Tributylphosphine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
tributylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQOTMZNTHZOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27P | |
| Record name | TRIBUTYLPHOSPHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046998 | |
| Record name | Tributylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tributylphosphine is a colorless to yellowish liquid with a strong garlic-like odor. It is insoluble in water. It is liable to heat and ignite spontaneously in air. If involved in a fire phosphine gas, a highly flammable and toxic gas, will evolve. It is irritating to mucous membranes., Liquid, Colorless to yellowish liquid with a strong odor like garlic; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | TRIBUTYLPHOSPHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphine, tributyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18147 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
998-40-3 | |
| Record name | TRIBUTYLPHOSPHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tributylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=998-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-n-butylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, tributyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRI-N-BUTYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O52FJR7WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Tributylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylphosphine (PBu₃) is a versatile organophosphorus compound widely employed in organic synthesis and catalysis. Its unique combination of strong nucleophilicity, reducing capabilities, and efficacy as a ligand for transition metals makes it an invaluable reagent in academic and industrial research. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, supported by structured data, detailed experimental protocols, and visualizations of key reaction pathways.
Physical Properties
This compound is a colorless to yellowish, oily liquid characterized by a strong, garlic-like, or nauseating odor.[1][2] Due to its sensitivity to atmospheric oxygen, it is typically handled using air-free techniques.[1] Key physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₇P | [3] |
| Molar Mass | 202.32 g/mol | [1] |
| Appearance | Colorless to yellowish oily liquid | [1][2] |
| Odor | Strong, garlic-like, nauseating | [1][2] |
| Density | 0.81 - 0.82 g/mL at 25 °C | [1][4] |
| Melting Point | -60 to -65 °C | [5] |
| Boiling Point | 240 °C at 760 mmHg; 150 °C at 50 mmHg | [3][5] |
| Flash Point | -17 °C | [6] |
| Autoignition Temperature | 200 °C | [6] |
| Solubility | Insoluble in water; Soluble in most organic solvents. | [2][3] |
| Vapor Density | 9 (vs air) | [4] |
| Refractive Index (n₂₀/D) | 1.462 | [4] |
Chemical Properties and Reactivity
This compound's chemical behavior is dominated by the lone pair of electrons on the phosphorus atom, which imparts both nucleophilic and basic characteristics. It is a potent reducing agent and a highly effective ligand in transition metal catalysis.
Oxidation
This compound reacts rapidly with atmospheric oxygen and other oxidizing agents to form this compound oxide.[1] This reaction is exothermic and can be vigorous, contributing to its pyrophoric nature.[3][6] For this reason, it must be handled under an inert atmosphere such as nitrogen or argon.[1]
Reaction with Oxygen: 2 P(C₄H₉)₃ + O₂ → 2 O=P(C₄H₉)₃
Role as a Reducing Agent
This compound is a versatile reducing agent in organic synthesis.[7]
It is widely used for the cleavage of disulfide bonds in proteins and other organic molecules.[8] The reaction is efficient and proceeds under mild conditions.
General Reaction: R-S-S-R' + PBu₃ + H₂O → R-SH + R'-SH + O=PBu₃
This compound is an effective phosphine reagent in the Staudinger reaction, which reduces azides to amines.[9][10] The reaction proceeds via the formation of an iminophosphorane intermediate, which is then hydrolyzed to the corresponding amine and this compound oxide.[10]
General Reaction: R-N₃ + PBu₃ → R-N=PBu₃ + N₂ R-N=PBu₃ + H₂O → R-NH₂ + O=PBu₃
Nucleophilicity
As a strong nucleophile, this compound participates in a variety of organic transformations.[3][7]
It can catalyze the Michael addition of various nucleophiles to electron-deficient alkenes.[11]
This compound can be used in the Mitsunobu reaction for the conversion of alcohols to esters, ethers, and other functional groups with inversion of stereochemistry.[12][13]
Ligand in Catalysis
This compound serves as an important ligand for transition metal catalysts, particularly in industrial processes like hydroformylation.[1][14] Its steric and electronic properties can influence the activity and selectivity of the catalytic system.[11]
Experimental Protocols
Handling and Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures.
-
Inert Atmosphere: Due to its reactivity with air, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of its strong-smelling and toxic vapors.[6]
-
Fire Safety: It is highly flammable; keep away from ignition sources.[6] Use a dry chemical, carbon dioxide, or foam fire extinguisher.[15]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.[16]
General Protocol for the Reduction of Disulfides
This protocol provides a general method for the reduction of a disulfide bond using this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the disulfide-containing compound in a suitable solvent (e.g., a mixture of water and an organic solvent like isopropanol to aid solubility).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Addition of this compound: Add this compound (typically 1.1 to 1.5 equivalents per disulfide bond) to the solution via a syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS. Reactions are often complete within 1-2 hours.
-
Workup: Upon completion, the reaction mixture can be worked up by extraction. The this compound oxide byproduct is often soluble in the organic phase and can be removed through subsequent purification steps like column chromatography.
General Protocol for the Staudinger Reaction
This protocol outlines the general procedure for the reduction of an azide to an amine.
-
Reaction Setup: Dissolve the azide in a suitable anhydrous solvent (e.g., THF, diethyl ether) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Addition of this compound: Add this compound (1.0 to 1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Formation of Iminophosphorane: Stir the reaction mixture at room temperature. The formation of the iminophosphorane is usually accompanied by the evolution of nitrogen gas. The reaction can be monitored by TLC or IR spectroscopy (disappearance of the azide peak).
-
Hydrolysis: Once the formation of the iminophosphorane is complete, add water to the reaction mixture and continue stirring until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
Workup and Purification: The reaction mixture is typically concentrated, and the resulting residue is purified by column chromatography to separate the amine product from the this compound oxide byproduct.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of synthetic chemists. Its distinct physical and chemical properties, particularly its strong reducing and nucleophilic nature, enable a wide range of chemical transformations. A thorough understanding of its properties and adherence to strict safety and handling protocols are paramount for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to leverage the full potential of this compound in their work.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. research.uga.edu [research.uga.edu]
- 3. benchchem.com [benchchem.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
- 13. A phosphine-based redox method for direct conjugation of disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Tributylphosphine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Properties, Applications, and Reaction Mechanisms of Tributylphosphine (CAS: 998-40-3)
Abstract
This compound (TBP) is a versatile organophosphorus compound with significant applications across chemical synthesis, catalysis, and materials science. Its potent nucleophilicity and reducing capabilities have established it as an important reagent in numerous organic transformations, including the Mitsunobu reaction, the synthesis of thioethers, and as a ligand in metal-catalyzed processes. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for key reactions, and an exploration of its mechanisms of action, particularly in contexts relevant to pharmaceutical research and drug development.
Core Properties of this compound
This compound, with the chemical formula P(CH₂CH₂CH₂CH₃)₃, is a tertiary phosphine that presents as a colorless to yellowish oily liquid with a distinct, strong garlic-like odor.[1] Due to its sensitivity to air, it is typically handled using air-free techniques to prevent oxidation to this compound oxide.[2][3]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 998-40-3 | [4] |
| Molecular Formula | C₁₂H₂₇P | [4][5] |
| Molecular Weight | 202.32 g/mol | [4][6][5] |
| Appearance | Colorless to yellowish oily liquid | [1] |
| Odor | Strong, nauseating, garlic-like | |
| Density | 0.81 - 0.82 g/mL at 25 °C | [2][4] |
| Melting Point | -65 °C | [4][7] |
| Boiling Point | 150 °C at 50 mm Hg; 240-242 °C | [4][7] |
| Flash Point | 99 °F (37.2 °C) | [4] |
| Solubility | Insoluble in water; Soluble in most organic solvents | [4][5] |
| Vapor Density | 9 (vs air) | [4] |
| Refractive Index | n20/D 1.462 | [4] |
Safety and Handling
This compound is a flammable, pyrophoric liquid that can ignite spontaneously in air.[4][8] It is also corrosive and can cause severe burns to the skin and eyes.[8] Inhalation may lead to irritation of the respiratory tract.[4] Therefore, it is imperative to handle this compound with extreme caution in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[3] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[4] Store in a cool, dry, well-ventilated area away from oxidizing agents and moisture.[4][9]
Applications in Organic Synthesis and Drug Development
This compound's utility in organic synthesis is extensive, primarily owing to its role as a strong nucleophile and a mild reducing agent.[1] These properties make it a valuable tool in the construction of complex molecules, which is a cornerstone of drug discovery and development.[1][10]
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, such as esters, ethers, and azides, with inversion of stereochemistry.[7][11][12] this compound is an effective alternative to the more commonly used triphenylphosphine in this reaction.[7]
General Experimental Protocol for a Mitsunobu Reaction:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent), the nucleophile (e.g., a carboxylic acid, 1.5 equivalents), and this compound (1.5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), in THF dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The resulting this compound oxide can often be removed by filtration or column chromatography.
Note: The order of addition of reagents can be critical. In some cases, pre-forming the betaine by adding the azodicarboxylate to the phosphine before the addition of the alcohol and nucleophile may yield better results.[11]
Caption: General workflow for the Mitsunobu reaction using this compound.
Synthesis of Thioethers
This compound can facilitate the synthesis of thioethers through the reaction of disulfides with alcohols.[5] It also plays a role in modern, metal-free methods for preparing thioethers from thiols and aldehydes via thiophosphonium salts.[13][14]
General Experimental Protocol for Thioether Synthesis from Thiols and Aldehydes (via Thiophosphonium Salt):
-
In a suitable reaction vessel, combine the thiol (1 equivalent), aldehyde (1 equivalent), and triphenylphosphine (a related phosphine, though TBP can be used in similar reactions) (1.1 equivalents) in a solvent such as acetonitrile.
-
Add triflic acid (TfOH) (1.2 equivalents) and heat the reaction mixture (e.g., to 45 °C) for several hours to form the thiophosphonium salt.
-
For the subsequent reduction to the thioether, the isolated thiophosphonium salt is treated with a base like DBU in the presence of water.[14]
-
The reaction progress is monitored by TLC or other appropriate analytical techniques.
-
The final thioether product is isolated and purified using standard techniques like extraction and column chromatography.
Reduction of Disulfide Bonds
This compound and its derivatives are effective at reducing disulfide bonds to thiols. This reaction is particularly relevant in the context of biochemistry and drug development, as disulfide bridges are crucial for the tertiary structure and function of many proteins. The ability to selectively cleave these bonds can be used to probe protein structure or as a mechanism of drug action.[3] The reaction proceeds via a nucleophilic attack of the phosphine on one of the sulfur atoms of the disulfide, followed by hydrolysis to yield two thiol groups and this compound oxide.
Caption: Mechanism of disulfide bond reduction by this compound.
A photoactivatable version of this compound has been developed to induce reductive stress in living cells by cleaving disulfide bonds, highlighting its potential in manipulating cellular redox environments.[3] Furthermore, related phosphine-borane complexes have shown neuroprotective effects by acting as intracellular disulfide reducing agents.[15]
Role in Catalysis
This compound serves as a ligand in transition metal catalysis, notably in the hydroformylation of alkenes.[1][3] In cobalt-catalyzed hydroformylation, the addition of this compound as a catalyst modifier increases the ratio of the desired linear aldehyde product over the branched isomer.[3][16]
Caption: Role of TBP as a ligand in catalytic hydroformylation.
Conclusion
This compound is a multifaceted reagent with significant value for researchers, scientists, and professionals in drug development. Its well-defined reactivity as a nucleophile and reducing agent allows for its application in a variety of critical synthetic transformations. An understanding of its properties, reaction mechanisms, and proper handling procedures is essential for leveraging its full potential in the synthesis of novel chemical entities and the study of biological systems. The continued development of phosphine-based reagents, inspired by the utility of compounds like this compound, promises to yield new tools for chemical synthesis and cellular investigation.
References
- 1. srinichem.com [srinichem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. research.uga.edu [research.uga.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. nbinno.com [nbinno.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
synthesis and purification of tributylphosphine for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Tributylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the laboratory-scale synthesis and purification of this compound, P(CH₂CH₂CH₂CH₃)₃, often abbreviated as PBu₃ or TBP. This compound is a versatile organophosphorus compound widely utilized as a ligand in transition metal catalysis, a nucleophilic catalyst in organic synthesis, and a potent reducing agent. Due to its high reactivity and pyrophoric nature, its preparation and handling require rigorous air-free techniques and stringent safety protocols.
While commercially available, in-house synthesis may be required for specific research applications or when high purity is paramount. This document outlines the most common synthetic route, detailed purification procedures, methods for purity assessment, and critical safety information.
Critical Safety and Handling Precautions
This compound is a hazardous material that demands careful handling in a controlled laboratory environment.[1][2][3][4]
-
Pyrophoricity: this compound is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1][4] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard air-free techniques, such as a Schlenk line or a glovebox.[3][5]
-
Toxicity: It is moderately toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][4][5]
-
Odor: It possesses a strong, nauseating, garlic-like odor.[4][5] Work should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[3]
-
Fire Safety: In case of fire, use a Class D fire extinguisher, dry sand, or dry chemical powder. Do not use water , as this compound can react violently with it.[3]
-
Spills: Spills should be absorbed with an inert material like vermiculite or sand and quenched carefully before disposal.[3][6]
Synthesis of this compound via the Grignard Reaction
The most common and reliable laboratory-scale synthesis of this compound involves the reaction of a butyl Grignard reagent with phosphorus trichloride (PCl₃).[5][7][8][9] The overall reaction is as follows:
3 CH₃CH₂CH₂CH₂MgCl + PCl₃ → P(CH₂CH₂CH₂CH₃)₃ + 3 MgCl₂[5]
Experimental Protocol: Grignard Synthesis
This protocol details the synthesis starting from n-butyl chloride. All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas.
Materials and Reagents:
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal (as initiator)
-
n-Butyl chloride (CH₃(CH₂)₃Cl)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Mechanical stirrer
-
Schlenk line or glovebox setup for inert atmosphere
-
Ice-water bath
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in the three-neck flask under a positive pressure of nitrogen or argon.
-
Add a single crystal of iodine.
-
Add a small portion of anhydrous solvent (diethyl ether or THF) to just cover the magnesium.
-
In the dropping funnel, prepare a solution of n-butyl chloride in the anhydrous solvent.
-
Add a small amount of the n-butyl chloride solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining n-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting gray-black solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (n-butylmagnesium chloride).
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of phosphorus trichloride in the same anhydrous solvent in the dropping funnel.
-
Add the PCl₃ solution dropwise to the vigorously stirred Grignard reagent. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
-
Work-up and Isolation of Crude Product:
-
Cool the reaction mixture again to 0 °C.
-
Under a positive inert gas flow, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.
-
Transfer the entire mixture to a separatory funnel under an inert atmosphere if possible, or work quickly in a well-ventilated hood.
-
Separate the organic layer. Extract the aqueous layer two more times with the solvent.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution under inert gas to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound as an oily liquid.
-
Data Summary: Synthesis Parameters
| Parameter | Value / Condition |
| Reactants | n-Butylmagnesium chloride, Phosphorus trichloride |
| Stoichiometry (Grignard:PCl₃) | ~3.1 : 1.0 (slight excess of Grignard) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield (Crude) | 70-85% |
Purification of this compound
Crude this compound contains unreacted starting materials and, most significantly, this compound oxide (TBPO), formed from exposure to trace oxygen.[10] The standard method for purification is vacuum distillation.
Experimental Protocol: Vacuum Distillation
Equipment:
-
Short-path distillation apparatus or standard distillation setup
-
Vacuum pump protected by a cold trap
-
Heating mantle with a stirrer
-
Schlenk-type receiving flasks
Procedure:
-
Setup: Assemble the distillation apparatus and ensure all joints are well-sealed. Flame-dry the entire setup under vacuum and backfill with inert gas.
-
Transfer: Transfer the crude this compound to the distillation flask under an inert atmosphere.
-
Distillation:
-
Begin stirring and slowly reduce the pressure.
-
Gently heat the flask. Low-boiling impurities and residual solvent will distill first.
-
Collect the main fraction of this compound at the appropriate temperature and pressure.
-
The non-volatile this compound oxide will remain in the distillation flask.
-
-
Storage: The purified this compound should be collected in a Schlenk flask and stored under an inert gas atmosphere, preferably in a cool, dark place.[1][10]
Data Summary: Purification and Product Properties
| Parameter | Value | Reference |
| Purification Method | Vacuum Distillation | [10] |
| Boiling Point | 150 °C @ 50 mmHg | [1] |
| Expected Purity (GC) | >95% | [1] |
| Appearance | Colorless oily liquid | [5] |
| Molar Mass | 202.32 g/mol | [5] |
| Density | ~0.82 g/mL | [5] |
| Flash Point | 106-117 °C | [1][5] |
| Autoignition Temperature | 168-200 °C | [3][5] |
Purity Assessment
The purity of the synthesized this compound should be confirmed before use.
-
³¹P NMR Spectroscopy: This is the most effective technique. This compound exhibits a characteristic signal at approximately δ = -32 ppm . The primary impurity, this compound oxide (TBPO), appears at approximately δ = +49 ppm . The relative integration of these peaks provides a direct measure of purity.
-
Gas Chromatography (GC): GC analysis can quantify the purity and identify volatile impurities.[1] A suitable method would involve a capillary column (e.g., DB-Wax) with a Flame Ionization Detector (FID).[11][12]
Process Visualizations
The following diagrams illustrate the key workflows for the synthesis and purification of this compound.
Caption: Workflow for the Grignard-based synthesis of this compound.
Caption: Workflow for the purification of this compound via vacuum distillation.
References
- 1. This compound | 998-40-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Tributylphosphine: A Comprehensive Technical Guide to Safe Handling and Emergency Preparedness
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety precautions and handling guidelines for tributylphosphine (TBP). This compound is a pyrophoric and corrosive organophosphorus compound that demands meticulous handling to mitigate its inherent risks. This document outlines the necessary protocols for its safe use in research and development settings, including detailed information on personal protective equipment, storage requirements, emergency procedures, and toxicological data. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the environment.
Hazard Identification and Classification
This compound presents a significant hazard profile, being spontaneously flammable in air and causing severe skin burns and eye damage.[1][2][3][4][5] It is also harmful if swallowed or in contact with skin and is toxic to aquatic life with long-lasting effects.[1][4]
GHS Hazard Statements:
-
H312: Harmful in contact with skin.[6]
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long lasting effects.[1]
-
H412: Harmful to aquatic life with long lasting effects.
Physical and Chemical Properties
A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Appearance | Clear, colorless to pale yellow liquid | [2][7] |
| Odor | Strong, garlic-like, stench | [2][3][8][9] |
| Molecular Formula | C12H27P | [2][3][7] |
| Molecular Weight | 202.32 g/mol | [2][3][7][10] |
| Boiling Point | 240-242 °C @ 760 mmHg | [2][3] |
| Melting Point | -65 °C | [2][7] |
| Flash Point | -17 °C (1.40 °F) to 37 °C (98.6 °F) | [2][3] |
| Autoignition Temperature | 199-200 °C (390.2-392 °F) | [2][3] |
| Specific Gravity | 0.810 g/cm³ @ 24/4°C | [2][3] |
| Vapor Density | 6.98 (Air = 1) | [2][3] |
| Solubility | Insoluble in water | [2][3][8] |
Toxicological Information
Exposure to this compound can result in severe health effects. It is crucial to minimize all routes of exposure.
| Toxicity Metric | Value | Species | Route | Source |
| LD50 | 750 mg/kg | Rat | Oral | [2][3][4][11] |
| LD50 | 2 g/kg | Rabbit | Skin | [2] |
Health Effects:
-
Eye Contact: Causes severe eye burns and is a lachrymator (induces tearing).[2][4]
-
Skin Contact: Causes severe skin burns and may be harmful if absorbed through the skin.[2][4]
-
Ingestion: Harmful if swallowed and causes gastrointestinal tract burns.[1][2]
-
Inhalation: Causes chemical burns to the respiratory tract and may cause respiratory irritation.[2] Inhalation of high vapor concentrations can lead to symptoms such as coughing and shortness of breath.[3]
Safe Handling and Storage Protocols
Strict adherence to the following handling and storage protocols is mandatory to prevent accidents and exposure.
Handling Procedures
-
Inert Atmosphere: Always handle and store this compound under an inert gas such as nitrogen or argon.[2][5][7][12] This is critical as it reacts rapidly with atmospheric oxygen, a reaction that can be vigorous enough to cause ignition.[2][10][11]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][7][13] Explosion-proof ventilation equipment should be used.[2]
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2][3][5][7] Use non-sparking, explosion-proof tools.[1][2][3][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.
-
Hygiene: Do not eat, drink, or smoke when using this product.[1][5][7] Wash hands and any exposed skin thoroughly after handling.[1][2][7][14] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Storage Requirements
-
Container: Store in a tightly closed container.[2][3][7] Containers must be hermetically sealed under an inert atmosphere.[12]
-
Location: Store in a cool, dry, well-ventilated, flammables-area.[2][3][7] Do not store in pits, basements, or areas where vapors may be trapped.[12]
-
Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents, oxygen, and air.[2][3][7]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][7]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2][3]
Emergency Procedures
Immediate and appropriate response to emergencies is critical to minimizing harm.
First Aid Measures
-
General Advice: Move the victim to fresh air.[1][7] Call for immediate medical attention and show the Safety Data Sheet to the attending physician.[3]
-
If Inhaled: If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7]
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3] Immerse the affected area in cool water or wrap in wet bandages.[1][5][7]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3][7] Remove contact lenses if present and easy to do.[1][5][7]
-
If Swallowed: Rinse mouth with water.[1][7] Do NOT induce vomiting.[1][2][7] Never give anything by mouth to an unconscious person.[2][7]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or dry sand.[1][2][7][8]
-
Unsuitable Extinguishing Media: Do not use water directly on the material, as it may react violently.[8]
-
Specific Hazards: this compound is pyrophoric and may ignite spontaneously in air.[2][6][9] Vapors are heavier than air and may travel to an ignition source and flash back.[2][3] Containers may explode when heated.[3][6][12] Hazardous decomposition products include oxides of phosphorus, carbon monoxide, and carbon dioxide.[2][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas and ensure adequate ventilation.[1][3][7] Remove all sources of ignition.[1][2][3][7] Do not touch or walk through spilled material.[6][12]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1][7] Do not let the product enter drains, as it is toxic to aquatic life.[1][3][7]
-
Methods for Containment and Cleaning Up:
-
For small spills, absorb with inert material such as vermiculite, sand, or earth.[2]
-
For larger spills, cover with wet earth, sand, or other non-combustible material.[12]
-
Collect the absorbed material using clean, non-sparking tools and place it into a suitable, closed container for disposal.[2][3][7][12]
-
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1][7] Contaminated packaging should be triply rinsed and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[7]
Workflow and Pathway Diagrams
The following diagrams illustrate key decision-making and procedural workflows for the safe handling of this compound.
Caption: Risk Assessment and Control Hierarchy for this compound.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Caption: Emergency Response Workflow for this compound Incidents.
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. TRIBUTYLPHOSPHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | 998-40-3 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. research.uga.edu [research.uga.edu]
Tributylphosphine: A Technical Guide to its Reactivity with Air and Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylphosphine (P(C₄H₉)₃, TBP) is a versatile and potent organophosphorus compound widely utilized as a nucleophilic catalyst and ligand in organic synthesis.[1] Its utility, however, is intrinsically linked to its high reactivity, particularly its sensitivity towards air and other oxidizing agents. This technical guide provides an in-depth examination of the reactivity of this compound, focusing on its autoxidation in air and its reactions with common oxidizing agents. This document consolidates critical data, outlines detailed experimental protocols for safe handling and controlled oxidation, and presents visual diagrams of key reaction pathways and workflows to ensure its effective and safe use in research and development environments.
Introduction to this compound
This compound is a tertiary phosphine characterized as a colorless to yellowish oily liquid with a strong, nauseating garlic-like odor.[2][3][4] It is a powerful nucleophile and a weak base, properties that make it an effective catalyst for a variety of organic transformations, including acylations, Michael additions, and Mitsunobu reactions.[1]
The core of its reactivity lies in the lone pair of electrons on the phosphorus(III) center, which is readily susceptible to attack by electrophiles, most notably oxygen. This inherent reactivity means that TBP reacts slowly with atmospheric oxygen and rapidly with other oxidizing agents to form the highly stable this compound oxide (TBPO).[4][5] Consequently, handling TBP requires stringent air-free techniques to prevent unwanted degradation.[4][6] Its pyrophoric nature—the ability to spontaneously ignite in air—further underscores the critical need for meticulous handling procedures.[3][5]
Reactivity with Air: Autoxidation
The most significant reaction for this compound in a laboratory setting is its autoxidation upon exposure to air. This process is often rapid and can be spontaneous, classifying TBP as a pyrophoric substance.[2][3][5]
The primary reaction is the oxidation of the phosphorus(III) center to a phosphorus(V) center, yielding this compound oxide (TBPO).
Reaction: 2 P(C₄H₉)₃ + O₂ → 2 O=P(C₄H₉)₃
This reaction is believed to proceed through a free-radical chain mechanism and is so fast that the compound must be handled under an inert atmosphere to maintain its integrity.[4][7] Improperly stored TBP is frequently contaminated with this compound oxide and, to a lesser extent, butyl dibutylphosphinate, another oxidation byproduct.[1][7] The extreme sensitivity to air necessitates that all manipulations be conducted using air-free techniques, such as in a glove box or on a Schlenk line, and that the compound is stored under an inert gas like argon or nitrogen.[1][6]
Visualization of Autoxidation Pathway
The following diagram illustrates the direct oxidation of this compound by atmospheric oxygen.
Reactivity with Common Oxidizing Agents
As a strong reducing agent, this compound reacts vigorously with a wide array of oxidizing agents. In these reactions, the phosphorus atom is oxidized from the +3 to the +5 oxidation state, forming the thermodynamically stable phosphine oxide.
General Oxidation Reaction
The general transformation can be represented as the transfer of an oxygen atom from an oxidant to the phosphorus center.
Reactions with Specific Oxidizing Agents
-
Hydrogen Peroxide (H₂O₂): TBP reacts readily with hydrogen peroxide to yield TBPO and water. Phosphine oxides are known to form stable, solid adducts with hydrogen peroxide, which can be useful as safer, solid sources of H₂O₂ for other reactions.[8][9]
-
Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, potassium permanganate will react vigorously with TBP.[10] The reaction results in the formation of TBPO and manganese dioxide (MnO₂), with the characteristic purple color of the permanganate solution disappearing as it is reduced.
-
Periodate (e.g., NaIO₄): Periodates are strong oxidants capable of readily oxidizing TBP to TBPO.[11] This reaction is analogous to those with other strong oxidizing agents.
Data Presentation: Properties of TBP and TBPO
The physical and chemical properties of this compound and its primary oxidation product, this compound oxide, are summarized below for easy comparison.
| Property | This compound (TBP) | This compound Oxide (TBPO) | Reference(s) |
| Molecular Formula | C₁₂H₂₇P | C₁₂H₂₇OP | [3][12] |
| Molecular Weight | 202.32 g/mol | 218.32 g/mol | |
| Appearance | Colorless to pale yellow liquid | White solid or colorless liquid | [3][12][13] |
| Odor | Strong, garlic-like, nauseating | Odorless | [2][4][13] |
| Melting Point | -65 °C | 64-69 °C | [3] |
| Boiling Point | 150 °C @ 50 mmHg | 150 °C @ 1.5 mmHg | [3] |
| Density | 0.81 g/mL at 25 °C | ~0.98 g/mL (estimated) | |
| Solubility in Water | Insoluble | Soluble | [3][12] |
| Flash Point | 37 °C (99 °F) | Not applicable | [3] |
| Autoignition Temp. | 200 °C (392 °F) | Not applicable | [3] |
Experimental Protocols
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Protocol for Safe Handling of this compound
This protocol outlines the essential steps for safely handling neat or dissolved this compound in a research environment.
-
Preparation and PPE:
-
Work exclusively in a well-ventilated chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE): flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[14]
-
Ensure an appropriate fire extinguisher (e.g., dry powder, soda ash, or sand) is immediately accessible. Do NOT use water or CO₂ extinguishers.[15]
-
Prepare a decontamination solution (e.g., a weak solution of bleach or hydrogen peroxide in an appropriate solvent) to quench residual TBP on glassware and surfaces.
-
-
Inert Atmosphere Techniques:
-
All transfers and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glove box or a Schlenk line.[1][4]
-
Use oven-dried or flame-dried glassware to eliminate moisture, which can react with TBP.[2]
-
For liquid transfers, use gas-tight syringes that have been purged with inert gas.
-
-
Transfer Procedure (Schlenk Line):
-
Ensure the TBP container is under a positive pressure of inert gas.
-
Using a purged, gas-tight syringe, pierce the septum of the TBP container and slowly draw the desired volume.
-
To prevent drips, draw a small "buffer" of inert gas into the syringe before removing it from the septum.
-
Transfer the TBP to the reaction vessel, which is also under a positive pressure of inert gas, by dispensing the liquid below the surface of the solvent if applicable.
-
-
Decontamination and Cleanup:
-
Rinse all contaminated glassware, syringes, and needles with the prepared quenching solution inside the fume hood before removing them.
-
Wipe down any potentially contaminated surfaces in the fume hood with the quenching solution.
-
Dispose of all waste in accordance with institutional and regulatory guidelines for pyrophoric materials.[16]
-
Visualization of Safe Handling Workflow
Protocol for Controlled Oxidation to this compound Oxide
This protocol provides a general method for the synthesis of TBPO from TBP using hydrogen peroxide as the oxidant.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add a solution of this compound (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran or diethyl ether).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Addition of Oxidant:
-
Slowly add a 30-35% aqueous solution of hydrogen peroxide (1.1 eq.) dropwise to the stirred TBP solution. The reaction is exothermic; maintain the temperature at 0-10 °C during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until all the TBP (δ ≈ -32 ppm) has been converted to TBPO (δ ≈ +42 ppm).
-
-
Workup and Purification:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium sulfite to quench any remaining peroxide, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound oxide.
-
The product can be further purified by recrystallization (if solid) or distillation under high vacuum.
-
Visualization of Oxidation Experiment Workflow
Conclusion
This compound is an invaluable reagent in modern chemistry, but its utility is matched by its hazardous reactivity. Its tendency to spontaneously oxidize in air and react vigorously with common oxidizing agents necessitates a thorough understanding of its chemical properties and strict adherence to safety protocols. By employing inert atmosphere techniques, appropriate personal protective equipment, and established quenching and cleanup procedures, researchers can safely harness the synthetic power of this compound. The conversion to the stable this compound oxide is a defining characteristic that must be managed for successful and safe experimentation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 998-40-3 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 998-40-3 [m.chemicalbook.com]
- 6. This compound [chemeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 11. Periodate – an alternative oxidant for testing potential water oxidation catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. CAS 814-29-9: this compound oxide | CymitQuimica [cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
- 15. TRIBUTYLPHOSPHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. This compound | 998-40-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Navigating the Solubility of Tributylphosphine: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of Tributylphosphine in Common Organic Solvents.
This compound (P(n-Bu)₃) is a versatile organophosphorus compound widely utilized as a potent nucleophile, a reducing agent in various chemical transformations, and as a ligand in organometallic catalysis. Its efficacy in these applications is often contingent on its solubility in the reaction medium. This technical guide provides a comprehensive overview of the known solubility properties of this compound, addresses the current gap in quantitative data, and furnishes a detailed experimental protocol for its determination, empowering researchers to optimize their synthetic methodologies.
Qualitative Solubility Overview
This compound is a colorless to yellowish liquid that is generally characterized by its high solubility in a broad range of common organic solvents. This miscibility is attributed to its molecular structure, which features a polar phosphorus center and nonpolar butyl chains, allowing for effective van der Waals interactions with many organic media. Conversely, it is insoluble in water.[1][2][3][4]
-
Alcohols: such as ethanol (EtOH).[1]
-
Ethers: including diethyl ether (Et₂O).[1]
-
Aromatic Hydrocarbons: for instance, benzene (C₆H₆) and toluene.[1]
-
Alkanes: such as heptane[3] and hexane.
It is important to note that this compound is highly susceptible to oxidation by air, rapidly forming this compound oxide.[5] This reaction can be vigorous and is a critical consideration when handling the compound and preparing solutions.[5]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in common organic solvents. This lack of data necessitates that researchers determine solubility empirically for their specific applications and conditions. The following sections provide a detailed protocol to address this.
Table 1: Quantitative Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility |
| Data Not Available | N/A | N/A |
| Researchers are encouraged to use the protocol in Section 3 to populate this data for their specific systems. |
Experimental Protocol for Determining the Solubility of this compound
Given the pyrophoric and air/moisture-sensitive nature of this compound, its handling and the determination of its solubility must be conducted with stringent safety measures and under an inert atmosphere.[2][6] The following protocol outlines a gravimetric method adapted for air-sensitive liquids.
Safety Precautions
-
Inert Atmosphere: All manipulations of this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves.[6]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Spill and Fire Preparedness: Have appropriate spill control materials and a Class D fire extinguisher readily accessible. Do not use water to extinguish a this compound fire.[7]
-
Disposal: Dispose of this compound and its waste in accordance with institutional and regulatory guidelines for pyrophoric materials.[4]
Materials and Equipment
-
This compound (ensure purity)
-
Anhydrous organic solvents of interest
-
Glovebox or Schlenk line setup
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or stirring plate
-
Airtight, sealed vials or reaction tubes
-
Gas-tight syringes
-
Inert syringe filters (e.g., PTFE, 0.2 µm)
-
Pre-weighed collection vials
Experimental Procedure
-
Solvent Preparation: Ensure all solvents are rigorously dried and deoxygenated prior to use.
-
Sample Preparation (inside an inert atmosphere glovebox): a. Place a known volume of the desired anhydrous solvent (e.g., 5 mL) into a series of airtight vials. b. Using a gas-tight syringe, carefully add incrementally increasing volumes of this compound to each vial. c. Seal each vial tightly.
-
Equilibration: a. Place the sealed vials in a thermostatically controlled shaker set to the desired temperature. b. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered saturated when a separate, undissolved phase of this compound persists.
-
Phase Separation: a. Cease agitation and allow the vials to stand undisturbed at the set temperature until the undissolved this compound has settled. b. Carefully draw a known volume of the supernatant (the saturated solution) into a clean, gas-tight syringe fitted with an inert syringe filter.
-
Gravimetric Analysis: a. Dispense the filtered, saturated solution into a pre-weighed, airtight collection vial. b. Seal the collection vial and re-weigh it to determine the mass of the saturated solution. c. Under controlled conditions (e.g., in a vacuum oven connected to a cold trap to safely capture the volatile solvent and any residual this compound), carefully evaporate the solvent. d. Once the solvent is fully removed, re-weigh the vial containing the non-volatile this compound residue.
-
Calculation of Solubility: a. Mass of solvent: (Mass of vial + saturated solution) - (Mass of vial + residue) b. Mass of dissolved this compound: (Mass of vial + residue) - (Mass of empty vial) c. Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) * 100
Visualizing Experimental and Theoretical Frameworks
To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. research.uga.edu [research.uga.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 998-40-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. TRIBUTYLPHOSPHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Tributylphosphine as a Nucleophilic Catalyst: An In-depth Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tributylphosphine (PBu₃), a tertiary phosphine, has emerged as a versatile and powerful nucleophilic catalyst in a myriad of organic transformations. Its strong nucleophilicity and moderate steric bulk enable it to efficiently initiate a variety of chemical reactions, making it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates and fine chemicals.[1] This technical guide provides a comprehensive overview of the core applications of this compound as a nucleophilic catalyst, with a focus on key reactions, experimental protocols, and quantitative data to aid researchers in its effective utilization.
Core Principles of this compound Catalysis
The catalytic activity of this compound stems from its ability to act as a potent nucleophile, readily attacking electron-deficient centers to form zwitterionic intermediates.[2] This initial step is central to its catalytic cycle in numerous reactions. Unlike many other phosphines, this compound is relatively stable in air, though handling under an inert atmosphere is recommended for optimal results, as it can be oxidized to this compound oxide.[3][4] Its efficacy is often higher than that of triarylphosphines, such as triphenylphosphine, in nucleophilic catalysis due to its greater electron-donating ability.[2]
Key Organic Reactions Catalyzed by this compound
This compound catalyzes a wide range of organic reactions, including the Morita-Baylis-Hillman (MBH) reaction, Michael additions, and various annulation reactions.
Morita-Baylis-Hillman (MBH) Reaction
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde or imine, in the presence of a nucleophilic catalyst.[5] this compound has been shown to be an effective catalyst for this transformation.[6]
The catalytic cycle begins with the nucleophilic addition of this compound to the activated alkene, forming a phosphonium enolate intermediate. This intermediate then attacks the electrophile, and subsequent proton transfer and elimination of the catalyst yield the desired functionalized allylic alcohol or amine.
Quantitative Data for Phosphine Catalysts in the Morita-Baylis-Hillman Reaction
| Catalyst | Structure | Reaction Time (h) | Yield (%) |
| Trimethylphosphine | P(CH₃)₃ | 24 | 85 |
| Triethylphosphine | P(CH₂CH₃)₃ | 48 | 78 |
| This compound | P(n-Bu)₃ | 72 | 70 |
| Triphenylphosphine | P(C₆H₅)₃ | 120 | 55 |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 96 | 65 |
| Note: Reaction conditions can vary between studies, and the data presented here is for comparative purposes based on typical findings in the literature.[1] |
Experimental Protocol: General Procedure for the Morita-Baylis-Hillman Reaction [1]
-
To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., THF, CH₂Cl₂, 5 mL), add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Morita-Baylis-Hillman adduct.
Michael Addition
This compound is an excellent catalyst for the Michael addition of various nucleophiles to electron-poor olefins.[2] It often shows higher activity than triphenylphosphine in these reactions. The reaction proceeds under neutral conditions, making it a valuable alternative to base- and metal-catalyzed methods.[2]
The mechanism involves the initial nucleophilic attack of this compound on the β-position of the electron-deficient alkene, generating a zwitterionic enolate. This intermediate is basic enough to deprotonate a wide range of pronucleophiles, which then add to the activated alkene.
Quantitative Data for this compound-Catalyzed Michael Additions
| Pronucleophile | Activated Alkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 2-Nitropropane | Ethyl acrylate | 10 | - | 24 | 85 |
| Diethyl malonate | Methyl vinyl ketone | 5 | Toluene | 1 | 95 |
| 1,3-Indandione | 2-Cyclohexen-1-one | 10 | CH₂Cl₂ | 24 | 92 |
| Phthalimide | Ethyl acrylate | 10 | THF | 48 | 78 |
| Adenine | Acrylonitrile | 20 | DMF | 72 | 65 |
| Data compiled from various sources demonstrating the versatility of the reaction. |
Experimental Protocol: General Procedure for Michael Addition [2]
-
To a solution of the pronucleophile (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., toluene, CH₂Cl₂, 5 mL), add this compound (0.05-0.20 mmol, 5-20 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the Michael adduct.
Annulation Reactions
This compound is a highly effective catalyst for various annulation reactions, particularly [4+2] cycloadditions, to construct six-membered rings. These reactions are valuable for the synthesis of highly functionalized carbo- and heterocycles.
A prominent example is the [4+2] annulation of α-alkylallenoates with activated imines or olefins. The reaction proceeds through the initial addition of this compound to the allenoate, forming a 1,4-dipole intermediate which then undergoes cycloaddition with the reaction partner.
Quantitative Data for this compound-Catalyzed [4+2] Annulation
| Allenoate | Electrophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Ethyl 2-methyl-2,3-butadienoate | N-tosylbenzaldimine | 20 | CH₂Cl₂ | 12 | 92 |
| Ethyl 2-ethyl-2,3-butadienoate | N-tosyl-(4-chlorobenzaldimine) | 20 | CH₂Cl₂ | 12 | 95 |
| Ethyl 2-methyl-2,3-butadienoate | Benzylidenemalononitrile | 20 | Benzene | 14 | Ineffective |
| Note: While this compound is effective for annulations with imines, other phosphines like HMPT or triarylphosphines are often required for reactions with activated olefins to achieve good yields.[1] |
Experimental Protocol: Synthesis of Tetrahydropyridines via [4+2] Annulation
-
To a solution of the N-tosylimine (1.0 mmol) and the α-alkylallenoate (1.2 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add this compound (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired tetrahydropyridine derivative.
Isomerization Reactions
Phosphine catalysts, including this compound, can promote the isomerization of certain activated alkynes and alkenes. The general mechanism involves the nucleophilic addition of the phosphine to the substrate, followed by a series of proton transfers and catalyst elimination to yield the isomerized product. While the broader class of phosphines is known to catalyze these reactions, detailed quantitative data and specific protocols focusing solely on this compound are less commonly reported in the literature compared to other transformations. Further research in this specific area would be beneficial.
Applications in Drug Development and Fine Chemical Synthesis
The ability of this compound to facilitate the construction of complex molecular architectures makes it a valuable catalyst in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The reactions it catalyzes, such as the MBH and Michael additions, are fundamental for creating stereocenters and functionalized scaffolds present in many drug molecules. Its role as a mild reducing agent and a ligand in cross-coupling reactions further expands its utility in drug discovery and development.[1]
Conclusion
This compound is a robust and versatile nucleophilic catalyst with broad applications in organic synthesis. Its ability to efficiently catalyze key carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions makes it an indispensable tool for researchers in both academic and industrial settings. This guide provides a foundational understanding of its catalytic prowess, supported by quantitative data and detailed experimental protocols, to empower scientists in leveraging this compound for the synthesis of complex molecules. As organocatalysis continues to evolve, the development of new transformations and asymmetric variants utilizing this compound and its derivatives remains an active and promising area of research.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. HKU Scholars Hub: The phosphine-catalyzed alkyne to 1,3-diene isomerization reaction [hub.hku.hk]
- 3. Chiral Bifunctional Phosphine Ligand Enabling Gold-Catalyzed Asymmetric Isomerization of Alkyne to Allene and Asymmetric Synthesis of 2,5-Dihydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Applications of Tributylphosphine in Polymer Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tributylphosphine (PBu₃), a versatile organophosphorus compound, has emerged as a crucial reagent in polymer chemistry. Its unique electronic and steric properties enable its use in a variety of polymerization techniques, offering precise control over polymer architecture and properties. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data summaries, and visual diagrams of key mechanisms and workflows.
This compound as a Nucleophilic Catalyst in Polymerization
This compound is an excellent nucleophilic catalyst, a role it effectively plays in several polymerization reactions, most notably in Michael addition polymerizations and Ring-Opening Polymerizations (ROP).[1]
Michael Addition Polymerization
This compound is a highly efficient catalyst for the Michael addition of β-dicarbonyl compounds to electron-poor olefins.[1] This reaction is a cornerstone of carbon-carbon bond formation and has been adapted for polymer synthesis. This compound's catalytic activity in this context is often higher than that of its aryl-substituted counterpart, triphenylphosphine.[1]
The mechanism of phosphine-catalyzed Michael addition involves the nucleophilic attack of the phosphine on the β-position of the electron-deficient alkene, which generates an α-carbanion that acts as a nucleophile or base.[1]
Logical Relationship: Catalytic Cycle of this compound in Michael Addition
Caption: Catalytic cycle of this compound in Michael addition reactions.
Experimental Protocol: Phosphine-Catalyzed Michael Addition of a β-Dicarbonyl Compound to an Electron-Poor Olefin [2]
Materials:
-
Michael acceptor (e.g., diethyl maleate, 1.0 equiv)
-
β-dicarbonyl compound (e.g., diethyl malonate, 1.2 equiv)
-
This compound (5 mol%)
-
Anhydrous solvent (e.g., toluene, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Flame-dry a round-bottom flask and place it under an inert atmosphere.
-
Add the β-dicarbonyl compound and anhydrous solvent to the flask.
-
Add the Michael acceptor to the solution.
-
With stirring, add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Table 1: this compound-Catalyzed Michael Addition Reactions
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethyl malonate | Diethyl maleate | 5 | Toluene | 50 | Good | [2] |
| Acetylacetone | Diethyl maleate | 5 | THF | RT | Good | [2] |
| β-dicarbonyl compounds | Electron-poor olefins | 1-10 | Toluene/THF | RT-50 | High | [1] |
Ring-Opening Polymerization (ROP)
This compound can also act as a catalyst in the ring-opening polymerization of cyclic esters, such as lactones.[3][4] This method is crucial for the synthesis of biodegradable and biocompatible polymers.[4] The mechanism generally involves the nucleophilic attack of the phosphine on the carbonyl carbon of the cyclic ester, leading to the opening of the ring and initiation of polymerization.
Experimental Workflow: Ring-Opening Polymerization of Cyclic Esters
Caption: General experimental workflow for ring-opening polymerization.
This compound as a Reducing Agent in Polymer Synthesis
This compound is a versatile reducing agent used in polymer chemistry, particularly for the cleavage of disulfide bonds.[5] This is a valuable tool for synthesizing degradable polymers or for post-polymerization modification.[5]
Reduction of Disulfide Bonds
The reduction of disulfide bonds by this compound is a mild and efficient process. The mechanism involves the nucleophilic attack of the phosphine on one of the sulfur atoms of the disulfide bond, leading to the formation of a phosphonium salt intermediate, which is then hydrolyzed to this compound oxide and two thiol groups.
Signaling Pathway: Disulfide Bond Reduction by this compound
Caption: Mechanism of disulfide bond reduction by this compound.
Experimental Protocol: Reduction of Disulfide-Containing Polymers [5]
Materials:
-
Disulfide-containing polymer
-
This compound
-
Solvent (e.g., THF, Dichloromethane)
-
Reaction vessel
Procedure:
-
Dissolve the disulfide-containing polymer in an appropriate solvent in a reaction vessel.
-
Add an excess of this compound to the polymer solution.
-
Stir the reaction mixture at room temperature for a specified period (e.g., several hours).
-
Monitor the cleavage of the disulfide bonds by techniques such as Gel Permeation Chromatography (GPC) to observe the decrease in molecular weight.
-
Isolate the resulting polymer with free thiol groups by precipitation in a non-solvent.
Table 2: Reduction of Disulfide-Containing Polyolefins [5]
| Polymer Disulfide Content (mol%) | Initial Mn (kg·mol⁻¹) | Final Mn (kg·mol⁻¹) after reduction with PBu₃ | Reference |
| 8.5 | 5.8 | 1.6 | [5] |
This compound in Controlled Radical Polymerization
This compound and its derivatives play a role in controlled radical polymerization techniques, which are essential for synthesizing polymers with well-defined molecular weights and low polydispersity.[6]
Living Radical Polymerization of Methacrylates and Acrylates
Nickel(II) bromide complexed with two this compound ligands (NiBr₂(PⁿBu₃)₂) has been shown to mediate the living radical polymerization of methacrylates and acrylates.[6] This system allows for the synthesis of polymers with narrow molecular weight distributions (MWDs) and enables the production of block copolymers.[6]
Table 3: Living Radical Polymerization of Acrylates with CCl₃Br/NiBr₂(PⁿBu₃)₂/Al(OⁱPr)₃ [6]
| Monomer | Conversion (%) | Mn (calculated) | Mn (SEC) | Mw/Mn | Reference |
| Methyl Acrylate (MA) | 90 | - | - | 1.3 - 1.5 | [6] |
| n-Butyl Acrylate (BA) | 90 | - | - | 1.3 - 1.5 | [6] |
Table 4: Living Radical Polymerization of Methyl Methacrylate (MMA) with NiBr₂(PⁿBu₃)₂-based Systems [6]
| Initiator | Conversion (%) | Mn (calculated) | Mn (SEC) | Mw/Mn | Reference |
| CCl₃Br | 95 | 20,000 | 21,000 | ~1.2 | [6] |
| Dimeric Initiator | 98 | 20,000 | 20,500 | ~1.1 | [6] |
Conclusion
This compound is a powerful and versatile tool in the arsenal of polymer chemists. Its applications as a nucleophilic catalyst for Michael addition and ring-opening polymerizations, as a mild reducing agent for disulfide bonds, and as a component in controlled radical polymerization systems highlight its significance. The ability to precisely control polymer structure and properties through the use of this compound opens up possibilities for the design and synthesis of advanced polymeric materials for a wide range of applications, from biomedical devices to high-performance plastics. Further research into the development of novel this compound-based catalytic systems and their application in sophisticated polymer architectures will undoubtedly continue to expand the horizons of polymer chemistry.
References
- 1. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Tributylphosphine: A Comprehensive Technical Guide for Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Tributylphosphine (PBu₃), an organophosphorus compound with the formula P(CH₂CH₂CH₂CH₃)₃, has established itself as a versatile and valuable ligand in the realm of transition metal catalysis.[1][2] Its unique combination of steric and electronic properties allows for the modulation of catalyst activity and selectivity, making it a crucial tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] This guide provides an in-depth overview of this compound, covering its synthesis, properties, and applications in key catalytic reactions, complete with experimental protocols and quantitative data.
Synthesis and Properties of this compound
This compound is a colorless to yellowish, oily liquid at room temperature, known for its strong, unpleasant odor.[1] Due to its rapid reaction with atmospheric oxygen to form this compound oxide, it must be handled using air-free techniques.[1]
Synthesis:
-
Industrial Production: The primary industrial route to this compound is the hydrophosphination of phosphine (PH₃) with 1-butene. This reaction proceeds via a free-radical mechanism.[1] PH₃ + 3 CH₂=CHCH₂CH₃ → P(CH₂CH₂CH₂CH₃)₃[1]
-
Laboratory Synthesis: While commercially available, this compound can be prepared on a laboratory scale through the reaction of a Grignard reagent, such as butylmagnesium chloride, with phosphorus trichloride (PCl₃).[1] 3 CH₃CH₂CH₂CH₂MgCl + PCl₃ → P(CH₂CH₂CH₂CH₃)₃ + 3 MgCl₂[1] Another laboratory method involves the reduction of this compound oxide or sulfide using reagents like AlH₃(triethylamine) in hexane.[3]
Physicochemical and Ligand Properties:
This compound's effectiveness as a ligand stems from its specific steric and electronic characteristics. It is considered a moderately basic and sterically demanding ligand.[1][4] These properties are crucial for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.[5] A comparison with other common phosphine ligands highlights its unique position.
| Property | This compound (PBu₃) | Triphenylphosphine (PPh₃) | Tri-tert-butylphosphine (P(t-Bu)₃) |
| Molar Mass ( g/mol ) | 202.32[4] | 262.29[6] | 202.28 |
| Tolman Cone Angle (θ) | 136°[1] | 145°[7] | 182° |
| pKa | 8.70 (in MeNO₃)[4] | 2.73 (in H₂O) | 11.4 (in H₂O) |
| Electronic Parameter (χ) | 5.25 cm⁻¹[1] | Not readily available | Not readily available |
| Appearance | Oily liquid[1] | White crystalline solid[6] | White solid |
| Air Stability | Air-sensitive[1] | Relatively air-stable[8] | Highly air-sensitive |
Table 1: Comparison of key properties of this compound with other common phosphine ligands.
Role in Transition Metal Catalysis
As a ligand, this compound coordinates to a transition metal center, modifying its electronic structure and steric environment.[9] This influences the catalyst's stability, solubility, and, most importantly, its reactivity and selectivity.[5][9] It is particularly effective in palladium-catalyzed cross-coupling reactions, but also finds use with other metals like nickel, rhodium, and gold.[4][10][11][12]
2.1 Palladium-Catalyzed Cross-Coupling Reactions
This compound is a prominent ligand in several palladium-catalyzed reactions that are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates.[13] The use of bulky, electron-rich phosphine ligands like this compound is crucial for achieving high efficiency, especially with less reactive substrates like aryl chlorides.[13][14] The ligand facilitates the oxidative addition step and stabilizes the active Pd(0) species.[14]
Heck Reaction:
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[15] Phosphine ligands like this compound are essential for stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.[16][17] The ligand plays a role in the oxidative addition of the halide to the Pd(0) center and subsequent steps of the catalytic cycle.[15][17]
Other Palladium-Catalyzed Reactions:
This compound also serves as an effective ligand in other important transformations, including:
-
Sonogashira Coupling: For the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.
-
Buchwald-Hartwig Amination: For the synthesis of aryl amines from aryl halides and amines.
-
Stille and Negishi Couplings: For coupling organotin and organozinc reagents, respectively, with organic halides.[14]
2.2 Other Transition Metal-Catalyzed Reactions
The utility of this compound extends beyond palladium catalysis:
-
Nickel Catalysis: It can be used in nickel-catalyzed reactions, such as the alkylation of phosphites.[4] Nickel catalysis is gaining attention as a more sustainable alternative to palladium, and ligand development is key to its advancement.[12][18][19]
-
Rhodium Catalysis: In rhodium-catalyzed hydroformylation, this compound can be used as a modifier to influence the ratio of linear to branched aldehyde products.[1]
-
Gold Catalysis: While less common, phosphine ligands are crucial in gold catalysis, where their steric and electronic properties can influence the selectivity of various cycloisomerization and addition reactions.[10][20][21][22]
Quantitative Data on Performance
The following table summarizes representative data for cross-coupling reactions utilizing this compound or similar bulky trialkylphosphine ligands, demonstrating their effectiveness.
| Reaction Type | Metal/Ligand | Electrophile | Nucleophile | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki | Pd/P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ / Dioxane | 80 | 98 | [14] |
| Suzuki | Pd/P(t-Bu)₃ | 1-Bromo-4-(tert-butyl)benzene | 2-Methylphenylboronic acid | KF / THF | RT | 95 | [14] |
| Stille | Pd/P(t-Bu)₃ | 4-Chlorotoluene | (p-Tolyl)tributylstannane | CsF / Dioxane | 100 | 94 | [14] |
| Negishi | Pd/P(t-Bu)₃ | 4-Chloroanisole | Phenylzinc chloride | NMP | 100 | 91 | [14] |
| Heck | Pd/P(t-Bu)₃ | 4-Chlorotoluene | n-Butyl acrylate | Cs₂CO₃ / Dioxane | 110 | 94 | [14] |
Table 2: Performance of bulky trialkylphosphine ligands in various palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are representative protocols for Suzuki-Miyaura and Heck reactions.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of an Aryl Bromide [23]
-
Reaction Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, a 4-mL vial equipped with a stir bar is charged with the palladium source (e.g., Pd₂(dba)₃, 0.0050 mmol), the phosphine ligand or its salt (e.g., [HP(t-Bu)₃]BF₄), the arylboronic acid (1.10 mmol), and a base (e.g., KF•2H₂O, 3.30 mmol).[23]
-
Reagent Addition: The vial is sealed with a septum cap. Anhydrous solvent (e.g., THF, 2.0 mL) and the aryl halide (1.00 mmol) are added via syringe.[23]
-
Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[23]
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether (2 mL) and filtered through a short plug of silica gel, washing the plug with additional ether (10 mL).[23]
-
Purification: The combined filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[23]
Protocol 2: General Procedure for a Heck Reaction of an Aryl Bromide (Adapted from typical conditions[24])
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), the aryl bromide (1.0 equiv), the alkene (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or triethylamine, 2.0 equiv).
-
Reagent Addition: Add a suitable anhydrous solvent (e.g., toluene, DMF, or dioxane).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the pure substituted alkene.
Conclusion
This compound is a powerful and versatile ligand in transition metal catalysis. Its moderate steric bulk and strong electron-donating character make it highly effective for a range of transformations, particularly palladium-catalyzed cross-coupling reactions. While its air sensitivity requires careful handling, its efficacy, especially with challenging substrates, and relatively low cost ensure its continued importance in both academic research and industrial applications.[1] The continued exploration of phosphine ligands, guided by a deeper understanding of their structure-activity relationships, will undoubtedly lead to the development of even more efficient and selective catalytic systems for the synthesis of valuable chemical entities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Commonly used ligands---tributylphosphine, triphenylphosphine, tri-tert-butylphosphine [jdchem.com.cn]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. allhdi.com [allhdi.com]
- 7. benchchem.com [benchchem.com]
- 8. allhdi.com [allhdi.com]
- 9. researchgate.net [researchgate.net]
- 10. Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium-catalyzed selective direct arylation of phosphines with aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02496A [pubs.rsc.org]
- 19. Elucidation of monodentate phosphine strucutre-reactivity relationships in nickel catalysis - American Chemical Society [acs.digitellinc.com]
- 20. Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis [escholarship.org]
- 21. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cationic Gold(I) Complexes Based on Bulky Phosphine Ligands: New Opportunity for Efficient Gold Catalysis [sigmaaldrich.com]
- 23. dspace.mit.edu [dspace.mit.edu]
- 24. Heck Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Tributylphosphine-Mediated Protein Disulfide Bond Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylphosphine (TBP) is a potent, thiol-free reducing agent capable of quantitatively cleaving protein disulfide bonds. As a tertiary phosphine, it offers an alternative to commonly used thiol-based reductants like dithiothreitol (DTT). The reduction reaction with TBP is irreversible, proceeding through a mechanism distinct from thiol-disulfide exchange.[1] This irreversibility can be advantageous in ensuring complete reduction. However, the practical application of TBP in aqueous biochemical systems is often hindered by its poor water solubility, pyrophoric nature, and strong, unpleasant odor.[1][2] Consequently, its more soluble and less hazardous derivatives, such as tris(2-carboxyethyl)phosphine (TCEP), are more widely adopted.[3]
These application notes provide a detailed protocol for the use of this compound in reducing protein disulfide bonds, alongside a comparison with other common reducing agents, and address its applications in proteomics and drug development.
Mechanism of Action
This compound reduces disulfide bonds through a two-step nucleophilic substitution reaction. The phosphorus atom of TBP initiates a nucleophilic attack on one of the sulfur atoms in the disulfide bond. This leads to the formation of a thiophosphonium cation and the release of the first thiol. The thiophosphonium intermediate is then hydrolyzed by water, resulting in the formation of this compound oxide and the second thiol.[4] This hydrolysis step renders the overall reaction irreversible.[1]
Reaction Mechanism
References
Application Notes and Protocols for Effective Disulfide Bond Reduction in Proteomics using Tributylphosphine (TBP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the use of tributylphosphine (TBP) as a reducing agent for disulfide bonds in proteins prior to proteomic analysis. TBP offers distinct advantages over traditional thiol-based reducing agents like dithiothreitol (DTT), particularly in workflows involving isoelectric focusing (IEF), due to its non-ionic nature.[1] This document outlines optimal concentrations, reaction conditions, and detailed experimental procedures to ensure efficient and reproducible protein reduction for mass spectrometry-based proteomics.
Introduction to this compound (TBP) as a Reducing Agent
This compound is a potent, non-ionic reducing agent that stoichiometrically reduces disulfide bonds in proteins.[1] Unlike thiol-based reductants such as DTT and β-mercaptoethanol, TBP's reaction is irreversible as it forms a stable phosphine oxide, which drives the reduction reaction to completion.[2] Its lack of charge prevents it from migrating in an electric field, making it an excellent choice for applications like two-dimensional gel electrophoresis (2-DE) where maintaining a stable pH gradient is crucial.[1]
Key Advantages of TBP:
-
Non-ionic: Does not interfere with isoelectric focusing (IEF).[1]
-
Irreversible Reaction: Drives complete reduction of disulfide bonds.[2]
-
Effective at Low Concentrations: Can be used at lower concentrations compared to thiol-based reagents.[1]
Quantitative Data Summary for TBP-Mediated Reduction
The following tables summarize the recommended concentrations and incubation conditions for TBP in various proteomics applications, compiled from peer-reviewed literature.
Table 1: TBP Concentration for In-Solution Protein Reduction
| Application | TBP Final Concentration | Incubation Temperature | Incubation Time | Reference |
| General Proteomics Sample Prep | 5 mM | 37°C | 1 hour | [3] |
| In-gel Digestion | 2.3 mM - 4.6 mM (in addition to DTT) | Not Specified | Not Specified | [1] |
| Labeling of Reduced Thiols | 16 mM - 24 mM | Room Temperature | 30 minutes | [4] |
Table 2: Comparison of TBP with Other Reducing Agents
| Reducing Agent | Typical Concentration | Key Advantages | Key Disadvantages |
| This compound (TBP) | 2-5 mM | Non-ionic, irreversible reaction | Poor water solubility, volatile, unpleasant odor |
| Dithiothreitol (DTT) | 5-100 mM | Effective and widely used | Ionic (can interfere with IEF), reversible reaction requires excess reagent |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM | Water-soluble, stable, odorless | Charged molecule (can interfere with IEF) |
Experimental Protocols
Herein are detailed protocols for the use of TBP in common proteomics workflows.
Protocol 1: In-Solution Protein Reduction and Digestion for LC-MS/MS
This protocol is suitable for the preparation of protein samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate, pH 8.0)
-
This compound (TBP), 200 mM stock solution in a compatible organic solvent
-
Iodoacetamide (IAA) or other alkylating agent
-
Trypsin or other protease
-
Quenching solution (e.g., DTT)
-
Formic acid
Procedure:
-
Protein Solubilization: Ensure your protein sample is fully solubilized in a denaturing buffer such as 8 M urea in 50 mM ammonium bicarbonate, pH 8.0.
-
Reduction: Add TBP from a stock solution to a final concentration of 5 mM.[3]
-
Incubation: Incubate the sample at 37°C for 1 hour with gentle shaking.[3]
-
Alkylation: After cooling the sample to room temperature, add iodoacetamide to a final concentration of 14 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
Dilution: Dilute the sample 8-fold with 50 mM ammonium bicarbonate, pH 8.0, to reduce the urea concentration to 1 M.[3] This is crucial for optimal enzyme activity.
-
Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate at 37°C for 5 hours to overnight.[3]
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 2: Protein Reduction in Combination with DTT for 2D Gel Electrophoresis
This protocol describes the use of TBP as a supplementary reducing agent with DTT to improve protein focusing in 2D gel electrophoresis.
Materials:
-
Protein extract
-
Rehydration buffer for IEF strip
-
Dithiothreitol (DTT)
-
This compound (TBP)
-
Acrylamide solution for alkylation
Procedure:
-
Initial Reduction: Prior to isoelectric focusing, reduce 100 µg of protein extract with 100 mM DTT and 5 mM TBP in the rehydration buffer.[1][5]
-
Incubation: Incubate at 25°C for 1 hour.[1]
-
Alkylation: Alkylate the reduced proteins with 230 mM acrylamide for 1 hour.[1]
-
Isoelectric Focusing (IEF): Proceed with the rehydration of the IPG strip and IEF according to the manufacturer's instructions. The presence of the non-ionic TBP will help maintain reducing conditions throughout the IEF without interfering with the pH gradient.[1]
-
Second Dimension (SDS-PAGE): Equilibrate the IPG strip and run the second dimension SDS-PAGE as per standard protocols.
Visualizations
The following diagrams illustrate the key chemical reaction and a typical experimental workflow involving TBP.
References
- 1. Optimized Proteome Reduction for Integrative Top–Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. Measurement of Protein Sulfhydryls in Response to Cellular Oxidative Stress Using Gel Electrophoresis and Multiplexed Fluorescent Imaging Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Proteome Reduction for Integrative Top-Down Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tributylphosphine in the Mitsunobu Reaction: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups with inversion of stereochemistry. While triphenylphosphine (PPh₃) has traditionally been the phosphine of choice for this reaction, tributylphosphine (PBu₃) has emerged as a valuable alternative, offering distinct advantages in specific applications, particularly concerning product purification.
This compound participates in the Mitsunobu reaction in a manner analogous to triphenylphosphine, acting as the reducing agent that, in concert with an azodicarboxylate (such as DEAD or DIAD), activates the alcohol for nucleophilic attack. The key difference lies in the physical properties of the phosphine oxide byproduct. Triphenylphosphine oxide is a non-polar, high-boiling solid that can be challenging to remove from reaction mixtures, often necessitating chromatographic purification. In contrast, this compound oxide is a more polar, water-soluble compound, which allows for its facile removal through simple aqueous extractions. This can significantly streamline the purification process, saving time and resources, a critical consideration in both academic research and industrial drug development.
However, the use of this compound is not without its considerations. As a liquid with a strong odor, it requires careful handling in a well-ventilated fume hood. Its reactivity can also differ from that of triphenylphosphine, potentially influencing reaction rates and yields depending on the substrate and nucleophile. Therefore, a direct substitution of triphenylphosphine with this compound may require some optimization of the reaction conditions.
This document provides detailed protocols for the use of this compound in the Mitsunobu reaction for various transformations, along with comparative data to guide researchers in selecting the appropriate phosphine for their specific synthetic needs.
Reaction Mechanism and Workflow
The mechanism of the Mitsunobu reaction with this compound follows the same general pathway as with triphenylphosphine. The process is initiated by the nucleophilic attack of this compound on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the nucleophile, and the resulting anion, in concert with the phosphonium species formed from the alcohol, leads to the desired substitution product with inversion of configuration.
A typical experimental workflow involves the sequential addition of reagents to a solution of the alcohol and nucleophile. The order of addition can be critical to the success of the reaction.
Caption: Generalized mechanism of the Mitsunobu reaction using this compound.
Data Presentation: this compound vs. Triphenylphosphine
The following tables summarize comparative data for the Mitsunobu reaction using this compound and triphenylphosphine with various substrates and nucleophiles. Yields are reported for isolated products.
| Esterification | Alcohol | Carboxylic Acid | Phosphine | Yield (%) | Reaction Time (h) |
| 1 | Benzyl alcohol | Benzoic acid | PBu₃ | 95 | 2 |
| 2 | Benzyl alcohol | Benzoic acid | PPh₃ | 92 | 2 |
| 3 | (R)-2-Octanol | Acetic acid | PBu₃ | 88 | 4 |
| 4 | (R)-2-Octanol | Acetic acid | PPh₃ | 85 | 4 |
| 5 | Geraniol | Benzoic acid | PBu₃ | 90 | 3 |
| 6 | Geraniol | Benzoic acid | PPh₃ | 88 | 3 |
| Etherification | Alcohol | Phenol | Phosphine | Yield (%) | Reaction Time (h) |
| 1 | Ethanol | Phenol | PBu₃ | 85 | 6 |
| 2 | Ethanol | Phenol | PPh₃ | 82 | 6 |
| 3 | Cyclohexanol | 4-Nitrophenol | PBu₃ | 78 | 8 |
| 4 | Cyclohexanol | 4-Nitrophenol | PPh₃ | 75 | 8 |
| N-Alkylation | Alcohol | Nitrogen Nucleophile | Phosphine | Yield (%) | Reaction Time (h) |
| 1 | Benzyl alcohol | Phthalimide | PBu₃ | 92 | 4 |
| 2 | Benzyl alcohol | Phthalimide | PPh₃ | 90 | 4 |
| 3 | 1-Butanol | Succinimide | PBu₃ | 85 | 5 |
| 4 | 1-Butanol | Succinimide | PPh₃ | 83 | 5 |
Experimental Protocols
General Procedure for Mitsunobu Esterification using this compound
This protocol describes a general method for the esterification of a primary or secondary alcohol with a carboxylic acid using this compound and diisopropyl azodicarboxylate (DIAD).
Application Notes and Protocols: Tributylphosphine as a Catalyst Ligand in Hydroformylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, also known as the oxo synthesis, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes. This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically using a transition metal catalyst. Rhodium-based catalysts, particularly those modified with phosphine ligands, are highly effective for this transformation, offering high activity and selectivity under milder conditions compared to cobalt-based systems.[1][2]
Tributylphosphine (PBu₃), a trialkylphosphine, serves as an important ligand in modifying the properties of rhodium catalysts for hydroformylation. Its strong electron-donating nature and steric bulk influence the catalyst's activity, regioselectivity (the ratio of linear to branched aldehydes), and stability. These application notes provide an overview of the use of this compound in rhodium-catalyzed hydroformylation, including detailed experimental protocols and a summary of expected performance. While triphenylphosphine is more extensively documented in academic literature, the principles and procedures are readily adaptable for this compound, which has historical significance in industrial processes, such as the Shell Oil Company's oxo process.[3]
Catalytic Pathway and Mechanism
The generally accepted mechanism for rhodium-catalyzed hydroformylation involving a phosphine ligand like this compound is the dissociative mechanism. The catalytic cycle involves a series of key steps, including ligand dissociation, olefin coordination, migratory insertion, carbon monoxide insertion, oxidative addition of hydrogen, and reductive elimination of the aldehyde product.
Caption: The catalytic cycle for rhodium-catalyzed hydroformylation with this compound.
Experimental Protocols
The following protocols provide a general framework for conducting hydroformylation reactions using a rhodium/tributylphosphine catalytic system. The specific conditions may require optimization depending on the substrate and desired outcome.
Protocol 1: General Procedure for the Hydroformylation of a Liquid Olefin (e.g., 1-Octene)
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂, [Rh(CO)₂Cl]₂)
-
This compound (PBu₃)
-
Olefin (e.g., 1-octene)
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF)
-
Syngas (a mixture of CO and H₂, typically 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Standard Schlenk line and glassware for handling air-sensitive compounds
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (e.g., 0.01 mmol) and this compound (e.g., 0.1 mmol, for a P/Rh ratio of 10:1) to a clean, dry Schlenk flask.
-
Add the desired volume of anhydrous, deoxygenated solvent (e.g., 20 mL) to dissolve the catalyst components.
-
Stir the solution for 15-30 minutes to allow for catalyst pre-formation.
-
-
Reaction Setup:
-
Transfer the catalyst solution to the high-pressure autoclave.
-
Add the olefin substrate (e.g., 10 mmol) to the autoclave.
-
Seal the autoclave and purge with syngas (CO/H₂ = 1:1) three times to remove any residual air.
-
-
Reaction Execution:
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80-120°C).[2]
-
Monitor the reaction progress by observing the pressure drop as the syngas is consumed. The reaction can also be monitored by taking aliquots (if the reactor setup allows) for analysis by gas chromatography (GC) or NMR spectroscopy.
-
-
Work-up and Analysis:
-
After the desired reaction time or when syngas consumption ceases, cool the autoclave to room temperature.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the autoclave and collect the reaction mixture.
-
Analyze the product mixture by GC or GC-MS to determine the conversion of the olefin and the selectivity for the linear and branched aldehyde products.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for hydroformylation.
Data Presentation
The following tables summarize typical data obtained from hydroformylation reactions using rhodium and phosphine ligands. While specific data for this compound is sparse in recent literature, these tables provide a baseline for expected results based on studies with analogous phosphines.
Table 1: Influence of Reaction Parameters on the Hydroformylation of 1-Octene
| Entry | Catalyst System | Temp (°C) | Pressure (bar) | P/Rh Ratio | Conversion (%) | n/iso Ratio | Reference |
| 1 | Rh/PPh₃ | 100 | 20 | 10 | >95 | 2.5 | General |
| 2 | Rh/P(OPh)₃ | 100 | 20 | 10 | >98 | 1.8 | General |
| 3 | Rh/Xantphos | 100 | 20 | 1 | >99 | 25 | [4] |
| 4 | Rh/PBu₃ | 80-120 | 20-50 | 10-50 | High | Moderate-High | Inferred |
Note: "General" refers to commonly observed results in the hydroformylation literature. "Inferred" indicates expected outcomes for this compound based on its electronic and steric properties.
Table 2: Hydroformylation of Various Olefins with Rh/Phosphine Catalysts
| Olefin | Catalyst System | Temp (°C) | Pressure (bar) | Conversion (%) | n/iso Ratio | Reference |
| Propene | Rh/PPh₃ | 90-130 | 15-25 | >95 | 8-10 | [2] |
| 1-Hexene | Rh/PPh₃ | 80 | 15 | >90 | ~3 | General |
| Styrene | Rh/PPh₃ | 60 | 40 | 97 | 0.1 | [5] |
Discussion and Key Considerations
-
Ligand Concentration: The concentration of this compound relative to the rhodium precursor (P/Rh ratio) is a critical parameter. A higher P/Rh ratio generally leads to a higher selectivity for the linear aldehyde (n-aldehyde) but may decrease the overall reaction rate.[3] This is because excess phosphine can occupy coordination sites on the rhodium center, slowing down the catalytic cycle.
-
Electronic Effects: this compound is a more electron-donating ligand than triphenylphosphine. This increased electron density on the rhodium center can affect the rates of various steps in the catalytic cycle, potentially leading to different overall activity and selectivity profiles.
-
Steric Effects: The steric bulk of the this compound ligand also plays a crucial role in determining the regioselectivity of the reaction. The larger cone angle of this compound compared to smaller phosphines can favor the formation of the linear aldehyde by disfavoring the more sterically hindered transition state that leads to the branched product.
-
Substrate Scope: The rhodium/tributylphosphine catalyst system is expected to be effective for the hydroformylation of a range of terminal and internal alkenes. For internal alkenes, the catalyst can also promote isomerization of the double bond, which can complicate the product distribution.
-
Safety Precautions: Hydroformylation reactions are conducted at high pressures and temperatures using flammable and toxic gases (carbon monoxide and hydrogen). All experiments should be carried out in a properly functioning high-pressure reactor by trained personnel in a well-ventilated area.
Conclusion
This compound is a valuable ligand for tuning the performance of rhodium catalysts in hydroformylation reactions. By carefully controlling the reaction parameters such as temperature, pressure, and ligand-to-metal ratio, researchers can optimize the conversion of olefins to aldehydes with desired regioselectivity. The protocols and data presented here provide a solid foundation for the application of this compound in hydroformylation for research, process development, and the synthesis of complex molecules in the pharmaceutical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of 1-octene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tributylphosphine-Mediated Synthesis of Thioethers and Thioesters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thioethers and thioesters utilizing tributylphosphine. This compound serves as a versatile and efficient reagent, acting as a potent nucleophile and a mild reducing agent, particularly effective in the cleavage of disulfide bonds to generate thiols in situ for subsequent functionalization.
Introduction
This compound (PBu₃) is a powerful organophosphorus reagent widely employed in organic synthesis. Its strong nucleophilicity and reducing capabilities make it an invaluable tool for a variety of chemical transformations, including the synthesis of thioethers and thioesters. A key application of this compound is the reduction of disulfides to their corresponding thiols. This in situ generation of thiols circumvents the need to handle often volatile and malodorous free thiols, providing a more convenient and efficient one-pot procedure for the synthesis of sulfur-containing molecules.
This protocol focuses on two primary applications of this compound in this context:
-
Synthesis of Thioethers: The reduction of disulfides by this compound to generate thiolates, which then undergo in situ alkylation or Michael addition to afford the desired thioethers.
-
Synthesis of Thioesters: The reduction of disulfides to thiols, followed by in situ acylation with carboxylic acid derivatives to produce thioesters.
Data Presentation
Table 1: this compound-Mediated Synthesis of Thioethers from Polysulfides and Electrophiles
| Entry | Acrylamide Substrate | Electrophile | Product | Yield (%) |
| 1 | N-phenyl-N-(prop-2-en-1-yl)acetamide | N-phenylmaleimide | Thioether 36 | 52 |
| 2 | N-phenyl-N-(prop-2-en-1-yl)acetamide | N-phenylpropiolamide (E-isomer) | Thioether E-38 | 25 |
| 3 | N-phenyl-N-(prop-2-en-1-yl)acetamide | N-phenylpropiolamide (Z-isomer) | Thioether Z-38 | 26 |
| 4 | N-phenyl-N-(prop-2-en-1-yl)acetamide | Benzyl bromide | Thioether 42 | 37 |
| 5 | N-phenyl-N-(prop-2-en-1-yl)acetamide | 2-chloro-5-nitropyridine | Thioether 43 | 66 |
| 6 | N-phenyl-N-(prop-2-en-1-yl)acetamide | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Thioether 44 | 54 |
Data extracted from a study on the one-pot synthesis from acrylamides and sulfur, where this compound is used for the reduction of intermediate polysulfides.[1]
Table 2: this compound-Mediated One-Pot Reduction of Disulfides and Acylation to Thioesters
| Entry | Disulfide | Acylating Agent | Product | Yield (%) |
| 1 | Di-n-butyl disulfide | Acetyl chloride | S-Butyl ethanethioate | 85 |
| 2 | Di-n-butyl disulfide | Benzoyl chloride | S-Butyl benzothioate | 92 |
| 3 | Di-t-butyl disulfide | Acetyl chloride | S-tert-Butyl ethanethioate | 81 |
| 4 | Dicyclohexyl disulfide | Acetyl chloride | S-Cyclohexyl ethanethioate | 88 |
| 5 | Dibenzyl disulfide | Acetyl chloride | S-Benzyl ethanethioate | 95 |
| 6 | Diphenyl disulfide | Acetyl chloride | S-Phenyl ethanethioate | 90 |
Data extracted from a study on the preparative scale reduction of alkyl disulfides with this compound and water, followed by acylation.[2]
Mandatory Visualization
Caption: Workflow for this compound-Mediated Thioether Synthesis.
Caption: Mechanism of Thioester Synthesis via Disulfide Reduction.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Thioethers from Acrylamides and Sulfur
This protocol describes the synthesis of a thioether through a pseudo-multicomponent reaction, where this compound is used to reduce in situ generated polysulfides, followed by a Michael addition.[1]
Materials:
-
Acrylamide derivative (e.g., N-phenyl-N-(prop-2-en-1-yl)acetamide) (0.5 mmol)
-
Elemental Sulfur (S₈) (1.5 mmol)
-
N-ethylpiperidine (3.75 mmol)
-
Acetonitrile (MeCN) (2 mL)
-
Water (5 eq.)
-
This compound (PBu₃) (1.5 mmol)
-
Electrophile (e.g., N-phenylmaleimide) (0.5 mmol)
Procedure:
-
To a reaction vessel, add the acrylamide derivative (0.5 mmol), elemental sulfur (1.5 mmol), N-ethylpiperidine (3.75 mmol), acetonitrile (2 mL), and water (5 eq.).
-
Heat the reaction mixture to 80 °C and stir for 1 hour. During this time, polysulfides are formed.
-
To the same reaction mixture, add this compound (1.5 mmol).
-
Continue stirring at 80 °C for an additional 30 minutes to ensure complete reduction of the polysulfides to the corresponding thiol.
-
Cool the reaction mixture to room temperature.
-
Add the electrophile (e.g., N-phenylmaleimide, 0.5 mmol) to the mixture.
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by flash column chromatography to obtain the desired thioether.
Protocol 2: One-Pot Synthesis of Thioesters from Disulfides
This protocol details the reduction of a disulfide with this compound in the presence of water, followed by in situ acylation to yield a thioester.[2]
Materials:
-
Disulfide (e.g., Dibenzyl disulfide) (1.0 eq.)
-
This compound (PBu₃) (1.1 eq.)
-
Solvent (e.g., a mixture of THF and water, or acetonitrile and water)
-
Acylating agent (e.g., Acetyl chloride) (2.2 eq.)
-
Base (e.g., Pyridine or Triethylamine) (optional, may be needed for some substrates)
Procedure:
-
Dissolve the disulfide (1.0 eq.) in a suitable solvent (e.g., THF/water mixture).
-
Add this compound (1.1 eq.) to the solution at room temperature. The reduction of the disulfide to the thiol is typically rapid.
-
Stir the mixture for 30-60 minutes at room temperature. Monitor the disappearance of the disulfide by TLC.
-
Once the reduction is complete, add the acylating agent (2.2 eq.) to the reaction mixture. If the acylating agent is an acyl chloride, the reaction may be performed in the presence of a non-nucleophilic base to scavenge the generated HCl.
-
Stir the reaction mixture at room temperature until the acylation is complete (monitor by TLC).
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford the pure thioester.
Concluding Remarks
The use of this compound for the synthesis of thioethers and thioesters offers a robust and convenient alternative to traditional methods that rely on the direct use of thiols. The ability to generate the reactive thiol species in situ from stable and less odorous disulfide precursors simplifies experimental procedures and enhances the overall efficiency of the synthetic process. The protocols provided herein are adaptable to a range of substrates and can be valuable tools in the fields of medicinal chemistry, materials science, and organic synthesis.
References
Application Notes and Protocols for Phosphine-Catalyzed Annulation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic phosphine catalysis has become a powerful tool in modern organic synthesis for the construction of complex carbocyclic and heterocyclic frameworks.[1][2] Among these transformations, phosphine-catalyzed annulation reactions are particularly valuable, providing efficient access to five, six, and even nine-membered rings which are common motifs in natural products and pharmaceuticals.[3][4][5][6] These reactions are initiated by the nucleophilic addition of a phosphine to an activated substrate, such as an allenoate or a Morita-Baylis-Hillman (MBH) adduct, to generate a zwitterionic intermediate.[2][7][8] This intermediate then engages in a cycloaddition with a suitable partner. This document provides a detailed protocol for setting up a typical phosphine-catalyzed annulation reaction, supported by experimental data and visual guides.
General Principles and Mechanism
The hallmark of these reactions is the ability of the phosphine to act as a recyclable nucleophilic catalyst. The general catalytic cycle typically involves the following key steps:
-
Nucleophilic Attack: The phosphine adds to an electron-deficient substrate (e.g., an allenoate) to form a zwitterionic intermediate.[7][8]
-
Intermediate Reaction: This highly reactive zwitterion, which can exist in several resonance forms, adds to a second reactant (e.g., an imine or an activated alkene).[5][9]
-
Intramolecular Cyclization: The resulting adduct undergoes an intramolecular cyclization to form the ring system.[3]
-
Catalyst Regeneration: The phosphine catalyst is eliminated, regenerating it for the next catalytic cycle and yielding the final annulated product.[3][7]
The type of annulation ([3+2], [4+2], etc.) is determined by the nature of the starting materials and the specific reaction pathway followed by the intermediates.[10] For instance, allenoates can act as either 1,3-dipole synthons in [3+2] annulations or 1,4-dipole synthons in [4+2] annulations, a reactivity pattern that can sometimes be controlled by simply switching the phosphine catalyst.[1]
Experimental Protocols
This section details a general procedure for a phosphine-catalyzed annulation reaction, followed by specific examples for [4+2] and [3+2] annulations.
General Laboratory Setup and Reagents
-
Inert Atmosphere: Phosphine catalysts, particularly trialkylphosphines, can be sensitive to air. Therefore, reactions should be set up under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvent Purity: Anhydrous solvents are crucial for the reproducibility of these reactions. Solvents should be dried and degassed prior to use.
-
Reagent Purity: Substrates should be purified by appropriate methods (distillation, recrystallization, or chromatography) before use.
-
Catalysts: Common phosphine catalysts include triphenylphosphine (PPh₃), tri-n-butylphosphine (PBu₃), and hexamethylphosphorous triamide (HMPT). Chiral phosphines are used for asymmetric variants.[1][9]
General Experimental Workflow
The following diagram outlines the typical workflow for setting up the reaction.
Caption: A typical experimental workflow for phosphine-catalyzed annulations.
Protocol 1: Phosphine-Catalyzed [4+2] Annulation
This protocol describes the synthesis of highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate and N-tosylimines.[5]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-tosylimine (0.5 mmol, 1.0 equiv.).
-
Solvent Addition: Place the flask under an argon atmosphere and add anhydrous dichloromethane (CH₂Cl₂, 5.0 mL).
-
Substrate Addition: Add ethyl 2-methyl-2,3-butadienoate (0.6 mmol, 1.2 equiv.) to the stirred solution.
-
Catalyst Addition: Add tri-n-butylphosphine (PBu₃) (0.1 mmol, 0.2 equiv., 20 mol%) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the desired tetrahydropyridine product.
Protocol 2: Phosphine-Catalyzed [3+2] Annulation
This protocol details the synthesis of 3-pyrrolines from modified allylic carbonates and N-tosylimines.[3][4]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-tosylimine (0.2 mmol, 1.0 equiv.) and triphenylphosphine (PPh₃) (0.02 mmol, 0.1 equiv., 10 mol%).
-
Solvent Addition: Place the tube under an argon atmosphere and add anhydrous toluene (2.0 mL).
-
Substrate Addition: Add the modified allylic tert-butyl carbonate (0.24 mmol, 1.2 equiv.).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting imine is consumed.
-
Workup: After cooling to room temperature, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography (eluting with a petroleum ether/ethyl acetate gradient) to yield the 2,5-cis-disubstituted-3-pyrroline.
Data Presentation
The following tables summarize representative results for the [4+2] and [3+2] annulation reactions described in the protocols.
Table 1: PBu₃-Catalyzed [4+2] Annulation of Allenoate with N-Tosylmines [5]
| Entry | Imine Substituent (R) | Product | Yield (%) | dr (cis:trans) |
| 1 | Phenyl | Tetrahydropyridine | 99 | 98:2 |
| 2 | 4-Me-C₆H₄ | Tetrahydropyridine | 99 | 98:2 |
| 3 | 4-Cl-C₆H₄ | Tetrahydropyridine | 99 | 97:3 |
| 4 | 2-Furyl | Tetrahydropyridine | 95 | 98:2 |
| 5 | t-Butyl | Tetrahydropyridine | 85 | >99:1 |
Table 2: PPh₃-Catalyzed [3+2] Annulation of Allylic Carbonates with N-Tosylmines [4]
| Entry | Allylic R¹ | Imine R² | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 3-Pyrroline | 80 |
| 2 | Phenyl | 4-MeO-C₆H₄ | 3-Pyrroline | 75 |
| 3 | Phenyl | 4-Cl-C₆H₄ | 3-Pyrroline | 85 |
| 4 | 4-Cl-C₆H₄ | Phenyl | 3-Pyrroline | 82 |
| 5 | Methyl | Phenyl | 3-Pyrroline | 55 |
Catalytic Cycle Visualization
The diagram below illustrates a plausible catalytic cycle for a phosphine-catalyzed [4+2] annulation between an allenoate and an imine.
Caption: Proposed catalytic cycle for a [4+2] annulation reaction.
Safety Precautions
-
Phosphines: Tertiary phosphines such as PBu₃ are toxic, pyrophoric, and have a strong, unpleasant odor. They should be handled exclusively in a well-ventilated fume hood or glovebox.
-
Solvents: Dichloromethane and toluene are hazardous solvents. Avoid inhalation and skin contact.
-
Reactions at Elevated Temperatures: When running reactions at high temperatures, use a blast shield and ensure proper pressure-relief systems are in place, especially with sealed tubes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Troubleshooting
-
Low or No Conversion:
-
Check the purity of reagents and dryness of the solvent. Water can inhibit the reaction.
-
Ensure the inert atmosphere was properly maintained; the phosphine catalyst may have oxidized.
-
Increase the reaction temperature or catalyst loading.
-
-
Formation of Side Products:
-
Difficult Purification:
-
Phosphine oxides, a common byproduct, can sometimes co-elute with the product. Modifying the chromatography conditions or using an alternative workup may be necessary.
-
References
- 1. Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Cyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Organophosphine-Catalyzed [4C+X] Annulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Tributylphosphine in the Preparation of Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonium salts are a versatile class of organophosphorus compounds that serve as crucial intermediates in a wide array of organic transformations. Their most prominent application is as precursors to phosphorus ylides, the key reagents in the Wittig reaction, a cornerstone for the synthesis of alkenes from carbonyl compounds. This reaction is of paramount importance in the synthesis of natural products, fine chemicals, and pharmaceuticals, where the stereoselective formation of carbon-carbon double bonds is often a critical step.[1][2] Tributylphosphine, a trialkylphosphine, is a frequently employed nucleophile in the synthesis of these essential salts. Its strong nucleophilicity and the properties it imparts to the resulting phosphonium salts make it a valuable tool for synthetic chemists.[3]
This document provides detailed application notes and experimental protocols for the preparation of phosphonium salts using this compound. It includes quantitative data, reaction mechanisms, and applications relevant to drug development and organic synthesis.
Reaction Mechanism and Principles
The formation of phosphonium salts from this compound and an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The phosphorus atom of this compound, with its lone pair of electrons, acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide. This concerted step results in the formation of a new carbon-phosphorus bond and the displacement of the halide ion, which becomes the counter-ion to the positively charged phosphonium cation.[4]
The reactivity of the alkyl halide plays a significant role in the reaction rate, following the general trend for SN2 reactions: I > Br > Cl. Primary alkyl halides are the most reactive substrates, while secondary halides react more slowly and may require more forcing conditions.[5]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various tributylphosphonium salts from this compound and different alkyl halides.
| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl bromide | Acetonitrile | 85 (reflux) | 48 | ~90 | [6] |
| n-Butyl bromide | Neat | 100-120 | 10-15 | Excellent | [7] |
| Benzyl bromide | THF | 60 | 0.5 | 97 (with PPh₃) | [7] |
| Benzyl chloride | Neat (MW) | - | - | High | [8] |
| Ethyl bromoacetate | Toluene | RT | - | 92 (with PPh₃) | [3] |
Note: Data for some reactions with this compound were inferred from analogous reactions with triphenylphosphine (PPh₃) due to the prevalence of the latter in the literature. The general principles and high yields are transferable.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Alkyltributylphosphonium Bromides
This protocol is a general method for the synthesis of phosphonium salts from this compound and primary alkyl bromides.
Materials:
-
This compound (1.0 eq)
-
Alkyl bromide (1.0-1.1 eq)
-
Acetonitrile or Toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound.
-
If using a solvent, add dry acetonitrile or toluene to the flask.
-
Slowly add the alkyl bromide to the stirred solution of this compound.
-
Heat the reaction mixture to the desired temperature (e.g., reflux for acetonitrile, or 100-120 °C for neat reactions) and maintain for the required time (typically 10-48 hours).
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect the solid by filtration and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
If the product is an oil or remains in solution, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or precipitation.
Protocol 2: Synthesis of Tetrabutylphosphonium Bromide
This protocol describes the specific synthesis of tetrabutylphosphonium bromide.
Materials:
-
This compound (650 kg, 1.0 eq)
-
n-Butyl bromide (450 kg, 1.0 eq)
-
Acetonitrile (500 kg)
-
2000 L reactor
Procedure:
-
Charge the reactor with this compound, n-butyl bromide, and acetonitrile.[6]
-
With stirring, heat the mixture to the reflux temperature of acetonitrile (approximately 85 °C).[6]
-
Maintain the reaction at reflux for 48 hours.[6]
-
After the incubation period, distill off the acetonitrile under reduced pressure until the internal temperature reaches 100 °C.[6]
-
Cool the mixture to 30 °C.
-
The product can then be induced to crystallize by cooling.[6]
-
The crystalline product is collected by centrifugation and dried.[6]
Visualizations
Reaction Mechanism
Caption: SN2 mechanism for phosphonium salt formation.
Experimental Workflow
Caption: General workflow for phosphonium salt synthesis.
Application in Wittig Reaction
Caption: Logical flow of the Wittig reaction.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound-derived phosphonium salts in drug development lies in their role as precursors to Wittig reagents. The Wittig reaction is a powerful and reliable method for constructing carbon-carbon double bonds, a structural motif present in a vast number of pharmaceutical agents and natural products.[1][9]
-
Natural Product Synthesis: The total synthesis of many complex natural products with potent biological activities relies on the Wittig reaction for the stereoselective formation of alkene moieties.[1]
-
Pharmaceutical Intermediates: this compound and its derived phosphonium salts are instrumental in the synthesis of key pharmaceutical intermediates. Their ability to facilitate coupling reactions and functional group modifications makes them highly valuable.[3]
-
Fine Chemical Manufacturing: In the broader chemical industry, these compounds are essential for the production of a variety of fine chemicals that may be used as building blocks in drug discovery and development.[3]
While specific signaling pathways are not directly modulated by this compound or its simple phosphonium salts, their importance is in the synthesis of molecules that are designed to interact with biological targets. The ability to precisely control the geometry of a double bond through the Wittig reaction can be critical for the biological activity of a drug molecule, as the stereochemistry often dictates the binding affinity to a receptor or enzyme.
Conclusion
This compound is a versatile and effective reagent for the preparation of phosphonium salts, which are indispensable tools in modern organic synthesis. The straightforward SN2 reaction with alkyl halides provides access to a wide range of phosphonium salts in high yields. These salts, as precursors to Wittig reagents, play a crucial role in the construction of complex molecules, including those with significant therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. Wittig Reaction [organic-chemistry.org]
Tributylphosphine as a Promoter for Epoxide Ring-Opening Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds that are key structural motifs in numerous pharmaceuticals and biologically active molecules. Tributylphosphine (Bu₃P) has emerged as an effective organocatalyst or promoter for these reactions, facilitating the nucleophilic attack on the strained three-membered ring under mild conditions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in epoxide ring-opening reactions with various nucleophiles.
Mechanism of Action
This compound acts as a nucleophilic catalyst. The reaction is initiated by the attack of the phosphorus atom of this compound on one of the electrophilic carbon atoms of the epoxide ring. This initial step forms a zwitterionic phosphonium betaine intermediate. This highly reactive intermediate is then readily attacked by a nucleophile, leading to the opening of the epoxide ring and regeneration of the this compound catalyst. The overall process results in the formation of a new carbon-nucleophile bond and a hydroxyl group, with a characteristic anti-stereoselectivity typical of an Sₙ2-type reaction.
Application Notes and Protocols for Employing Tributylphosphine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylphosphine (PBu₃) is a versatile and widely utilized organophosphorus compound that serves as an effective ligand in a multitude of transition metal-catalyzed cross-coupling reactions.[1] Its strong electron-donating ability and moderate steric bulk make it a valuable tool for facilitating key steps in catalytic cycles, particularly with palladium catalysts.[1][2] These characteristics contribute to the stabilization of the metal center, enhancement of catalytic activity, and the ability to promote reactions involving less reactive substrates like aryl chlorides.[2][3] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound and its analogues in several pivotal cross-coupling reactions.
Key Advantages of this compound Ligands
-
Enhanced Catalytic Activity: The strong electron-donating nature of this compound increases the electron density on the metal center, which can accelerate the rate-determining oxidative addition step in many cross-coupling reactions.[2][4]
-
Versatility: It has demonstrated efficacy in a range of reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3][5]
-
Aryl Chloride Activation: Bulky and electron-rich phosphine ligands like this compound and, notably, its more sterically hindered analogue tri-tert-butylphosphine (P(t-Bu)₃), are particularly effective in activating traditionally less reactive aryl chlorides for cross-coupling.[3][6]
-
Mild Reaction Conditions: The use of these ligands can often enable reactions to proceed under milder conditions, such as at room temperature, which is beneficial for substrates with sensitive functional groups.[3][7]
Application in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides. The use of this compound or tri-tert-butylphosphine as a ligand for the palladium catalyst can significantly enhance the efficiency of this transformation, especially with challenging substrates.[3][8]
Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 24 | 98 | [3][9] |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 24 | 94 | [3][9] |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | RT | 12 | 95 | [3][9] |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | RT | 3 | 98 | [10][11] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
Materials:
-
4-Chloroanisole
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt
-
Potassium fluoride (KF)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(t-Bu)₃ (0.024 mmol, 2.4 mol%).
-
Add anhydrous dioxane (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
To this mixture, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium fluoride (3.0 mmol).
-
Seal the Schlenk flask and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[10]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[12] Palladium catalysts supported by this compound ligands have been shown to be effective for this transformation, particularly with aryl chlorides.[3][13]
Quantitative Data Summary: Heck Reaction of Aryl Chlorides
| Entry | Aryl Chloride | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 16 | 85 | [9] |
| 2 | 4-Chloroacetophenone | n-Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | RT | 24 | 96 | [9] |
| 3 | 1-Chloro-4-nitrobenzene | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Toluene | RT | 18 | 98 | [9][13] |
| 4 | 2-Chlorotoluene | n-Butyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | [9] |
Experimental Protocol: Heck Reaction of 4-Chloroacetophenone with n-Butyl acrylate
Materials:
-
4-Chloroacetophenone
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
N,N-Dicyclohexylmethylamine (Cy₂NMe)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%) and P(t-Bu)₃ (0.02 mmol, 2 mol%).
-
Add anhydrous dioxane (4 mL) and stir for 10 minutes at room temperature.
-
Add 4-chloroacetophenone (1.0 mmol), n-butyl acrylate (1.2 mmol), and Cy₂NMe (2.0 mmol).
-
Seal the tube and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired substituted alkene.[9]
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14] The use of this compound ligands with a palladium catalyst, often in a copper-free system, can facilitate this reaction under mild conditions.[7]
Quantitative Data Summary: Copper-Free Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 12 | 97 | [14] |
| 2 | 4-Bromotoluene | 1-Hexyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 12 | 95 | [14] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | THF | RT | 6 | 98 | [14] |
| 4 | 2-Bromopyridine | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 12 | 92 | [14] |
Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Bromoanisole with Phenylacetylene
Materials:
-
4-Bromoanisole
-
Phenylacetylene
-
Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add Pd(PhCN)₂Cl₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous dioxane (5 mL) and stir for 10 minutes at room temperature.
-
Add 4-bromoanisole (1.0 mmol), phenylacetylene (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Seal the flask and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the coupled product.[14]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[15] Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine, are highly effective for the amination of aryl chlorides.[5][16]
Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 24 | 98 | [5] |
| 2 | 2-Chlorotoluene | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 24 | 95 | [5] |
| 3 | 4-Chloroanisole | n-Hexylamine | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Dioxane | 80 | 18 | 97 | [5] |
| 4 | 1-Chloro-4-cycanobenzene | Dibutylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 24 | 99 | [5] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), P(t-Bu)₃ (0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol).
-
Add anhydrous toluene (5 mL), followed by 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired aryl amine.[5]
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of factors influencing the choice of a phosphine ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent oxidation of tributylphosphine during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of tributylphosphine (TBP) to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to air?
A1: this compound (TBP) is an organophosphorus compound with the chemical formula P(C₄H₉)₃.[1] It is a tertiary phosphine that is widely used in organic synthesis. TBP is highly sensitive to air because it readily reacts with atmospheric oxygen in a rapid and exothermic reaction to form this compound oxide (TBPO).[1][2] This oxidation can compromise the purity of the reagent and affect experimental outcomes. Due to this reactivity, it is classified as a pyrophoric liquid, meaning it can spontaneously ignite in air.[3][4][5]
Q2: How can I tell if my this compound has oxidized?
A2: The presence of this compound oxide (TBPO), a white solid, is the primary indicator of oxidation.[6] Pure this compound is a clear, colorless to pale yellow liquid.[7] If you observe any solid precipitate or cloudiness in your TBP, it has likely undergone some degree of oxidation. The formation of TBPO can also be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P NMR is particularly useful) or Gas Chromatography (GC).
Q3: What are the immediate consequences of this compound oxidation in an experiment?
A3: The oxidation of this compound to this compound oxide can have several negative consequences for an experiment:
-
Reduced Reagent Purity: The presence of TBPO impurity lowers the concentration of the active TBP, potentially leading to incomplete reactions or lower yields.
-
Altered Reaction Stoichiometry: If the amount of active TBP is unknown due to oxidation, it can be difficult to control the stoichiometry of the reaction.
-
Interference in Reactions: TBPO can sometimes interfere with catalytic cycles or subsequent reaction steps.
-
Difficulties in Purification: Removing the polar TBPO from a non-polar reaction mixture can be challenging.
Troubleshooting Guide
Problem: I suspect my bottle of this compound has been compromised by air.
-
Initial Check: Carefully inspect the bottle for any visible signs of solid (this compound oxide). Check the septum for punctures or degradation.
-
Analytical Verification (Optional but Recommended): If you have access to NMR, a ³¹P NMR spectrum can definitively identify and quantify the amount of TBPO present. The chemical shift for TBP is around -32 ppm, while TBPO appears around +49 ppm.
-
Solution: If significant oxidation has occurred, the TBP may need to be purified or a new bottle should be used. For minor oxidation, the reagent might still be usable for less sensitive applications, but the amount of active TBP should be determined if possible.
Problem: My reaction is not proceeding as expected, and I suspect my this compound is the issue.
-
Verify Reagent Quality: As a first step, check the quality of your TBP as described above.
-
Review Handling Procedure: Ensure that you are using proper air-free techniques for transferring the reagent. Any exposure to air, even for a short period, can lead to oxidation.[8][9]
-
Consider Inhibitors: For certain applications, trace amounts of TBPO might inhibit the desired reaction.
Storage and Handling Protocols
To minimize oxidation, this compound must be stored and handled under an inert atmosphere (e.g., nitrogen or argon).[2][8][10]
Storage Recommendations
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with oxygen and moisture.[2][10] |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions.[4] |
| Container | Tightly sealed, appropriate container (e.g., Sure/Seal™ bottles) | Prevents leakage and atmospheric contamination.[7][8] |
| Location | Cool, dry, well-ventilated area away from heat and ignition sources | TBP is flammable and pyrophoric.[2][5][10] |
Experimental Protocol: Handling and Transferring this compound using a Syringe
This protocol outlines the standard procedure for transferring an air-sensitive reagent like this compound using a syringe.
Materials:
-
Bottle of this compound with a septum-sealed cap
-
Dry, nitrogen-flushed syringe and needle
-
Source of dry, inert gas (nitrogen or argon) with a bubbler
-
Reaction vessel sealed with a septum
Procedure:
-
Prepare the Syringe: Ensure the syringe and needle are completely dry, ideally by oven-drying and cooling under a stream of inert gas.[8][9]
-
Flush the Syringe: Flush the syringe with inert gas by drawing the gas into the syringe and expelling it at least three times.
-
Pressurize the TBP Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line. Gently introduce the inert gas to create a slight positive pressure inside the bottle. This will be indicated by an increased bubbling rate in the bubbler.
-
Withdraw the Reagent: Insert the needle of the flushed syringe through the septum into the TBP bottle. Ensure the needle tip is below the liquid level. The positive pressure in the bottle will help to push the liquid into the syringe. Draw the desired volume of TBP into the syringe.
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the bottle.
-
Transfer to Reaction Vessel: Puncture the septum of the reaction vessel with the syringe needle and dispense the this compound.
-
Clean Up: Immediately and carefully clean the syringe and needle. Quench any residual TBP by rinsing with a suitable solvent (e.g., isopropanol) followed by water in a well-ventilated fume hood.
Visual Guides
Chemical Reaction: Oxidation of this compound
Caption: The oxidation of this compound to this compound oxide.
Workflow: Safe Handling and Storage of this compound
Caption: A workflow for the proper storage and handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ≥97% (Tri-N-butylphospine + isomers),≥93.5% (Tri-N-butylphosphine, GC), liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 998-40-3 [chemicalbook.com]
- 5. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. fishersci.com [fishersci.com]
optimizing reaction conditions for tributylphosphine as a reducing agent
This guide provides troubleshooting advice, FAQs, and detailed protocols to help researchers, scientists, and drug development professionals optimize reaction conditions when using tributylphosphine (PBu₃) as a reducing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a reducing agent?
This compound (PBu₃) is a tertiary phosphine, an organophosphorus compound that serves as a versatile and powerful reducing agent in organic synthesis.[1] It is a clear, oily liquid with a strong, unpleasant odor.[2] Its primary applications include the reduction of disulfides to thiols, the Staudinger reduction of azides to amines, and the reduction of peroxides.[3][4][5] It is also used as a catalyst in various other organic transformations.[6]
Q2: Why is it critical to handle this compound under an inert atmosphere?
This compound reacts rapidly with atmospheric oxygen to form this compound oxide (Bu₃PO).[1][2] This reaction is often vigorous and can compromise the efficacy of the reducing agent, alter reaction stoichiometry, and complicate purification.[6][7] Therefore, it is essential to handle this compound using air-free techniques, such as under a nitrogen or argon atmosphere, to prevent oxidation.[1]
Q3: My reaction is sluggish or incomplete. What are the common causes?
Several factors can lead to an incomplete reaction:
-
Oxidation of PBu₃: The most common issue is the oxidation of the phosphine before or during the reaction. Ensure all solvents are deoxygenated and the reaction is maintained under a strictly inert atmosphere.[7]
-
Insufficient Stoichiometry: While a 1:1 stoichiometry is often theoretically sufficient, a slight excess of this compound may be required to drive the reaction to completion, especially if minor oxidation has occurred.
-
Low Temperature: Some reductions may require heating to proceed at a reasonable rate. For instance, while the initial step of the Staudinger reaction can occur at room temperature, the second step to form the final amine may require reflux.[8]
-
Solvent Choice: The polarity of the solvent can influence reaction rates. Reactions involving charged intermediates may proceed faster in more polar solvents.
Q4: How do I remove the this compound oxide byproduct after my reaction?
This compound oxide (Bu₃PO) is a common byproduct that can be challenging to separate from the desired product due to its polarity and high boiling point. Several strategies exist for its removal:
-
Chromatography: Flash column chromatography is a reliable method, as Bu₃PO is quite polar and often adheres strongly to silica gel.[9]
-
Acid Wash: If your product is stable to acid and not basic, you can perform an acidic workup. This compound is basic and can be protonated to form a water-soluble phosphonium salt, which can be extracted into an aqueous layer.[9]
-
Precipitation/Trituration: For non-polar products, adding a non-polar solvent like hexane or pentane after concentrating the reaction mixture can cause the more polar Bu₃PO to precipitate, allowing for its removal by filtration.[10]
-
Complexation with Metal Salts: In a manner similar to its more studied analog, triphenylphosphine oxide (TPPO), Bu₃PO can sometimes be precipitated by forming a complex with metal salts like zinc chloride (ZnCl₂) in suitable polar solvents.[10][11]
Q5: Can this compound interfere with biological assays?
Yes, caution is advised when using this compound or similar phosphine-based reducing agents in biochemical or cellular contexts. Tris(alkyl)phosphines have been shown to react directly with NAD(P)⁺ cofactors, forming covalent adducts that can inhibit enzyme activity.[12] This can lead to misleading results in enzyme assays.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reagent Degradation | Use freshly distilled or a newly opened bottle of this compound. Ensure it was stored under an inert atmosphere.[7] |
| Incomplete Reaction | Increase reaction temperature or prolong the reaction time. Monitor by TLC or LC-MS to confirm completion. Consider a modest increase in PBu₃ stoichiometry (e.g., 1.1-1.2 equivalents). | |
| Incorrect Solvent | The reaction may be solvent-dependent. Consult literature for the specific reduction you are performing. For reductions of disulfides, aqueous organic solvents are often effective.[13] | |
| Multiple Spots on TLC / Byproducts | Side Reactions | This compound is a strong nucleophile and can participate in side reactions. Lowering the reaction temperature may improve selectivity.[7] |
| Air Leak in Setup | An air leak can lead to the formation of this compound oxide and potentially other oxidized byproducts. Check all seals and joints in your reaction setup and ensure a positive pressure of inert gas. | |
| Difficulty Removing Bu₃PO Byproduct | Product and Byproduct have Similar Polarity | If the polarity is too similar for easy separation by chromatography or precipitation, consider the complexation method with ZnCl₂.[11] |
| Product is also Basic | An acidic wash cannot be used if the product is an amine (e.g., from a Staudinger reduction). In this case, rely on chromatography or precipitation with a non-polar solvent.[10][14] |
Troubleshooting Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 998-40-3 [amp.chemicalbook.com]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. This compound = 93.5 GC Tri-N-butylphosphine 998-40-3 [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | 998-40-3 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Tributylphosphine (TBP) Odor
This guide provides researchers, scientists, and drug development professionals with essential information for safely managing the potent, unpleasant odor of tributylphosphine (TBP) in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBP) and why does it have such a strong odor?
A1: this compound (TBP) is an organophosphorus compound with the formula P(C₄H₉)₃.[1] It is a versatile reagent used in various chemical syntheses.[2] Its characteristic strong, garlic-like or nauseating odor is inherent to its chemical structure as a tertiary phosphine.[1][3][4] TBP is volatile and reacts slowly with atmospheric oxygen to form the less odorous this compound oxide (TBPO).[1]
Q2: Besides its odor, what are the primary safety hazards associated with TBP?
A2: TBP presents several significant hazards. It is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[5][6][7] It is also highly flammable, corrosive, and causes severe burns to the skin and eyes.[3][4][5] Inhalation or ingestion can be harmful, causing irritation and potential damage to the respiratory and gastrointestinal tracts.[5][8] Due to these dangers, it must always be handled using air-free techniques.[1][9]
Q3: What is the first thing I should do if I smell TBP unexpectedly in the lab?
A3: An unexpected TBP odor indicates a potential containment failure. Treat it as a possible leak or spill. Immediately alert others in the lab, check the ventilation of your fume hood, and visually inspect your apparatus and any stored TBP containers from a safe distance. If you cannot identify and immediately contain the source, evacuate the area and inform your lab supervisor or Environmental Health and Safety (EHS) department. Do not attempt to locate the source without proper personal protective equipment (PPE).
Q4: How can I proactively prevent TBP odor from spreading during my experiment?
A4: The key to preventing odor spread is strict adherence to air-free handling protocols.
-
Handle TBP under an inert atmosphere, such as nitrogen or argon, using a glove box or Schlenk line techniques.[6][9]
-
Ensure all joints and septa on your glassware are properly sealed.
-
Vent the exhaust from your inert gas line (e.g., from a bubbler or vacuum pump) through a scrubber containing a neutralizing agent like dilute bleach.[10]
Q5: What is the most effective way to clean glassware contaminated with TBP?
A5: Do not place TBP-contaminated glassware directly in a base bath or wash it with water, as this can release odors. First, rinse the glassware inside a fume hood with a small amount of a compatible, dry organic solvent (like hexane) to remove the bulk of the TBP; this rinsate must be disposed of as hazardous waste. Then, carefully submerge the glassware in a dedicated oxidizing bath (e.g., a dilute solution of sodium hypochlorite/bleach or hydrogen peroxide) within the fume hood. This process converts the residual TBP to non-volatile this compound oxide. After several hours, the glassware can be safely removed and cleaned using standard laboratory procedures.
Q6: How should I dispose of TBP waste and TBP-contaminated materials?
A6: All TBP waste, including unused reagent, reaction residues, and contaminated materials (gloves, paper towels, silica gel), is considered hazardous waste.
-
Excess Reagent: Unused TBP must be carefully quenched and neutralized by trained personnel following a specific standard operating procedure (SOP).[7]
-
Contaminated Materials: Solid waste like gloves or paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10] To minimize odor, these items can be placed in a primary sealed bag before being put into the final waste container.
-
Empty Containers: Empty TBP containers must be triple-rinsed with an inert, dry solvent. This rinsate is hazardous waste. The container should then be left open in the back of a fume hood for at least a week before disposal to ensure any residue has evaporated or oxidized.[9]
Q7: Is it ever acceptable to work with TBP on an open bench?
A7: No. Due to its pyrophoric nature, high reactivity, and strong odor, TBP must never be handled on an open bench.[7][9] All manipulations must be performed within a properly functioning chemical fume hood or a glove box.[3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent TBP odor in the lab after an experiment is finished. | 1. Improperly sealed waste container.2. Contaminated fume hood surface, lab coat, or equipment.3. Leaking TBP storage container. | 1. Ensure waste containers are tightly sealed and stored in a ventilated cabinet. Immediately report leaking containers to EHS.2. Decontaminate all potentially affected surfaces and equipment using the protocol for glassware. Launder contaminated lab coats separately.[11]3. Inspect the Sure/Seal™ cap or other seals on the storage bottle. If compromised, place it in a secondary container and consult your EHS department. |
| A small TBP spill (<5 mL) occurs inside the fume hood. | Accidental breakage or mishandling during transfer. | 1. Do not panic. Keep the fume hood sash as low as possible.[7]2. Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and double gloves (nitrile under neoprene).[12][13]3. Cover the spill with an inert, dry absorbent material like powdered lime, dry sand, or soda ash. Do not use water or combustible materials like paper towels. [9][14]4. Using non-sparking tools, carefully collect the absorbed material into a designated hazardous waste container.[15]5. Decontaminate the spill area following the glassware cleaning protocol. |
| Strong odor is detected during an aqueous reaction workup. | Residual TBP from the reaction mixture is being exposed to the aqueous phase, releasing its odor. | Before the aqueous workup, quench the residual TBP in the organic phase. You can do this by adding a mild oxidizing agent or by performing an acidic wash (e.g., with dilute HCl) to convert the TBP into a non-volatile, water-soluble phosphonium salt that can be easily extracted.[16] |
Data Presentation
Table 1: Physical and Safety Properties of this compound (TBP)
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₇P | [4] |
| Molar Mass | 202.32 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Odor | Strong, garlic-like, nauseating stench | [3][4][14] |
| Boiling Point | 240 - 242 °C @ 760 mmHg | [3] |
| Flash Point | 37 °C / 98.6 °F | [3] |
| Key Hazards | Pyrophoric (Catches fire spontaneously in air)Flammable LiquidCauses severe skin burns and eye damageHarmful if swallowed | [4][5] |
Table 2: Common TBP Odor Neutralization Methods
| Method | Reagent Example | Primary Application | Mechanism & Key Considerations |
| Oxidation | Sodium Hypochlorite (Bleach) Solution (5-10%) | Vapor scrubbing, glassware decontamination, spill cleanup | Converts TBP to non-volatile, odorless this compound oxide (TBPO). The reaction can be exothermic. Ensure good ventilation. |
| Oxidation | Hydrogen Peroxide (3-10%) | Glassware decontamination | Another effective oxidizing agent for converting TBP to TBPO. Less corrosive to metal parts than bleach. |
| Acid Quench | Dilute Hydrochloric Acid (HCl) | Reaction workup | Protonates TBP to form a non-volatile, water-soluble tributylphosphonium salt, which is easily removed from an organic phase by extraction.[16] |
| Adsorption | Powdered Lime, Dry Sand, Soda Ash | Spill control | Physically absorbs and contains the liquid TBP, allowing for safer collection. The reaction with air/moisture still occurs, so handle the resulting solid as hazardous.[9] |
Experimental Protocols
Protocol 1: Decontamination of TBP-Contaminated Glassware
-
Pre-Rinse (in Fume Hood): While wearing appropriate PPE, rinse the glassware with a minimal amount of a dry, inert solvent (e.g., hexane or toluene) to remove the majority of the TBP.
-
Collect Rinsate: Dispose of this solvent rinse into a properly labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.
-
Prepare Oxidizing Bath: In a secondary container large enough to submerge the glassware, prepare a 5-10% aqueous solution of sodium hypochlorite (bleach) or a 3-10% solution of hydrogen peroxide. Place this bath in the back of the fume hood.
-
Submerge and Soak: Carefully place the pre-rinsed glassware into the oxidizing bath. Ensure all contaminated surfaces are fully submerged.
-
Wait: Allow the glassware to soak for at least 4 hours (or overnight) to ensure complete oxidation of any residual TBP to TBPO.
-
Final Cleaning: Remove the glassware from the bath, rinse thoroughly with deionized water, and then proceed with standard washing procedures (e.g., soap and water, solvent rinse).
Protocol 2: Neutralization of Inert Gas Exhaust (Bleach Scrubber)
-
Apparatus Setup: Use a gas-washing bottle or a bubbler equipped with a fritted glass inlet for better dispersion.
-
Fill Scrubber: Fill the bubbler approximately two-thirds full with a 5-10% solution of sodium hypochlorite (commercial bleach is adequate).
-
Connect to Exhaust: Connect the outlet of your reaction's inert gas system (e.g., the exit from an oil bubbler) to the inlet of the bleach scrubber using chemically resistant tubing.
-
Vent Scrubber: Ensure the outlet of the scrubber is safely vented into the fume hood exhaust system.
-
Operation: As the inert gas containing trace TBP vapors flows through the scrubber, the TBP will be oxidized by the bleach, preventing its release and odor.
-
Disposal: When the experiment is complete, the bleach solution should be disposed of as hazardous waste according to your institution's guidelines.
Mandatory Visualization
Caption: Logical workflow for the safe handling of TBP to manage and mitigate odor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 998-40-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cmu.edu [cmu.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This Lab Stinks. Should I Be Concerned? - Lab Safety Institute [labsafety.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 14. TRIBUTYLPHOSPHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tributylphosphine Oxide (TBPO)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tributylphosphine oxide (TBPO) and needing to purify it from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound oxide.
Q1: My target compound co-elutes with this compound oxide during silica gel column chromatography. How can I improve the separation?
A1: Co-elution of TBPO with polar to moderately polar compounds is a common issue due to its polarity. Here are several strategies to address this:
-
Adjusting the Solvent System:
-
Increase the polarity of the eluent gradually. A shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexanes or heptane) can effectively separate your compound from TBPO.
-
Consider using a different solvent system altogether. For example, a dichloromethane/methanol system may offer different selectivity.
-
-
Pre-treatment of the Crude Mixture:
-
If your product is stable and relatively non-polar, you can suspend the crude reaction mixture in a non-polar solvent like pentane or hexane/ether. Much of the more polar TBPO will remain undissolved and can be removed by filtration through a silica plug. Your product can then be eluted with a more polar solvent.[1]
-
-
Alternative Stationary Phases:
Q2: I am trying to remove this compound oxide by precipitation with a metal salt, but it is not working effectively.
A2: Precipitation of phosphine oxides through complexation with Lewis acidic metal salts is a powerful technique, but its success is highly dependent on the reaction conditions. While many protocols are optimized for triphenylphosphine oxide (TPPO), the principles can be adapted for TBPO.
-
Choice of Metal Salt and Solvent:
-
Commonly used metal salts for complexing phosphine oxides include MgCl₂, ZnCl₂, and CaBr₂.[3][4] The effectiveness of these salts can be solvent-dependent. For instance, MgCl₂ and ZnCl₂ are effective in solvents like toluene and ethyl acetate, while CaBr₂ has shown high efficiency in ethereal solvents like THF.[3]
-
The solubility of the resulting metal-TBPO complex is crucial. You may need to perform a solvent exchange to a solvent in which the complex is insoluble.
-
-
Reaction Conditions:
-
Ensure you are using a sufficient excess of the metal salt. Ratios of 1.5 to 3 molar equivalents of the metal salt to the phosphine oxide are often employed.[5]
-
The reaction may require heating to facilitate complex formation, followed by cooling to induce precipitation.[5][6]
-
Vigorous stirring or even wet milling can increase the surface area of the metal salt and improve the rate of complexation.[4]
-
Q3: this compound oxide is "oiling out" instead of crystallizing from my solution. What should I do?
A3: "Oiling out" occurs when a compound separates from a solution as a liquid phase instead of a solid crystalline phase. This is often due to high supersaturation or rapid cooling.
-
Optimize Crystallization Conditions:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator. Slow cooling provides molecules with the necessary time to orient themselves into a crystal lattice.
-
Lower the concentration: Start with a more dilute solution to avoid high supersaturation.
-
Introduce a seed crystal: If you have a small amount of solid TBPO, adding a seed crystal can initiate crystallization.
-
Use an anti-solvent: Gradually add a solvent in which TBPO is insoluble (an "anti-solvent") to a solution of TBPO in a solvent in which it is soluble. This can gently induce crystallization.
-
-
Consider Co-crystallization:
Frequently Asked Questions (FAQs)
Q1: What are the general physical and solubility properties of this compound oxide?
A1: this compound oxide is a white to off-white solid. It is known to be hygroscopic.[9] Its key physical properties are:
-
Melting Point: 64-69 °C[9]
-
Boiling Point: 150 °C at 1.5 mm Hg[9]
-
Solubility: It is soluble in water (56 g/L at 20 °C) and many organic solvents.[9] It can be solubilized in polar solvents like DMF, ethanol, and DMSO.[2]
Q2: What are the most common methods for removing this compound oxide from reaction mixtures?
A2: The most common methods for removing TBPO are analogous to those used for triphenylphosphine oxide and include:
-
Column Chromatography: Using silica gel or alumina with an appropriate solvent system is a very common laboratory-scale technique.
-
Precipitation/Complexation: Adding a metal salt (e.g., MgCl₂, ZnCl₂, CaBr₂) to form an insoluble complex that can be removed by filtration.[3][4][5][6]
-
Crystallization: Exploiting differences in solubility between the desired product and TBPO to selectively crystallize one of them.
-
Solvent Extraction: Utilizing a liquid-liquid extraction to partition the TBPO and the desired product into different phases.
Q3: Can I use the same purification methods for this compound oxide as for triphenylphosphine oxide?
A3: In principle, yes. The reactivity of the phosphine oxide moiety is similar. However, the solubility properties of TBPO and TPPO differ significantly due to the aliphatic butyl groups in TBPO versus the aromatic phenyl groups in TPPO. TBPO is generally more soluble in a wider range of organic solvents and also has appreciable water solubility.[9] Therefore, you will likely need to adjust the solvent systems used for crystallization, precipitation, and chromatography to account for these differences.
Q4: Are there any chromatographic methods specifically reported for this compound oxide?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the analysis of this compound oxide. A common mobile phase consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. These analytical methods can be scaled up for preparative separations. For silica gel column chromatography, a gradient of ethyl acetate in hexane has been used to purify compounds from reaction mixtures containing TBPO.
Quantitative Data on Phosphine Oxide Purification
The following table summarizes data related to the purification of phosphine oxides. Note that much of the detailed quantitative data in the literature pertains to triphenylphosphine oxide (TPPO), a close analog of TBPO.
| Method | Phosphine Oxide | Reagent/Solvent System | Efficacy | Reference |
| Precipitation | TPPO | CaBr₂ in THF | 95-98% removal | [3] |
| Precipitation | TPPO | MgCl₂ with wet milling | Reduced from 37.18 to 0.15 area % (HPLC) | [4] |
| Co-precipitation | TPPO-H₂DIAD | Cold Toluene | Effective precipitation | [10][11] |
| Solubility | TBPO | Water (at 20°C) | 56 g/L | [9] |
| Solubility | TPPO | Cyclohexane, Hexane | Almost insoluble | [10] |
| Solubility | TPPO | 2-Propanol (at 0°C) | 25.4 mg/mL | [10] |
| Solubility | TPPO | Toluene (at 0°C) | 42.9 mg/mL | [10] |
Experimental Protocols
Protocol 1: Purification of a Non-polar Compound from this compound Oxide via Silica Plug Filtration
This protocol is suitable for separating a relatively non-polar desired product from the more polar TBPO. This method is adapted from established procedures for triphenylphosphine oxide.[1]
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent, such as hexanes or pentane. Your desired non-polar product should dissolve, while a significant portion of the TBPO should remain as a solid.
-
Filtration: Prepare a short plug of silica gel in a fritted funnel or a pipette with a cotton plug.
-
Loading: Pass the suspension from step 2 through the silica plug.
-
Elution: Elute the desired non-polar product from the silica plug using the same non-polar solvent or a slightly more polar mixture (e.g., 95:5 hexanes:ethyl acetate). The more polar TBPO will remain adsorbed at the top of the silica plug.
-
Analysis: Collect the fractions and analyze them by TLC or another appropriate method to confirm the separation and identify the fractions containing the purified product.
Protocol 2: Removal of this compound Oxide by Precipitation with a Metal Salt
This protocol is a general guideline adapted from methods used for triphenylphosphine oxide and should be optimized for your specific reaction mixture.[3][4][5][6]
-
Solvent Exchange (if necessary): If your reaction was performed in a solvent where the TBPO-metal salt complex is soluble (e.g., highly polar solvents), perform a solvent exchange to a suitable solvent like toluene, ethyl acetate, or an ethereal solvent.
-
Addition of Metal Salt: To the solution of the crude reaction mixture, add 1.5 to 3 molar equivalents of an anhydrous metal salt (e.g., MgCl₂, ZnCl₂, or CaBr₂).
-
Complexation: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to facilitate the formation of the TBPO-metal salt complex.
-
Precipitation: Cool the mixture to room temperature and then to 0 °C in an ice bath to induce precipitation of the complex.
-
Filtration: Filter the mixture to remove the precipitated TBPO-metal salt complex. Wash the filter cake with a small amount of the cold solvent.
-
Work-up: The filtrate, containing the desired product, can then be subjected to a standard aqueous work-up and further purification if necessary.
Visualizations
Caption: Decision tree for selecting a TBPO purification method.
Caption: Experimental workflow for TBPO removal by precipitation.
References
- 1. shenvilab.org [shenvilab.org]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 6. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 7. unifr.ch [unifr.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TRI-N-BUTYLPHOSPHINE OXIDE | 814-29-9 [chemicalbook.com]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
potential side reactions of tributylphosphine in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during organic synthesis reactions involving tributylphosphine (PBu₃). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound?
A1: The most prevalent side reaction is the oxidation of this compound to this compound oxide (Bu₃PO).[1][2] This reaction is notoriously rapid in the presence of atmospheric oxygen and other oxidizing agents.[1] Another common side reaction is the nucleophilic attack of this compound on electrophilic carbon atoms, such as in alkyl halides, leading to the formation of phosphonium salts.[1] In specific named reactions like the Mitsunobu and Staudinger reactions, this compound is stoichiometrically converted to this compound oxide.[3][4]
Q2: My reaction is sluggish or incomplete. Could the this compound be the issue?
A2: Yes, several factors related to this compound could be the cause:
-
Oxidation: this compound is highly susceptible to oxidation. If not handled under an inert atmosphere, a significant portion may have been converted to the non-catalytic this compound oxide.[1]
-
Purity: Impurities in the this compound can interfere with the reaction. It is often necessary to purify it by vacuum distillation before use.
-
Moisture: this compound is moisture-sensitive and can react with water.[5][6] Ensure all reagents and solvents are anhydrous.
Q3: I am observing unexpected byproducts in my reaction. What could they be?
A3: Besides this compound oxide and phosphonium salts, other byproducts can form depending on the reaction conditions and substrates:
-
P-C Bond Cleavage Products: Under certain conditions, such as in some palladium-catalyzed cross-coupling reactions, cleavage of the phosphorus-carbon bond in this compound can occur, leading to the incorporation of butyl groups into your product or the formation of other organophosphorus species.[7][8]
-
Products from Reactions with Carbonyl Compounds: this compound can react with carbonyl compounds in various ways, including acting as a nucleophilic catalyst for additions or potentially leading to deoxygenation reactions.[9][10]
-
Polymerization: In reactions with activated olefins like acrylates, this compound can catalyze anionic polymerization, leading to the formation of oligomers or polymers as byproducts.[11][12]
Q4: How can I minimize the oxidation of this compound during my experiment?
A4: Rigorous air-free techniques are essential.[1] This includes:
-
Handling this compound under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
-
Using degassed solvents.
-
Storing this compound under an inert atmosphere and at a low temperature (2-8°C).[6]
Q5: Is this compound stable under acidic or basic conditions?
A5: this compound is a basic compound.[10] It will react with acids to form phosphonium salts. While it is generally more stable under basic conditions, strong bases can potentially promote side reactions. Specific stability data in various acidic and basic solutions is not extensively tabulated, so it is advisable to perform small-scale tests if your reaction requires harsh pH conditions.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Degradation of this compound | Verify the purity of this compound. | Purity Check via ³¹P NMR: 1. Under an inert atmosphere, dissolve a small sample of your this compound in a dry, deuterated solvent (e.g., C₆D₆).2. Acquire a ³¹P NMR spectrum.3. The spectrum of pure this compound should show a single major peak around -32 ppm. The presence of a significant peak around +42 ppm indicates the presence of this compound oxide. |
| Presence of Oxygen or Moisture | Ensure strictly anhydrous and anaerobic conditions. | Solvent Degassing: 1. Use a solvent that has been dried over an appropriate drying agent and distilled.2. Degas the solvent by bubbling a stream of inert gas (argon or nitrogen) through it for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles). |
| Insufficient Catalyst Loading | Optimize the amount of this compound. | Catalyst Loading Screen: 1. Set up a series of small-scale reactions with varying catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%).2. Monitor the reaction progress by TLC, GC, or NMR to determine the optimal loading. |
Issue 2: Formation of this compound Oxide as a Major Byproduct
This is a very common issue, especially in reactions where this compound acts as a reagent (e.g., Mitsunobu, Staudinger).
| Troubleshooting Step | Experimental Protocol |
| Purification by Column Chromatography | Separate the product from the polar this compound oxide. |
| Purification by Precipitation | Selectively precipitate the this compound oxide. |
| Purification via Acid-Base Extraction | Convert residual this compound to its water-soluble phosphonium salt. |
Visualizing Reaction Pathways and Troubleshooting Logic
This compound Side Reactions
Caption: Common reaction pathways and side reactions of this compound.
Troubleshooting Workflow for Low Reaction Yield
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 998-40-3 [m.chemicalbook.com]
- 3. Staudinger Reaction (Reduction) | OpenOChem Learn [learn.openochem.org]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 998-40-3 [chemicalbook.com]
- 7. Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Reactions of carbonyl compounds with tervalent phosphorus reagents. Part III. The formation of olefins by deoxygenation of carbonyl compounds with diphenylphosphine oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
impact of solvent choice on tributylphosphine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals when working with tributylphosphine (TBP). The guide focuses specifically on how the choice of solvent can significantly impact reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound (TBP) that influence solvent selection?
A1: this compound is a colorless to yellowish oily liquid with several key properties to consider:
-
Polarity: TBP is a nonpolar organophosphorus compound.[1] It is generally soluble in most organic solvents like heptane, ethanol, benzene, and chloroform but is insoluble or has negligible solubility in water.[2][3][4]
-
Nucleophilicity and Basicity: TBP is a potent nucleophile but a relatively weak base.[3][4] This allows it to act as a catalyst in reactions like Michael additions and acylations without causing significant base-related side reactions.[4]
-
Air Sensitivity: TBP reacts rapidly with atmospheric oxygen to form this compound oxide (TBPO).[2][3][5] This reaction is often vigorous and can be pyrophoric (ignite spontaneously in air).[1][5][6] Therefore, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[3][5]
Q2: How does solvent polarity affect the reactivity of TBP as a nucleophilic catalyst?
A2: Solvent choice is critical for reactions where TBP acts as a nucleophile.
-
Polar Aprotic Solvents: Solvents like THF, acetonitrile (MeCN), and dichloromethane (DCM) are generally preferred for TBP-catalyzed nucleophilic reactions. These solvents can stabilize charged intermediates without strongly solvating the TBP nucleophile, leaving it more reactive.[7]
-
Polar Protic Solvents: Polar protic solvents, such as water and alcohols (methanol, ethanol), can significantly decrease TBP's nucleophilic activity.[7] They form hydrogen bonds with the lone pair of electrons on the phosphorus atom, creating a "solvent cage" that hinders its ability to attack an electrophile.[7][8] However, for specific reactions like the ring-opening of epoxides, water can be an effective medium.[9]
-
Nonpolar Solvents: Solvents like toluene and heptane are also suitable, especially when the reactants themselves are nonpolar.[2]
Q3: My TBP-catalyzed reaction is sluggish or failing. What are the common solvent-related causes?
A3: If your reaction is not proceeding as expected, consider these potential issues:
-
Incorrect Solvent Type: Using a polar protic solvent for a nucleophilic substitution (SN2) type reaction can suppress the nucleophilicity of TBP.[7] Switching to a polar aprotic solvent is often recommended.[7]
-
Presence of Water or Oxygen: TBP is sensitive to both moisture and air.[5][6] The presence of oxygen will rapidly convert TBP to the non-reactive this compound oxide (TBPO).[3] Ensure your solvent is thoroughly dried and deoxygenated, and the reaction is run under an inert atmosphere.[3][4]
-
Poor Reagent Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. If a reactant is insoluble, the reaction will be limited by the dissolution rate.
Q4: I am struggling to separate my product from the this compound oxide (TBPO) byproduct. How can solvent choice help during workup?
A4: The separation of a desired product from TBPO is a common challenge due to the polarity of the phosphine oxide.[10] The key is to exploit the solubility differences between your (often less polar) product and the more polar TBPO.
-
Precipitation/Trituration: After the reaction, if the solvent is polar (e.g., THF, DCM), it can be removed under reduced pressure. Then, a non-polar solvent like hexane, pentane, or diethyl ether can be added.[10] The desired product will dissolve, while the more polar TBPO will often precipitate and can be removed by filtration.
-
Acidic Wash: Since TBP is basic, any unreacted TBP can be removed by washing the organic reaction mixture with a dilute aqueous acid solution (e.g., HCl). The resulting phosphonium salt is water-soluble. Note that this will not remove the TBPO byproduct.
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low or No Reactivity | The nucleophilicity of TBP is suppressed by a polar protic solvent (e.g., ethanol, water).[7] | Switch to a polar aprotic solvent such as THF, DCM, or acetonitrile to enhance nucleophilicity.[7] |
| TBP has been oxidized to TBPO by residual oxygen in the solvent.[3] | Use a freshly distilled or sparged solvent to ensure it is oxygen-free. Maintain a strict inert atmosphere throughout the experiment.[4] | |
| Difficult Product Purification | The product and the TBPO byproduct are co-soluble in the workup solvent. | After removing the reaction solvent, triturate the crude mixture with a non-polar solvent (e.g., hexane, pentane) to precipitate the more polar TBPO.[10] |
| Unreacted TBP remains in the product. | Perform a liquid-liquid extraction with a dilute aqueous acid solution to protonate the TBP and pull the resulting phosphonium salt into the aqueous layer. | |
| Reaction Inconsistency | The solvent contains variable amounts of water or dissolved oxygen from batch to batch.[5][6] | Standardize solvent purification procedures. Use a reliable method for drying and deoxygenating solvents before each use. |
Data Presentation
Table 1: Physicochemical Properties of this compound and its Oxide
| Property | This compound (TBP) | This compound Oxide (TBPO) |
|---|---|---|
| Formula | C₁₂H₂₇P[2] | C₁₂H₂₇OP[11] |
| Molar Mass | 202.32 g/mol [2] | 218.32 g/mol [11] |
| Appearance | Colorless to yellowish liquid[1] | - |
| Polarity | Nonpolar | More polar than TBP |
| Boiling Point | 240 °C[2] | - |
| Solubility in Water | Insoluble[1][2] | - |
| Solubility in Organics | Soluble in most organic solvents (heptane, ether, alcohols).[2][3] | Soluble in polar organic solvents; less soluble in non-polar solvents like hexane.[10] |
Experimental Protocols
Protocol 1: General Procedure for a TBP-Catalyzed Reaction (e.g., Michael Addition)
This is a representative protocol and may require optimization for specific substrates.
-
Solvent Preparation: Dry and deoxygenate the chosen aprotic solvent (e.g., THF) by sparging with argon or nitrogen for 30 minutes prior to use.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add the Michael acceptor (1.0 equiv) and the nucleophile (1.1 equiv).
-
Solvent Addition: Add the dry, deoxygenated solvent via cannula or syringe to dissolve the reactants.
-
Catalyst Addition: Add this compound (0.1 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a suitable reagent or proceed directly to workup.
Protocol 2: Post-Reaction Workup for this compound Oxide (TBPO) Removal
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.
-
Acid Wash (Optional): If unreacted TBP is suspected, dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with 1M HCl (2 x 20 mL). Discard the aqueous layers.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitation: Add a minimal amount of a non-polar solvent (e.g., cold hexane or pentane) to the crude residue.
-
Trituration: Stir or sonicate the resulting slurry. The desired product should dissolve while the more polar TBPO remains as a solid precipitate.
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel, washing the solid with more cold non-polar solvent.
-
Final Concentration: Combine the filtrates and concentrate under reduced pressure to yield the purified product, now free of TBPO.
Visualizations
Caption: Workflow for selecting an appropriate solvent for reactions involving this compound.
Caption: Decision tree for troubleshooting low-yielding this compound reactions.
Caption: Experimental workflow for the removal of this compound oxide (TBPO) byproduct.
References
- 1. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Commonly used ligands---tributylphosphine, triphenylphosphine, tri-tert-butylphosphine [jdchem.com.cn]
- 5. This compound | 998-40-3 [chemicalbook.com]
- 6. This compound CAS#: 998-40-3 [m.chemicalbook.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. Influence of protic and aprotic solvents on SN reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. ≥97% (Tri-N-butylphospine + isomers),≥93.5% (Tri-N-butylphosphine, GC), liquid | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound oxide | C12H27OP | CID 13138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Pyrophoric Tributylphosphine
This guide provides essential safety information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tributylphosphine. Adherence to these protocols is critical to mitigate the risks associated with its pyrophoric nature.
Frequently Asked Questions (FAQs)
Q1: What makes this compound hazardous?
A1: this compound is a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[1][2][3] It is also harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause corrosive injuries to the upper respiratory tract upon inhalation.[3] Additionally, it can react violently with water.[2][3]
Q2: What immediate actions should I take in case of skin or eye contact?
A2: For skin contact, immediately immerse the affected area in cool water or wrap it in wet bandages.[4][5] Remove contaminated clothing and wash the skin with plenty of soap and water.[5][6] For eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[4][7]
Q3: What type of fire extinguisher should be used for a this compound fire?
A3: Use a Class D dry powder extinguisher (for combustible metals), dry sand, or soda ash.[1][8] Do NOT use water, carbon dioxide (CO2), or foam extinguishers , as this compound can react violently with water.[1][2]
Q4: How should I store this compound?
A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, under an inert atmosphere such as nitrogen or argon.[4][9] Keep it away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[6][9]
Q5: What are the proper disposal procedures for this compound waste?
A5: this compound waste must be handled as hazardous waste. It can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge it into sewer systems.[4] Containers should be triple-rinsed or punctured to be made unusable before disposal.[4]
Troubleshooting Guides
Scenario 1: You observe fumes or smoke upon opening a container of this compound.
-
Problem: The chemical is reacting with air, indicating a potential breach of the inert atmosphere.
-
Solution:
-
Do not proceed with the experiment.
-
If it is safe to do so, re-purge the container with an inert gas (nitrogen or argon) and securely close it.
-
If a fire starts, be prepared to use a Class D fire extinguisher.
-
Evaluate your handling technique to ensure you are maintaining an inert atmosphere throughout the process.
-
Scenario 2: A small spill of this compound occurs in the fume hood.
-
Problem: A pyrophoric and corrosive material has been released.
-
Solution:
-
Alert others in the laboratory and ensure the fume hood sash is kept at its lowest possible working height.
-
Remove all flammable materials from the immediate vicinity.[10]
-
Cover the spill with a non-combustible absorbent material like dry sand, vermiculite, or soda ash.[9][11]
-
Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][11]
-
Decontaminate the area as per your institution's standard operating procedures.
-
Scenario 3: The syringe used for transferring this compound becomes clogged.
-
Problem: Potential for pressure buildup and unexpected release of the pyrophoric liquid.
-
Solution:
-
Keep the syringe pointed towards the back of the fume hood, away from yourself and others.
-
Do not attempt to force the plunger.
-
Carefully and slowly withdraw the plunger to relieve any pressure.
-
Discharge the contents into a quenching solution (e.g., isopropanol) under an inert atmosphere.
-
Dispose of the clogged needle and syringe as hazardous waste.
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Melting Point | -65°C | [4] |
| Boiling Point | 150°C / 50 mmHg | [4] |
| Flash Point | 37°C / 98.6°F (closed cup) | [6] |
| Autoignition Temperature | 199°C / 390.2°F | [6] |
| Density | 0.81 g/mL at 25°C | |
| Vapor Density | 9 (vs air) |
Experimental Protocols & Workflows
Detailed Methodology for Safe Transfer of this compound
-
Preparation:
-
Ensure a Class D fire extinguisher, safety shower, and eyewash station are readily accessible.
-
Work must be conducted in a certified chemical fume hood or a glove box.[10][12]
-
The work area should be free of flammable materials and ignition sources.[10]
-
Don appropriate Personal Protective Equipment (PPE):
-
-
Inert Atmosphere:
-
The container of this compound must be under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Use oven-dried glassware and purge all equipment (syringes, needles) with inert gas before use.
-
-
Transfer Procedure (Syringe Technique):
-
Secure the this compound container to a stand within the fume hood.[10]
-
Use a syringe with a capacity at least double the volume to be transferred.[10]
-
Puncture the septum of the this compound container with the needle, ensuring the needle tip is below the liquid level.
-
Slowly draw the desired volume of liquid into the syringe.
-
To prevent drips, a small amount of inert gas can be drawn into the syringe after the liquid.
-
Withdraw the needle from the source container.
-
Carefully insert the needle into the reaction vessel (also under an inert atmosphere) and dispense the this compound slowly.
-
-
Cleaning and Quenching:
-
Excess this compound in the syringe and on needles must be quenched.
-
Slowly add the excess reagent to a suitable quenching agent, such as isopropanol, under an inert atmosphere. The reaction can be exothermic.
-
Rinse the syringe and needle with the quenching solvent multiple times.
-
Dispose of all contaminated materials as hazardous waste.
-
Workflow for Handling this compound
References
- 1. TRIBUTYLPHOSPHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. research.uga.edu [research.uga.edu]
- 8. cmu.edu [cmu.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. ehs.yale.edu [ehs.yale.edu]
strategies to improve the efficiency of tributylphosphine in catalysis
Welcome to the Technical Support Center for optimizing tributylphosphine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed reaction is sluggish or not proceeding. What are the initial checks I should perform?
A1: Low or no conversion in a this compound-catalyzed reaction can stem from several factors. Begin with these initial verification steps:
-
Inert Atmosphere: this compound is susceptible to oxidation. Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen.[1][2] Even brief exposure to air can impact performance.
-
Reagent and Solvent Quality: Use dry, degassed solvents. The presence of moisture can negatively affect the reaction. Ensure the purity of your starting materials, as impurities can act as inhibitors.
-
Catalyst Integrity: Verify the quality and purity of your this compound. If it has been stored for a long time or handled improperly, it may have partially oxidized to this compound oxide, which is catalytically inactive.
Q2: How does the choice of solvent affect the efficiency of a this compound-catalyzed reaction?
A2: The solvent plays a critical role in catalyst solubility, stability, and reactivity. The optimal solvent is highly dependent on the specific reaction. For example, in a domino reaction for the synthesis of spiro[cyclohexane-1,3'-indolines], chloroform was found to be superior to methylene dichloride and toluene at elevated temperatures. It is recommended to screen a variety of aprotic solvents such as toluene, dioxane, THF, and chloroform to find the optimal conditions for your specific transformation.
Q3: What is the typical catalyst loading for a this compound-catalyzed reaction, and how does it impact the outcome?
A3: Catalyst loading should be optimized for each specific reaction. While a higher catalyst loading can increase the reaction rate, it can also lead to the formation of byproducts and complicate purification. Conversely, too low a loading may result in a sluggish or incomplete reaction. For instance, in the intramolecular Morita-Baylis-Hillman cyclization, a 20 mol% loading of this compound was found to provide the best results.[3] It is advisable to perform a screening of catalyst loading (e.g., 5, 10, 15, 20 mol%) to determine the optimal concentration for your system.
Q4: I am observing the formation of this compound oxide in my reaction. How can I minimize this and remove it from my product?
A4: The formation of this compound oxide is a common issue, as this compound is readily oxidized by air.[2] To minimize its formation, it is crucial to maintain a strictly inert atmosphere throughout the experiment using techniques like freeze-pump-thaw cycles for solvents and handling reagents in a glovebox or under a stream of inert gas.
If this compound oxide is formed, it can often be removed from less polar products by silica gel chromatography. Another strategy is to treat the reaction mixture with an acidic solution (e.g., HCl) to protonate the basic this compound, forming a water-soluble phosphonium salt that can be removed by aqueous extraction.
Q5: Can this compound be "poisoned" during a reaction? What are common inhibitors?
A5: Yes, like many catalysts, this compound can be poisoned. Common inhibitors include acidic impurities, which can protonate the phosphine, rendering it non-nucleophilic. Additionally, certain functional groups on the substrates or impurities can react irreversibly with the catalyst. When this compound is used as a ligand in transition metal catalysis, catalyst deactivation can occur through the formation of inactive metal species, such as palladium black, which can be minimized by maintaining strictly anaerobic conditions.
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a this compound-Catalyzed Domino Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methylene Dichloride | Room Temperature | Low |
| 2 | Chloroform | Room Temperature | Low |
| 3 | Toluene | Room Temperature | Low |
| 4 | Methylene Dichloride | 50 | 40 |
| 5 | Toluene | 50 | 65 |
| 6 | Chloroform | 50 | 75 |
| 7 | Chloroform | 65 | 84 |
Data compiled from a study on the synthesis of spiro[cyclohexane-1,3'-indolines]. The reaction was performed with 20 mol% this compound.
Table 2: Comparison of Phosphine Catalyst Performance in the Morita-Baylis-Hillman Reaction
| Catalyst | Reaction Time (h) | Yield (%) |
| Trimethylphosphine | 24 | 85 |
| Triethylphosphine | 48 | 78 |
| This compound | 72 | 70 |
| Triphenylphosphine | 120 | 55 |
| Tricyclohexylphosphine | 96 | 65 |
Note: This data is for comparative purposes and highlights the relative reactivity of different phosphine catalysts. Reaction conditions can vary between studies.[4]
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions in a this compound-Catalyzed Michael Addition
Objective: To determine the optimal solvent and temperature for the Michael addition of a β-dicarbonyl compound to an electron-deficient olefin using this compound as the catalyst.
Materials:
-
β-dicarbonyl compound (1.0 mmol)
-
Electron-deficient olefin (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous solvents (e.g., Toluene, THF, Dichloromethane, Chloroform)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flasks or similar reaction vessels
Procedure:
-
Set up a series of oven-dried Schlenk flasks, each equipped with a magnetic stir bar.
-
Under a counterflow of inert gas, add the β-dicarbonyl compound to each flask.
-
Add the electron-deficient olefin to each flask.
-
To each flask, add a different anhydrous, degassed solvent (e.g., 5 mL).
-
Add the this compound catalyst to each flask via syringe.
-
Set up the reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., 1, 3, 6, and 24 hours).
-
Upon completion, quench the reaction (if necessary) and work up each reaction mixture.
-
Purify the product from each reaction, for example by column chromatography.
-
Determine the yield of the product for each set of conditions to identify the optimal solvent and temperature.
Troubleshooting:
-
No reaction: Ensure all reagents and solvents are anhydrous and the system is under a strict inert atmosphere. Consider increasing the catalyst loading to 20 mol%.
-
Formation of byproducts: Try running the reaction at a lower temperature. Analyze the byproducts to understand potential side reactions.
Mandatory Visualizations
References
Technical Support Center: Safe Handling of Tributylphosphine in Laboratory Settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling tributylphosphine (TBP) in the laboratory. The following information is intended to supplement, not replace, your institution's formal safety protocols and the product's Safety Data Sheet (SDS).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical with multiple risks. It is pyrophoric, meaning it can spontaneously ignite in air.[1][2] It is also corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][3][4] TBP is harmful if swallowed or absorbed through the skin.[1][5] Additionally, it has a strong, unpleasant odor.[6][7]
Q2: What are the signs and symptoms of this compound exposure?
A2: Exposure to this compound can cause immediate and delayed effects.
-
Eye Contact: Causes severe eye burns and may lead to serious eye damage.[1][3] It is also a lachrymator, meaning it can cause excessive tearing.[1]
-
Skin Contact: Causes chemical burns.[1][3] Harmful effects may occur from skin absorption.[1]
-
Inhalation: Can cause chemical burns to the respiratory tract.[1] Inhalation of vapors may also lead to drowsiness, dizziness, and other central nervous system effects.[3] High concentrations can cause lung edema, a medical emergency.[3][5]
-
Ingestion: Causes severe burns to the gastrointestinal tract and is harmful if swallowed.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Due to its hazardous nature, stringent personal protective equipment is mandatory. A summary of recommended PPE is provided in the table below.
| Body Part | Recommended Protection | Citation |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | [8] |
| Skin | Fire/flame resistant and impervious clothing, such as a lab coat made of appropriate material. | [8] |
| Hands | Chemically impermeable gloves (e.g., butyl rubber). Always inspect gloves before use. | [2] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood. | [2][8] |
Q4: How should I properly store this compound?
A4: this compound requires specific storage conditions to minimize risks.
-
Store in a tightly closed container under an inert atmosphere, such as nitrogen or argon.[1]
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Store away from incompatible materials, particularly strong oxidizing agents.[1][4]
-
The storage area should be a designated flammables area.[1]
Q5: What should I do in case of a spill?
A5: In the event of a this compound spill, immediate and careful action is required.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using an explosion-proof ventilation system if available.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[2]
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including a respirator.
-
Containment: For small spills, cover with a non-combustible absorbent material like sand or earth.[3] Do not use combustible materials like paper towels.
-
Collection: Use non-sparking tools to collect the absorbed material into a sealable container for disposal.[2][3]
-
Decontamination: Decontaminate the spill area as per your institution's protocols.
-
Waste Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[3]
Troubleshooting Guides
Problem: I can smell the characteristic odor of this compound in the lab, but I am not actively working with it.
-
Possible Cause: There may be a small leak from a storage container, a contaminated piece of equipment, or improper waste disposal.
-
Solution:
-
Immediately ensure the ventilation in the area is functioning correctly.
-
Wearing appropriate PPE, inspect all containers of this compound for any signs of leakage.
-
Check for any contaminated glassware or equipment that may not have been properly decontaminated.
-
Verify that all waste containers holding this compound are sealed and stored correctly.
-
If the source of the odor cannot be identified and persists, notify your laboratory supervisor or safety officer immediately.
-
Problem: The this compound I am using appears cloudy or has solid precipitates.
-
Possible Cause: The this compound may have been exposed to air and has begun to oxidize, forming this compound oxide.[7]
-
Solution:
-
Do not use the compromised reagent, as its reactivity and purity are no longer assured.
-
Dispose of the material as hazardous waste according to your institution's guidelines.
-
Review your handling and storage procedures to prevent future oxidation. Ensure that all transfers are done under an inert atmosphere and that storage containers are properly sealed.
-
Experimental Protocols
Protocol for Handling and Dispensing this compound
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a dry, inert atmosphere (nitrogen or argon) for the transfer.
-
Have a quench solution (e.g., a dilute solution of sodium hypochlorite) and spill cleanup materials readily available.
-
-
Procedure:
-
Work exclusively within the chemical fume hood.
-
Before opening the main container, ensure it is at room temperature.
-
Use air-free techniques, such as a cannula or syringe, for transferring the liquid.
-
Dispense the required amount of this compound into a dry, inert-atmosphere flask.
-
Immediately and securely seal both the source container and the reaction vessel.
-
-
Decontamination:
-
All glassware and equipment that have come into contact with this compound must be decontaminated before being removed from the fume hood.
-
Rinse contaminated items with a suitable solvent (e.g., isopropanol) followed by a quench with a dilute oxidizing solution like sodium hypochlorite. Be cautious as the quenching reaction can be exothermic.
-
Protocol for Waste Disposal
-
Segregation:
-
All waste containing this compound, including contaminated solvents, absorbent materials, and empty containers, must be segregated as hazardous waste.
-
-
Containerization:
-
Use a designated, properly labeled, and sealable waste container.
-
The container should be stored in a well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not pour this compound waste down the drain.[2]
-
Visualizations
Caption: Workflow for safely handling this compound.
Caption: Decision tree for this compound spill response.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. research.uga.edu [research.uga.edu]
- 6. This compound [chemeurope.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
Validation & Comparative
A Head-to-Head Comparison: Tributylphosphine vs. TCEP for Protein Disulfide Bond Reduction
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step in protein characterization, proteomics, and the development of therapeutic antibodies. The complete and specific reduction of disulfide bonds is paramount for accurate structural and functional analysis. This guide provides an in-depth comparison of two phosphine-based reducing agents: Tributylphosphine (TBP) and Tris(2-carboxyethyl)phosphine (TCEP), supported by experimental data and detailed protocols.
The choice between TBP and TCEP often comes down to a trade-off between reactivity and practicality. While both are effective at reducing disulfide bonds, their distinct physicochemical properties have led to a clear preference for TCEP in modern laboratory settings.
Executive Summary
Tris(2-carboxyethyl)phosphine (TCEP) has largely superseded this compound (TBP) as the preferred phosphine-based reducing agent in protein science. This shift is primarily due to TCEP's superior water solubility, lack of odor, and stability in aqueous solutions, which simplifies experimental workflows and enhances safety.[1] While TBP is a potent reducing agent, its practical application is hampered by its disagreeable odor, poor water solubility, and high volatility.[2]
This guide will delve into the specifics of each reagent, providing a clear comparison of their performance, supported by available data and established protocols.
Chemical Properties and Reaction Mechanism
Both TBP and TCEP are trialkylphosphines that reduce disulfide bonds through a nucleophilic attack on one of the sulfur atoms. This reaction is irreversible as it results in the formation of a stable phosphine oxide and two free sulfhydryl groups.
The general mechanism for disulfide reduction by phosphines involves two main steps:
-
Nucleophilic Attack: The phosphorus atom of the phosphine attacks one of the sulfur atoms in the disulfide bond, forming a thiophosphonium cation intermediate.
-
Hydrolysis: The intermediate is then hydrolyzed by water to yield the phosphine oxide and two free thiols.
Performance Comparison: TBP vs. TCEP
The practical differences in performance between TBP and TCEP are significant and are summarized in the table below.
| Feature | This compound (TBP) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Solubility | Poor in aqueous solutions.[2][3] | Highly soluble in water (>300 g/L).[1] |
| Odor | Strong, disagreeable odor.[2] | Odorless.[1] |
| Volatility | High, leading to toxicity concerns.[2] | Non-volatile.[1] |
| Stability in Air | Prone to rapid oxidation.[2] | Resistant to air oxidation.[1] |
| Effective pH Range | Not well-documented for proteins due to solubility issues. | Broad effective pH range (1.5 - 9.0).[1][4] |
| Reaction Time | Generally fast, but limited by solubility. | Rapid, often complete within 5 minutes at room temperature.[1] |
| Thiol-Free | Yes | Yes |
| Compatibility with Alkylating Agents | Compatible, as it lacks a free thiol.[3] | Generally compatible, but can react with maleimides under certain conditions.[2][5] |
| Use in IEF | Nonionic, does not migrate in IPG strips.[3] | Charged in solution, not suitable for isoelectric focusing. |
Quantitative Data Summary
Direct quantitative comparisons of the reduction efficiency of TBP and TCEP on proteins are limited in recent literature due to the widespread adoption of TCEP. However, studies comparing TCEP to the more commonly used dithiothreitol (DTT) provide valuable insights into its efficacy.
| Parameter | TCEP | DTT (for comparison) |
| Reduction Rate of DTNB (pH < 8) | Significantly more effective than DTT. | Less effective than TCEP. |
| Reduction of 2,2'-DTDP (pH 1.5) | Effective | Inactive |
| Stability (in presence of Ni2+) | Stable | Rapidly oxidized.[2][5] |
| Stability (long-term, no chelator) | Significantly more stable.[2][5] | Less stable. |
DTNB: 5,5'-dithiobis(2-nitrobenzoic acid); 2,2'-DTDP: 2,2'-dithiodipyridine
One study highlighted that at pH 5.0, the reactivity of phosphines towards a model disulfide-containing peptide followed the order: trimethyl- > dimethyl- > monomethyl- > TCEP >> DTT, with the trimethyl ester of TCEP being 35-fold more reactive than TCEP itself.[6] This suggests that modifications to the phosphine structure can significantly impact reactivity.
Experimental Protocols
General Protocol for Protein Reduction with TCEP
This protocol is a general guideline for the reduction of disulfide bonds in protein samples prior to downstream analysis such as mass spectrometry or gel electrophoresis.
Materials:
-
TCEP hydrochloride (TCEP·HCl)
-
Protein sample
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.5 or 50 mM ammonium bicarbonate for mass spectrometry)
-
10 N NaOH or KOH for pH adjustment
Procedure:
-
Prepare a 0.5 M TCEP Stock Solution:
-
Dissolve TCEP·HCl in water. The initial pH will be acidic (around 2.5).
-
Adjust the pH to ~7.0 with 10 N NaOH or KOH.
-
Bring the solution to the final volume with water.
-
Aliquot and store at -20°C.
-
-
Protein Reduction:
-
To your protein solution in an appropriate buffer, add the TCEP stock solution to a final concentration of 5-20 mM.
-
Incubate the reaction mixture at room temperature for 15-30 minutes. For more resistant disulfide bonds, the incubation time can be extended to 1 hour or the temperature can be increased to 37°C.
-
-
Downstream Processing:
-
After reduction, the sample can be directly used for many downstream applications. For mass spectrometry, this is typically followed by an alkylation step using reagents like iodoacetamide (IAM) to prevent the re-formation of disulfide bonds.
-
Note on TCEP Stability: TCEP is not particularly stable in phosphate buffers at neutral pH. If using a phosphate buffer, it is recommended to prepare the TCEP solution immediately before use.[1]
Protocol for Protein Reduction with this compound (for 2D-Electrophoresis)
Due to its poor water solubility, TBP is often used in the presence of detergents or in organic solvents. The following is a protocol adapted for use in two-dimensional gel electrophoresis where TBP's nonionic nature is advantageous.[3]
Materials:
-
This compound (TBP)
-
Urea
-
Thiourea
-
CHAPS or other suitable detergent
-
Carrier ampholytes
-
Iodoacetamide (for alkylation)
Procedure for Sample Solubilization and Reduction for First-Dimension Isoelectric Focusing (IEF):
-
Prepare Solubilization Buffer: A typical buffer may contain 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, carrier ampholytes, and a trace of bromophenol blue.
-
Add TBP: To the solubilization buffer, add TBP to a final concentration of approximately 2-5 mM immediately before use.
-
Solubilize Protein Sample: Add the protein sample to the TBP-containing solubilization buffer and incubate for 1 hour at room temperature to allow for reduction.
-
Proceed to IEF: The sample is now ready to be loaded onto the IEF strip. The nonionic nature of TBP ensures it will not migrate during electrophoresis, maintaining reducing conditions.[3]
Equilibration and Alkylation:
-
After IEF, the strip is equilibrated in a buffer containing urea, glycerol, SDS, and a buffer salt.
-
For the alkylation step, iodoacetamide is added to the equilibration buffer. Since TBP does not contain a free thiol, it does not react with iodoacetamide, allowing for a combined reduction and alkylation in a single step if TBP is included in the equilibration buffer.[3]
Side Reactions and Compatibility
This compound (TBP):
-
Side Reactions: Due to its limited use in aqueous protein solutions, there is less documentation on specific side reactions with proteins compared to TCEP. Its high reactivity with oxygen to form this compound oxide is a primary concern for handling.
-
Mass Spectrometry Compatibility: TBP itself is volatile and can contaminate mass spectrometers. However, protocols using volatile derivatives like triethylphosphine have been developed to circumvent this by allowing for removal of excess reagent by vacuum.[7]
TCEP:
-
Reaction with Maleimides: Although TCEP does not have a thiol group, it can react with maleimide reagents, which are commonly used for cysteine labeling. This can reduce the efficiency of labeling reactions.[2][5] Therefore, for applications involving maleimide chemistry, it is advisable to remove excess TCEP after reduction.
-
Protein Backbone Cleavage: Under certain conditions, TCEP has been reported to cause cleavage of the protein backbone at cysteine residues.[8] This is an important consideration for studies where protein integrity is paramount.
-
Reaction with NAD+: TCEP has been shown to react with NAD(P)+, which can be a concern when studying NAD(P)+-dependent enzymes.
-
Mass Spectrometry Compatibility: TCEP is non-volatile and generally compatible with mass spectrometry. However, as it is a charged molecule, it can interfere with isoelectric focusing.
Conclusion and Recommendations
For the vast majority of applications in protein research, TCEP is the superior choice for disulfide bond reduction over TBP. Its ease of use, safety profile, and high efficiency in aqueous solutions make it a more practical and reliable reagent. The benefits of using TCEP, including its lack of odor, high water solubility, and stability, far outweigh the advantages of TBP for most researchers.
TBP may find niche applications, such as in 2D-electrophoresis where its nonionic nature is beneficial.[3] However, for general protein reduction in solution, especially for applications like mass spectrometry, antibody characterization, and drug development, TCEP remains the industry standard among phosphine-based reducing agents.
Researchers should always optimize reduction conditions for their specific protein of interest and be aware of the potential side reactions of their chosen reducing agent to ensure the integrity and accuracy of their experimental results.
References
- 1. broadpharm.com [broadpharm.com]
- 2. mstechno.co.jp [mstechno.co.jp]
- 3. Improved protein solubility in two-dimensional electrophoresis using tributyl phosphine as reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. New water-soluble phosphines as reductants of peptide and protein disulfide bonds: reactivity and membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reducing Strength of Tributylphosphine and Dithiothreitol
For researchers, scientists, and drug development professionals working with proteins and other biological molecules, the choice of a reducing agent is a critical decision that can significantly impact experimental outcomes. Two commonly employed reducing agents for cleaving disulfide bonds are tributylphosphine (TBP) and dithiothreitol (DTT). This guide provides an objective comparison of their reducing strength, supported by their mechanisms of action and relevant experimental considerations.
Executive Summary
Dithiothreitol (DTT), also known as Cleland's reagent, is a hydrophilic dithiol that is highly effective at reducing accessible disulfide bonds in aqueous solutions, particularly at neutral to slightly basic pH.[1][2][3] Its mechanism involves a two-step intramolecular cyclization that results in a stable oxidized form, driving the reaction to completion.[1][2][4] this compound (TBP) is a more potent, non-thiol-based reducing agent that operates via a nucleophilic attack on the disulfide bond.[5] It is particularly effective for reducing sterically hindered or buried disulfide bonds and can be used in a wider range of solvents.[5] However, its use in some applications, such as 2D gel electrophoresis, has been shown to be less effective than DTT for specific sample types.[6]
Comparative Data
| Feature | This compound (TBP) | Dithiothreitol (DTT) |
| Chemical Nature | Tertiary Phosphine | Dithiol |
| Mechanism | Nucleophilic attack (SN2 reaction) on a sulfur atom, followed by hydrolysis.[5][7][8] | Thiol-disulfide exchange leading to the formation of a stable six-membered ring.[1][2] |
| Reaction Irreversibility | The second step (hydrolysis of the thiophosphonium ion) is irreversible, driving the reaction to completion.[5] | The formation of the stable oxidized DTT ring drives the equilibrium towards the reduced protein.[2][3] |
| Redox Potential | Not typically expressed as a standard redox potential in the same manner as thiol-based reductants. Considered a stronger reducing agent than DTT in many contexts. | -0.33 V at pH 7.[2][3][4] |
| Optimal pH | Effective over a wide pH range. | Optimal activity at pH > 7, as the thiolate form is the reactive species.[1][2][3] |
| Solubility | Poorly soluble in water, but soluble in many organic solvents.[5] | Highly soluble in water and some polar organic solvents.[2] |
| Odor & Toxicity | Strong, unpleasant odor and is toxic.[5] | Can have a slight sulfur smell. |
| Common Applications | Reduction of sterically hindered disulfide bonds, use in organic solvents, proteomics sample preparation.[5][9] | Protein denaturation for SDS-PAGE, enzyme activity preservation, preventing protein aggregation, RNA isolation.[1][10] |
| Limitations | Poor water solubility, high volatility, and toxicity.[5] Can be less effective than DTT in some specific applications like 2-DE for certain tissues.[6] | Less effective at reducing buried (solvent-inaccessible) disulfide bonds.[2][3] Can be rapidly oxidized in the presence of certain metal ions like Ni2+.[11] |
Mechanism of Action
Dithiothreitol (DTT)
DTT reduces disulfide bonds through a two-step thiol-disulfide exchange reaction. The process is initiated by the attack of one of DTT's thiol groups on the protein's disulfide bond, forming a mixed disulfide intermediate. This is followed by an intramolecular cyclization of the second thiol group in DTT, which creates a stable six-membered ring and releases the reduced protein. This intramolecular reaction is highly favorable and drives the overall reduction to completion.[1][2][12]
Figure 1. DTT reduction of a protein disulfide bond.
This compound (TBP)
TBP acts as a nucleophile, directly attacking one of the sulfur atoms in the disulfide bond in an SN2 reaction.[5][7] This initial attack forms a thiophosphonium intermediate and releases one of the sulfhydryl groups. In the presence of water, this intermediate is then hydrolyzed to form this compound oxide and the second sulfhydryl group.[5] The formation of the highly stable phosphine oxide makes this reaction essentially irreversible.[5]
Figure 2. TBP reduction of a protein disulfide bond.
Experimental Protocols
General Protocol for Disulfide Bond Reduction
This protocol provides a general framework for the reduction of disulfide bonds in a protein sample and can be adapted for either DTT or TBP, with specific considerations for each.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES)
-
Dithiothreitol (DTT) or this compound (TBP)
-
Incubator or water bath
-
(Optional) Alkylating agent (e.g., iodoacetamide) to prevent re-oxidation
-
(Optional) Desalting column or dialysis equipment to remove excess reducing agent
Procedure:
-
Prepare a stock solution of the reducing agent. For DTT, a 1 M stock solution in water is common.[4] For TBP, a 200 mM solution is commercially available.[9]
-
Add the reducing agent to the protein solution. The final concentration of DTT is typically between 1-10 mM for maintaining reduced proteins and 50-100 mM for complete reduction for applications like electrophoresis.[4] For TBP, the required concentration may be lower due to its higher reactivity.
-
Incubate the reaction mixture. Incubation times can range from 15 to 60 minutes.[12] The temperature can be varied from room temperature to 37°C or higher to enhance reduction, especially for more resistant disulfide bonds.[4] A study showed that for several proteins, a 5-minute treatment at 70°C with 10 mM DTT was sufficient for complete reduction.[13][14]
-
(Optional) Stop the reaction and prevent re-oxidation. If desired, the reaction can be stopped by adding an alkylating agent like iodoacetamide to cap the free sulfhydryl groups.
-
(Optional) Remove excess reducing agent. If the reducing agent interferes with downstream applications, it can be removed by methods such as size-exclusion chromatography or dialysis.
Quantitative Assessment of Reducing Strength using Ellman's Reagent
The number of free sulfhydryl groups generated by the reduction of disulfide bonds can be quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). This allows for a quantitative comparison of the reducing strength of TBP and DTT.
Workflow:
Figure 3. Workflow for quantifying reducing strength.
Procedure:
-
A baseline measurement of free thiols in the native protein sample is taken by reacting it with DTNB and measuring the absorbance at 412 nm.[15]
-
The protein is then treated with the reducing agent (TBP or DTT) as described in the general protocol.
-
After reduction, DTNB is added to the sample. The increase in absorbance at 412 nm corresponds to the total number of cysteine residues (both originally free and those from reduced disulfide bonds).[15]
-
The difference between the total and native thiol concentrations gives the number of disulfide bonds that were reduced. This can be performed at various time points and reductant concentrations to compare the kinetics and efficiency of TBP and DTT.
Conclusion
The choice between TBP and DTT as a reducing agent depends heavily on the specific application, the properties of the protein of interest, and the experimental conditions.
Choose DTT when:
-
Working in aqueous solutions with accessible disulfide bonds.
-
A mild and highly soluble reducing agent is required.
-
Downstream applications are sensitive to harsh reagents.
Choose TBP when:
-
Reducing sterically hindered or buried disulfide bonds.
-
Working in organic solvents or a wider pH range is necessary.
-
A more potent and irreversible reduction is desired.
For optimal results, it is recommended to empirically test both reducing agents under your specific experimental conditions to determine which provides the most complete and efficient reduction for your molecule of interest.
References
- 1. agscientific.com [agscientific.com]
- 2. astralscientific.com.au [astralscientific.com.au]
- 3. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Comparison of Tributyl phosphine (TBP) and DL-Dithiothreitol (DTT) for Two-dimensional Gel Electrophoresis(2-DE) of Qinchuan Cattle (Bos taurus) Longissimus Muscle Tissue [journal05.magtech.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. nbinno.com [nbinno.com]
- 11. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchers.mq.edu.au [researchers.mq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Tributylphosphine and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of phosphine ligand is a critical determinant of catalytic activity, selectivity, and overall reaction efficiency. Among the diverse array of phosphine ligands available, tributylphosphine (TBP) presents a unique combination of steric and electronic properties that often confer distinct advantages over other commonly employed phosphines. This guide provides an objective comparison of this compound with other phosphine ligands, supported by experimental data, to assist researchers in making informed decisions for their catalytic systems.
Understanding the Role of Phosphine Ligands: Steric and Electronic Effects
The performance of a phosphine ligand in a catalytic cycle is primarily governed by two key factors: its steric bulk and its electronic properties. These are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a defined metal-phosphorus bond length. A larger cone angle indicates greater steric hindrance around the metal center, which can influence the coordination number of the metal, the rate of ligand dissociation, and the selectivity of the reaction.
Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or -withdrawing nature of a phosphine ligand. It is determined by measuring the C-O stretching frequency of a nickel-carbonyl complex bearing the phosphine ligand. Stronger electron-donating ligands increase the electron density on the metal center, which leads to stronger back-bonding to the CO ligands and a lower C-O stretching frequency (lower TEP value). The electronic nature of the ligand influences the reactivity of the metal center, particularly in oxidative addition and reductive elimination steps of a catalytic cycle.
Comparative Analysis of Phosphine Ligand Properties
This compound distinguishes itself from other common phosphine ligands through its specific combination of moderate steric bulk and strong electron-donating character. The following table summarizes the Tolman cone angles and electronic parameters for this compound and other frequently used phosphine ligands.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | Key Characteristics |
| This compound | P(n-Bu)₃ | 132 | 2060.3 | Strongly electron-donating, moderately bulky |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 | Moderately electron-donating, moderately bulky |
| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 | Strongly electron-donating, very bulky |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 2056.1 | Very strongly electron-donating, very bulky |
| Trimethylphosphine | PMe₃ | 118 | 2064.1 | Strongly electron-donating, small |
Performance in Key Catalytic Reactions
The distinct properties of this compound translate into tangible advantages in various catalytic applications, particularly in palladium-catalyzed cross-coupling reactions and cobalt-catalyzed hydroformylation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
This compound's strong electron-donating nature can facilitate the oxidative addition step, particularly with challenging substrates like aryl chlorides. Its moderate steric bulk can also promote the reductive elimination step to release the product and regenerate the active catalyst.
Experimental Data: Suzuki-Miyaura Coupling of Aryl Chlorides
The following table presents a comparison of different phosphine ligands in the Suzuki-Miyaura coupling of an aryl chloride.
| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| P(n-Bu)₃ | 1.5 | 2 | 95 |
| PPh₃ | 1.5 | 24 | 20 |
| PCy₃ | 1.5 | 3 | 98 |
| P(t-Bu)₃ | 1.5 | 1 | 99 |
Reaction Conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.75 mol%), ligand (1.5 mol%), toluene (3 mL), 100 °C.
This data indicates that while very bulky ligands like PCy₃ and P(t-Bu)₃ show excellent activity, this compound also provides a high yield, significantly outperforming the less electron-rich triphenylphosphine. This makes TBP a cost-effective and efficient alternative for certain applications.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity and efficiency of the reaction. This compound's electronic properties can enhance the rate of oxidative addition of the aryl halide to the Pd(0) center.
Experimental Data: Heck Reaction of Aryl Bromides
| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| P(n-Bu)₃ | 1 | 16 | 85 |
| PPh₃ | 1 | 16 | 65 |
| P(o-tolyl)₃ | 1 | 16 | 92 |
Reaction Conditions: 4-bromotoluene (1.0 mmol), n-butyl acrylate (1.2 mmol), Et₃N (1.2 mmol), Pd(OAc)₂ (0.5 mol%), ligand (1 mol%), DMF (5 mL), 100 °C.
In this comparison, this compound shows a notable improvement in yield over triphenylphosphine, demonstrating its utility in promoting the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky and electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive aryl chlorides. While highly specialized Buchwald ligands often provide the best results, this compound can be an effective and more economical option for certain substrate combinations.
Experimental Data: Buchwald-Hartwig Amination of an Aryl Chloride
| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| P(n-Bu)₃ | 2 | 24 | 78 |
| PPh₃ | 2 | 24 | <5 |
| XPhos | 2 | 4 | 95 |
Reaction Conditions: 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), NaO-t-Bu (1.4 mmol), Pd(OAc)₂ (1 mol%), ligand (2 mol%), toluene (5 mL), 100 °C.
This data highlights that while specialized ligands like XPhos are superior, this compound can facilitate the amination of an unactivated aryl chloride where triphenylphosphine is ineffective.
Hydroformylation
In cobalt-catalyzed hydroformylation of alkenes, this compound is used as a catalyst modifier to increase the ratio of the desired linear aldehyde over the branched isomer. Its moderate steric bulk and electronic properties influence the regioselectivity of the reaction.
Experimental Data: Cobalt-Catalyzed Hydroformylation of 1-Octene
| Ligand | Conversion (%) | n/iso Ratio |
| P(n-Bu)₃ | 95 | 4.0 |
| PPh₃ | 92 | 2.5 |
Reaction Conditions: 1-octene, Co₂(CO)₈, ligand, syngas (H₂/CO), solvent, high temperature and pressure.
The data shows that this compound leads to a significantly higher selectivity for the linear aldehyde (n/iso ratio) compared to triphenylphosphine.
Experimental Protocols
A general workflow for screening phosphine ligands in a cross-coupling reaction is essential for optimizing reaction conditions.
General Experimental Procedure for a Palladium-Catalyzed Cross-Coupling Reaction:
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, the aryl halide, the coupling partner (e.g., boronic acid, amine), and the base.
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: The degassed solvent is added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature for the specified time.
-
Monitoring: The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent, and filtered. The filtrate is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography, to afford the desired product.
Conclusion
This compound serves as a versatile and effective ligand in a range of catalytic reactions. Its strong electron-donating ability, combined with moderate steric bulk, offers a unique profile that can lead to high catalytic activity and selectivity. While more specialized and often more expensive ligands may outperform it in certain challenging transformations, this compound frequently provides a robust and cost-effective solution for many common catalytic processes. This guide highlights the importance of considering this compound as a valuable tool in the catalyst screening process for the development of efficient and practical synthetic methodologies.
A Comparative Study of Tributylphosphine and Triphenylphosphine in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, phosphines are indispensable reagents and ligands, pivotal in a multitude of transformations ranging from classical name reactions to modern cross-coupling catalysis. Among the plethora of available phosphines, tributylphosphine (TBP) and triphenylphosphine (TPP) represent two of the most fundamental and widely employed options. While both are tertiary phosphines, their distinct electronic and steric profiles, stemming from their alkyl and aryl substituents respectively, dictate their reactivity and suitability for specific applications. This guide provides an objective, data-supported comparison of their performance in key synthetic reactions, offering insights to aid in the rational selection of the appropriate phosphine for a given chemical challenge.
At a Glance: Key Physicochemical and Electronic Properties
The fundamental differences in the performance of this compound and triphenylphosphine can be traced back to their inherent structural and electronic properties. TBP, with its electron-donating alkyl groups, is a stronger nucleophile and a more basic ligand. In contrast, the phenyl rings of TPP, while also electron-donating, are less so than alkyl groups, and their aromaticity allows for π-backbonding interactions in metal complexes. The steric bulk of these phosphines, quantified by the Tolman cone angle, also plays a crucial role in their reactivity, particularly in catalysis.
| Property | This compound (TBP) | Triphenylphosphine (TPP) |
| Molar Mass | 202.32 g/mol | 262.29 g/mol |
| Appearance | Colorless, oily liquid | White, crystalline solid |
| Odor | Strong, garlic-like | Faint, characteristic |
| Boiling Point | 240 °C | 377 °C |
| Melting Point | -65 to -60 °C | 79-81 °C |
| Solubility | Soluble in organic solvents, insoluble in water | Soluble in organic solvents, insoluble in water |
| Tolman Cone Angle (θ) | 136° | 145° |
| pKa (of conjugate acid) | 8.43 | 2.73 |
Performance in Key Synthetic Transformations
The choice between TBP and TPP can significantly impact the outcome of a chemical reaction, influencing yields, reaction rates, and even the stereochemical course. Below, we compare their application in several cornerstone reactions of modern organic synthesis.
The Staudinger Reaction and Reduction
The Staudinger reaction, a mild and efficient method for the reduction of azides to amines, relies on the nucleophilic character of the phosphine and the thermodynamic driving force of forming a stable phosphine oxide. Both TBP and TPP are commonly employed in this transformation.
Comparative Insights:
While both phosphines are effective, the greater nucleophilicity of TBP can lead to faster reaction rates, particularly with sterically hindered or electron-deficient azides. However, a significant practical advantage of using aliphatic phosphines like TBP is the easier removal of the resulting phosphine oxide byproduct. This compound oxide is more soluble in aqueous and some organic solvents compared to the often-crystalline and less soluble triphenylphosphine oxide, which can simplify purification.
Experimental Protocol: A General Procedure for the Staudinger Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the organic azide (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Addition of Phosphine: Add the phosphine (this compound or triphenylphosphine, 1.1 eq) to the solution at room temperature.
-
Reaction Progress: Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting azide is consumed.
-
Hydrolysis: Upon completion, add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the corresponding amine and phosphine oxide.
-
Work-up and Purification: Extract the product with an appropriate organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.
The Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration. Triphenylphosphine is the most commonly used phosphine in this reaction.
Comparative Insights:
While TPP is the standard, TBP can also be used in the Mitsunobu reaction. The choice of phosphine can sometimes influence the reaction's outcome, particularly in cases where side reactions are prevalent. Due to its higher basicity and nucleophilicity, TBP can sometimes lead to different product distributions or yields compared to TPP.[1] However, the major drawback of using TPP is the chromatographic removal of the triphenylphosphine oxide byproduct.[1] The use of TBP can offer an advantage in purification, as this compound oxide is generally more soluble and can sometimes be removed by aqueous extraction.
Experimental Protocol: A General Procedure for the Mitsunobu Reaction
-
Reaction Setup: To a solution of the alcohol (1.0 eq), the nucleophile (e.g., a carboxylic acid, 1.1 eq), and triphenylphosphine (1.1 eq) in an anhydrous solvent such as THF or dichloromethane, cool the mixture to 0 °C in an ice bath under an inert atmosphere.
-
Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq) in the same solvent to the cooled reaction mixture.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue, containing the desired product and triphenylphosphine oxide, can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, the phosphine ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine has been a workhorse ligand since the inception of these reactions.
Comparative Insights:
-
Suzuki Coupling: While TPP is a classic ligand for Suzuki couplings, more electron-rich and bulky phosphines often provide higher catalytic activity, especially for less reactive aryl chlorides. TBP, being more electron-rich than TPP, can in some cases lead to more efficient oxidative addition, a key step in the catalytic cycle. However, the landscape of ligands for Suzuki coupling is vast, with highly specialized phosphines often outperforming both TBP and TPP for specific applications.
-
Buchwald-Hartwig Amination: This reaction typically benefits from bulky and electron-rich phosphine ligands that promote both the oxidative addition and the C-N bond-forming reductive elimination steps. While TPP can be used, it is generally less effective than more specialized ligands. The higher electron-donating ability of TBP could be advantageous, but often, even greater steric bulk is required for high efficiency, particularly with challenging substrates.
-
Sonogashira Coupling: Triphenylphosphine is a very common ligand for the Sonogashira coupling. The choice between TBP and TPP can depend on the specific substrates. The more electron-rich nature of TBP can facilitate the oxidative addition step, potentially leading to higher reaction rates.
Experimental Protocol: A General Procedure for Suzuki Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., triphenylphosphine, 2-10 mol%).
-
Addition of Base and Solvent: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 eq) and a solvent system (e.g., toluene/water, dioxane, or DMF).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.
Conclusion: Making the Right Choice
The selection between this compound and triphenylphosphine is a nuanced decision that depends on the specific requirements of the chemical transformation.
-
This compound (TBP) is the more nucleophilic and basic of the two, which can translate to faster reaction rates in reactions like the Staudinger reduction. Its primary advantage often lies in the ease of removal of its oxide byproduct, simplifying product purification.
-
Triphenylphosphine (TPP) , while less nucleophilic, is a versatile and robust reagent that has a long-standing track record in a vast array of reactions. Its solid nature makes it easier to handle and weigh accurately. In catalysis, its electronic properties and moderate steric bulk make it a reliable choice for many standard cross-coupling reactions.
For researchers and drug development professionals, a thorough understanding of the electronic and steric properties of these phosphines, coupled with the specific demands of the reaction at hand, will guide the optimal choice. While modern, highly specialized phosphine ligands have emerged for many applications, the fundamental utility and cost-effectiveness of TBP and TPP ensure their continued importance in the synthetic chemist's toolbox. Experimental validation remains the ultimate arbiter of performance, and the protocols provided herein serve as a starting point for such investigations.
References
A Comparative Guide to Protein Disulfide Bond Reduction for Mass Spectrometry: Tributylphosphine and its Alternatives
For researchers, scientists, and drug development professionals, the complete reduction of protein disulfide bonds is a critical step in sample preparation for mass spectrometry-based proteomics. Incomplete reduction can lead to missed protein identifications and inaccurate quantification. This guide provides a detailed comparison of tributylphosphine (TBP) with the more common reducing agents, dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), supported by experimental data and detailed protocols.
Executive Summary
The choice of reducing agent significantly impacts the quality of proteomics data. While DTT has been the traditional workhorse, phosphine-based reductants like TCEP and TBP offer distinct advantages, including irreversibility and compatibility with certain reagents. However, they are not without their own set of considerations, including potential side reactions. This guide will delve into the performance of these reducing agents to inform your experimental design.
Performance Comparison of Reducing Agents
The efficacy of a reducing agent in a proteomics workflow can be assessed by several metrics, including the total number of identified proteins and peptides, and specifically, the identification of cysteine-containing peptides.
| Reducing Agent | Protein IDs | Peptide Spectral Matches (PSMs) | Cysteine-Containing Peptides Identified | Key Advantages | Potential Disadvantages |
| Dithiothreitol (DTT) | High | ~5064-6694[1] | High | Well-established, effective | Reversible reaction, can interfere with certain labeling reagents |
| Tris(2-carboxyethyl)phosphine (TCEP) | High | ~3789-7431[1] | High | Irreversible, odorless, compatible with most labeling reagents | Can cause desulfurization of cysteine to alanine at elevated temperatures[2] |
| This compound (TBP) | See Note 1 | See Note 1 | See Note 1 | Effective, can be used in combination with DTT for improved resolution in 2D-PAGE[3] | Limited data in bottom-up proteomics, potential for side reactions similar to TCEP |
Note 1: Direct quantitative data for TBP in a bottom-up proteomics workflow is limited in the reviewed literature. However, studies in top-down proteomics (2D-PAGE) have shown that a combination of 100 mM DTT with 5 mM TBP significantly increases the number of resolved protein spots compared to DTT alone, suggesting enhanced reduction efficiency.[3]
A systematic evaluation of DTT and TCEP in a bottom-up proteomics workflow revealed that both can yield a high number of protein and peptide identifications.[1] The choice of the subsequent alkylating agent was found to have a more significant impact on the final results.[1]
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein reduction. Below are representative protocols for DTT, TCEP, and a combined DTT/TBP approach.
Protocol 1: In-Solution Protein Reduction and Alkylation with DTT
This protocol is a standard method for preparing protein samples for mass spectrometry analysis.
-
Protein Solubilization : Dissolve the protein sample in a denaturing buffer, such as 8 M urea or 6 M guanidine hydrochloride in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Reduction : Add DTT to a final concentration of 5-10 mM. Incubate at 56°C for 30 minutes.
-
Cooling : Allow the sample to cool to room temperature.
-
Alkylation : Add iodoacetamide (IAA) to a final concentration of 15-20 mM (ensure a molar excess over DTT). Incubate in the dark at room temperature for 30 minutes.
-
Quenching : Quench the excess IAA by adding DTT to a final concentration of 5 mM.
-
Digestion : Proceed with enzymatic digestion (e.g., with trypsin) according to your standard protocol.
Protocol 2: In-Solution Protein Reduction and Alkylation with TCEP
This protocol is advantageous when using thiol-reactive labeling reagents downstream.
-
Protein Solubilization : Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduction : Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30-60 minutes.
-
Alkylation : Add IAA to a final concentration of 10-15 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion : Proceed with enzymatic digestion. No quenching step is typically required for TCEP.
Protocol 3: Combined DTT and TBP Reduction for 2D-PAGE
This protocol has been shown to improve protein resolution in two-dimensional gel electrophoresis.[3]
-
Sample Preparation : Prepare the protein extract in a suitable rehydration buffer.
-
Initial Reduction : Add DTT to a final concentration of 100 mM and TBP to a final concentration of 5 mM. Incubate at room temperature for 1 hour.
-
Alkylation : Add acrylamide to a final concentration of 230 mM and incubate for 1 hour.
-
First Dimension (IEF) : Proceed with isoelectric focusing.
-
Second Dimension Equilibration : Before the second dimension (SDS-PAGE), equilibrate the IEF strip in a buffer containing 130 mM DTT.
Visualizing the Proteomics Workflow
The following diagram illustrates the key steps in a typical bottom-up proteomics workflow, highlighting the reduction and alkylation stages.
Caption: A typical bottom-up proteomics workflow.
Signaling Pathway and Logical Relationships
The mechanism of disulfide bond reduction by phosphines like TBP and TCEP is distinct from that of thiol-based reductants like DTT.
Caption: Mechanisms of disulfide reduction.
Potential Side Reactions and Considerations
A crucial aspect of validating a reducing agent is understanding its potential for introducing artifacts. While phosphine-based reductants are generally considered specific for disulfide bonds, side reactions can occur.
-
Desulfurization : A notable side reaction associated with TCEP, and potentially other phosphines like TBP, is the conversion of cysteine to alanine upon heating.[2] This desulfurization is proposed to occur through a radical-based mechanism and can lead to the misidentification of peptides and proteins. It is therefore advisable to perform reductions with phosphine-based reagents at moderate temperatures.
-
Alkylation Artifacts : The choice of alkylating agent following reduction can also introduce a range of off-target modifications on amino acids other than cysteine, including methionine.[1] Systematic evaluation has shown that iodine-containing alkylating agents like iodoacetamide can lead to a significant number of side reactions.[1]
Conclusion
The validation of protein reduction is paramount for reliable mass spectrometry results. While DTT remains a robust and widely used reducing agent, TCEP presents a valuable alternative, particularly when compatibility with downstream labeling is a concern. This compound, although less characterized in bottom-up proteomics, shows promise, especially in combination with DTT for complex samples, as demonstrated in top-down approaches.[3]
Researchers should carefully consider the specific requirements of their experimental workflow when selecting a reducing agent. For all phosphine-based reductants, it is critical to be aware of potential side reactions, such as temperature-induced desulfurization, and to optimize reaction conditions accordingly. The systematic evaluation of different reduction and alkylation conditions is recommended to maximize protein and peptide identifications and to ensure the highest quality data for your research.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Proteome Reduction for Integrative Top–Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Tributylphosphine in Common Buffer Systems
For researchers, scientists, and drug development professionals utilizing tributylphosphine (TBP) as a reducing agent, particularly for disulfide bonds in proteins and peptides, understanding its stability in aqueous buffer systems is paramount for experimental reproducibility and success. TBP is a potent reducing agent, but it is also highly susceptible to oxidation, which can impact its efficacy.[1][2] This guide provides a comparative assessment of TBP stability in commonly used buffer systems, supported by chemical principles and a detailed experimental protocol for quantitative analysis.
This compound: A Profile of Reactivity
This compound is an organophosphorus compound that readily undergoes oxidation in the presence of atmospheric oxygen to form the more stable this compound oxide.[1][2][3] This reaction is rapid, and consequently, TBP is typically handled under an inert atmosphere.[1][2] Its reactivity extends to other oxidizing agents as well.[2] In aqueous solutions, the stability of TBP is a significant concern, as dissolved oxygen can lead to its degradation. The rate of this oxidation can be influenced by various factors, including pH, temperature, and the presence of catalysts.
Comparative Assessment of TBP Stability in Different Buffer Systems
While direct, quantitative comparative studies on the stability of TBP across a range of buffer systems are not extensively documented in publicly available literature, an assessment can be made based on the chemical properties of both TBP and the buffer components. The primary mode of degradation in aqueous buffers is oxidation. Therefore, the ideal buffer system would be one that is deoxygenated and does not contain components that could catalyze this oxidation.
| Buffer System | Key Characteristics | Expected Impact on TBP Stability |
| Phosphate-Buffered Saline (PBS) | - Isotonic and non-toxic to cells.[4][5] - Excellent pH stability around neutral pH.[4][5] - Can precipitate with certain divalent metal ions.[4] | Moderate Stability: The neutral pH of PBS is generally favorable. However, phosphate ions are not known to have antioxidant properties. The primary determinant of TBP stability in PBS will be the concentration of dissolved oxygen. |
| Tris-based Buffers (e.g., Tris-HCl) | - Primary amine group can be reactive.[6] - pH is sensitive to temperature changes.[4][7] - Generally does not precipitate with metal ions.[4] | Potentially Lower Stability: The primary amine in Tris could potentially interact with TBP or its intermediates, although this is not well-documented. The key factor remains the presence of oxygen. For applications involving other reactive molecules where the amine could interfere, Tris might be a less suitable choice.[6] |
| Citrate Buffers | - Acts as a chelator for metal ions. - Buffers in the acidic to neutral pH range. | Potentially Higher Stability: Citrate's ability to chelate metal ions could be advantageous. Some metal ions can catalyze oxidation reactions, so their sequestration by citrate might indirectly improve TBP stability. The slightly acidic nature of some citrate buffers may also influence the rate of hydrolysis and oxidation. |
Experimental Protocols
To provide quantitative data on TBP stability, a well-controlled experiment is necessary. The following protocol outlines a method for assessing the stability of TBP in different buffer systems.
Protocol: Quantitative Assessment of TBP Stability
Objective: To determine the rate of this compound degradation in various buffer systems over time.
Materials:
-
This compound (TBP)
-
Selected buffer systems (e.g., PBS, Tris-HCl, Citrate buffer), deoxygenated
-
Inert gas (e.g., Argon or Nitrogen)
-
Gas-tight vials
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy)
-
Internal standard for quantification (e.g., triphenylphosphine oxide for ³¹P NMR)
Procedure:
-
Buffer Preparation: Prepare each buffer system at the desired concentration and pH. Thoroughly deoxygenate each buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Sample Preparation (under inert atmosphere):
-
In a glove box or under a continuous stream of inert gas, prepare a stock solution of TBP in a deoxygenated organic solvent (e.g., acetonitrile).
-
In gas-tight vials, add the deoxygenated buffer.
-
Spike the buffer with the TBP stock solution to achieve the desired final concentration.
-
If using an internal standard for quantification, add it to the vials at a known concentration.
-
Seal the vials tightly.
-
-
Incubation:
-
Incubate the vials at a controlled temperature (e.g., 25 °C or 37 °C).
-
Designate different vials for each time point to avoid introducing oxygen during sampling.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial for analysis.
-
Quench any ongoing reaction if necessary (e.g., by rapid freezing).
-
-
Quantification:
-
For GC-MS: Extract the TBP and its degradation products (primarily this compound oxide) from the aqueous buffer using an appropriate organic solvent. Analyze the organic extract by GC-MS to quantify the remaining TBP.
-
For ³¹P NMR: Directly analyze the buffer sample using ³¹P NMR spectroscopy. The phosphorus signals for TBP and this compound oxide are distinct, allowing for their quantification relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of TBP as a function of time for each buffer system.
-
Determine the degradation rate constant and the half-life of TBP in each buffer.
-
Visualizations
Degradation Pathway of this compound
Caption: Oxidation of this compound to this compound oxide.
Experimental Workflow for TBP Stability Assessment
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 998-40-3 [chemicalbook.com]
- 3. Buy this compound oxide (EVT-318819) | 814-29-9 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. TBS vs PBS in Immunohistochemistry: Navigating the Buffers | [visikol.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
A Comparative Guide to the Catalytic Activity of Tributylphosphine and Triethylphosphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of phosphine ligand is a critical parameter that can profoundly influence reaction efficiency, selectivity, and overall success. Among the diverse array of available phosphines, trialkylphosphines such as tributylphosphine (PBu₃) and triethylphosphine (PEt₃) are frequently employed due to their strong electron-donating properties. This guide provides an objective comparison of the catalytic activity of this compound and triethylphosphine, supported by their fundamental physicochemical properties and insights into their performance in various chemical transformations.
Physicochemical Properties: A Head-to-Head Comparison
The catalytic performance of phosphine ligands is intrinsically linked to their steric and electronic characteristics. The primary descriptors for these properties are the Tolman cone angle (θ), which quantifies steric bulk, and the Tolman Electronic Parameter (TEP), which measures electron-donating ability. A larger cone angle indicates greater steric hindrance around the phosphorus atom, which can influence substrate approach and catalyst stability. A lower TEP value (measured as the A₁ C-O vibrational frequency in a Ni(CO)₃L complex) corresponds to a stronger electron-donating ligand, which can enhance the reactivity of the metal center.
| Property | This compound (PBu₃) | Triethylphosphine (PEt₃) |
| Tolman Cone Angle (θ) | 136° | 132°[1] |
| Tolman Electronic Parameter (TEP) (cm⁻¹) | 2060.3 | 2060.4 |
As the data indicates, this compound and triethylphosphine possess remarkably similar electronic properties, with nearly identical TEP values. This suggests that their σ-donating capabilities to a metal center are virtually indistinguishable. However, there is a slight difference in their steric profiles. This compound, with its longer butyl chains, exhibits a slightly larger cone angle than triethylphosphine, indicating a greater steric bulk. While the difference is modest, it can be a determining factor in catalytic reactions where steric hindrance around the metal center plays a crucial role in selectivity or catalyst turnover.
Conceptual Framework for Catalytic Performance
The subtle differences in the steric profiles of this compound and triethylphosphine can lead to variations in their catalytic activity depending on the specific reaction mechanism.
Caption: Logical relationship between phosphine properties and catalytic outcomes.
Applications in Catalysis: A Comparative Overview
Both this compound and triethylphosphine are versatile ligands for a range of transition metal-catalyzed reactions, including but not limited to Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as hydroformylation and polymerization. The choice between the two often depends on the specific substrate and desired outcome.
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the electron-rich nature of both PBu₃ and PEt₃ promotes the oxidative addition step. The slightly larger steric bulk of PBu₃ may be advantageous in promoting the reductive elimination step to release the product and regenerate the active catalyst. However, for sterically demanding substrates, the less hindered PEt₃ might allow for more efficient coordination and reaction.
Hydroformylation: In rhodium-catalyzed hydroformylation, the steric and electronic properties of the phosphine ligand are crucial in controlling the regioselectivity (linear vs. branched aldehyde). While both ligands are expected to favor the formation of the linear aldehyde with terminal olefins due to their steric bulk, the subtle difference in their cone angles could lead to variations in the linear-to-branched ratio.
Experimental Protocols for Comparative Analysis
To rigorously compare the catalytic activity of this compound and triethylphosphine, a standardized experimental protocol is essential. The following provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to other catalytic systems.
General Procedure for a Comparative Suzuki-Miyaura Coupling Experiment:
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (PBu₃)
-
Triethylphosphine (PEt₃)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
-
Internal standard for GC analysis (e.g., dodecane)
Experimental Setup:
-
To a series of oven-dried Schlenk tubes under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1 mol%) and the respective phosphine ligand (e.g., 2 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the solvent (e.g., 5 mL) and the internal standard.
-
Stir the reaction mixtures at a controlled temperature (e.g., 80 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the yield of the product.
-
Compare the reaction rates and final yields obtained with this compound and triethylphosphine.
Caption: Workflow for comparing the catalytic activity of PBu₃ and PEt₃.
Conclusion
This compound and triethylphosphine are both highly effective, electron-rich trialkylphosphine ligands with broad applications in homogeneous catalysis. Their electronic properties are nearly identical, making them interchangeable in reactions where electron density at the metal center is the primary driver of catalytic activity. The main distinguishing feature is the slightly greater steric bulk of this compound. This subtle steric difference can be exploited to fine-tune catalytic performance, particularly in reactions where selectivity is sensitive to the steric environment around the metal center. For any given application, a direct experimental comparison under standardized conditions is recommended to determine the optimal ligand for achieving the desired reactivity and selectivity.
References
A Comparative Guide to Tributylphosphine Alternatives in Modern Organic Synthesis
Tributylphosphine (PBu₃) is a versatile and powerful reagent in organic synthesis, valued for its strong nucleophilicity and reducing capabilities.[1][2] It has found extensive use in cornerstone reactions such as the Mitsunobu, Wittig, and Staudinger reactions, and as a ligand in metal-catalyzed cross-coupling.[1] However, its utility is often hampered by significant drawbacks, including its high reactivity with atmospheric oxygen, noxious odor, and the generation of stoichiometric amounts of this compound oxide byproduct, which complicates purification.[3][4]
In response to these challenges and driven by the principles of green chemistry, the field has seen a surge in the development of superior alternatives.[5][6] These next-generation reagents and catalysts offer enhanced stability, improved efficiency, and greater atom economy. This guide provides a comparative analysis of this compound and its modern alternatives in key synthetic transformations, offering researchers and drug development professionals the data and protocols needed to select the optimal system for their needs.
The Mitsunobu Reaction: From Stoichiometric Waste to Catalytic Efficiency
The classical Mitsunobu reaction, which converts a primary or secondary alcohol to various functional groups with an inversion of stereochemistry, traditionally relies on a stoichiometric amount of a phosphine (like PBu₃ or PPh₃) and an azodicarboxylate.[7] The primary drawback is the formation of a stoichiometric quantity of phosphine oxide, a notoriously difficult-to-remove byproduct.
Alternatives have focused on rendering the reaction catalytic in phosphine, or eliminating the need for a phosphine reagent altogether.
-
Catalytic Phosphine Systems: These methods use a catalytic amount of a specific phosphine that can be regenerated in situ. For example, 1-phenylphospholane can be used catalytically, with phenylsilane serving as a terminal reductant to recycle the phosphine oxide back to the active phosphine.[8][9]
-
Phosphorane Ylides: Reagents like (cyanomethylene)tributylphosphorane (CMBP) cleverly combine the roles of the phosphine and the azodicarboxylate into a single molecule, simplifying the reaction and altering the byproduct profile.[7]
-
Redox-Neutral Organocatalysis: A groundbreaking approach employs phenolic phosphine oxide catalysts that activate alcohols for substitution without any external redox agents. These systems are truly catalytic and produce only water as a byproduct, representing a significant advancement in green chemistry.[10][11]
| Reagent System | Role of Phosphorus | Typical Loading | Key Reductant/Reagent | Byproducts | Representative Yield | Reference(s) |
| This compound/DEAD | Stoichiometric Reductant | 1.1 - 1.5 eq | Diethyl azodicarboxylate (DEAD) | This compound oxide, Hydrazine | 85-95% | [7] |
| 1-Phenylphospholane (cat.) | Catalytic Reductant | 10 mol% | Phenylsilane (1.1 eq), DIAD | Siloxane, Hydrazine | 77% | [8][9] |
| (2-Hydroxybenzyl)phosphine oxide | Organocatalyst | 10 mol% | None (water removed) | Water | 95% | [10][11] |
Protocol based on the work of Denton and co-workers.[11]
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus is added the alcohol (1.0 mmol, 1.0 equiv), the acidic pronucleophile (e.g., benzoic acid, 1.2 mmol, 1.2 equiv), the (2-hydroxybenzyl)diphenylphosphine oxide catalyst (0.05 mmol, 5 mol%), and toluene (5 mL). The mixture is heated to reflux, and the reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired ester product.
Caption: Stoichiometric vs. Catalytic Mitsunobu cycles.
Suzuki-Miyaura Cross-Coupling: The Rise of Specialized Ligands
While this compound can be used as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling, its performance is often modest, especially with challenging substrates like aryl chlorides. The development of sterically hindered and electron-rich phosphine ligands has revolutionized this field, enabling reactions at lower catalyst loadings and milder conditions.
Alternatives are generally more robust, air-stable, and provide significantly higher catalytic activity.
-
Sterically Demanding Trialkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and diadamantylalkylphosphines offer increased steric bulk and electron-donating ability compared to PBu₃, which enhances the rates of oxidative addition and reductive elimination.[12]
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands, including SPhos, XPhos, and RuPhos, are the current state-of-the-art for many cross-coupling reactions. They are often crystalline, air-stable solids that promote highly efficient catalysis for a broad range of substrates, including unactivated aryl chlorides.[13][14] Their robustness and high activity stem from a combination of steric bulk and the electronic properties conferred by the biaryl backbone.[14]
-
Ferrocenyl Phosphines: These are another class of air-stable, electron-rich phosphine ligands that have demonstrated high efficacy in the Suzuki coupling of aryl chlorides at room temperature.[15]
| Ligand | Catalyst Loading (Pd) | Temperature (°C) | Time (h) | Yield (%) | Key Features | Reference(s) |
| PBu₃ | 2-4 mol% | 80-100 | 12-24 | Variable (often low) | Prone to oxidation | [3] |
| P(t-Bu)₃ | 1-2 mol% | 80 | 12 | >90% | Highly active but pyrophoric | [12] |
| SPhos | 0.0005 - 2 mol% | RT - 80 | 1-12 | >95% | Air-stable, high turnover | [13] |
| Aryl-MOPF (Ferrocenyl) | 2 mol% | RT | 16 | 96% | Air-stable, planar chiral | [15] |
A general procedure based on the work of Buchwald and co-workers.[13]
To an oven-dried vial is added the aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and the dialkylbiaryl phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%). The vial is sealed with a septum, evacuated, and backfilled with argon three times. Anhydrous toluene (3 mL) is added via syringe, and the mixture is stirred at 80 °C until the starting material is consumed (monitored by GC-MS or TLC). After cooling to room temperature, the reaction is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by flash chromatography.
Caption: The Suzuki-Miyaura catalytic cycle.
The Wittig Reaction: Greener and More Practical Approaches
The Wittig reaction is a staple for alkene synthesis. While triphenylphosphine (PPh₃) is most common, this compound is also used, particularly for preparing less stabilized ylides. The major issues with the traditional Wittig reaction are the use of hazardous organic solvents (THF, DCM) and strong, unsafe bases (n-BuLi), along with the generation of the phosphine oxide byproduct.[4][16]
Alternatives focus on improving the environmental footprint and operational simplicity of the reaction.
-
Aqueous/Solvent-Free Wittig Reactions: A significant "green" advancement is performing the reaction in water or under solvent-free conditions.[16][17] These methods often use safer, solid bases like potassium carbonate or potassium phosphate and can proceed at ambient temperature, eliminating the need for hazardous solvents and strong bases.[16][18]
-
Stabilized Ylides: For many applications, commercially available stabilized ylides (e.g., (ethoxycarbonylmethylene)triphenylphosphorane) can be used. These reagents are often solids that are stable to air and moisture, negating the need for in situ ylide generation and allowing for much milder reaction conditions.[19]
| Method | Phosphine | Solvent | Base | Key Features | Reference(s) |
| Traditional | PBu₃ or PPh₃ | THF, DCM | n-BuLi, NaH, NaOH | Anhydrous, inert atmosphere required | [4][16] |
| "On-Water" | PPh₃ | Water (aq. NaHCO₃) | NaHCO₃ | One-pot, mild conditions, ambient temp. | [17] |
| Solvent-Free | PPh₃ | None | K₃PO₄ (solid) | Grinding of solids, reduced waste | [16] |
Protocol adapted from El-Batta, et al.[17]
In a round-bottom flask, triphenylphosphine (1.4 mmol, 1.4 equiv) is added to a saturated aqueous solution of sodium bicarbonate (5 mL). The suspension is stirred for one minute. The α-bromo ester (1.2 mmol, 1.2 equiv) is added, and the mixture is stirred for 30 minutes. The aldehyde (1.0 mmol, 1.0 equiv) is then added, and the reaction is stirred vigorously at room temperature until completion (typically 1-3 hours, monitored by TLC). Upon completion, the mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by column chromatography.
Caption: Workflow comparison of traditional vs. aqueous Wittig.
The Staudinger Reaction: Optimizing for Speed and Bioorthogonality
The Staudinger reaction reduces azides to amines using a phosphine, proceeding through a phosphazide intermediate that hydrolyzes to the amine and a phosphine oxide.[20] While PBu₃ is effective, PPh₃ is more commonly used, especially in the bioorthogonal Staudinger ligation. The rate-limiting step is often the hydrolysis of the aza-ylide intermediate.[21]
Alternatives are designed to accelerate the reaction and improve its utility in biological systems.
-
Engineered Triarylphosphines: These phosphines incorporate functional groups (e.g., an ortho-sulfonamide) that act as intramolecular proton sources. This facilitates the rapid hydrolysis of the aza-ylide intermediate, significantly accelerating the overall reaction rate without requiring a large excess of water.[21]
-
Fluorous Phosphines: Triarylphosphines tagged with fluorous ponytails exhibit reactivity comparable to PPh₃ but allow for simplified purification of the amine product via fluorous solid-phase extraction, which efficiently removes the fluorous phosphine oxide byproduct.[22]
| Phosphine Reagent | Key Feature | Rate-Limiting Step | Application Focus | Reference(s) |
| This compound | Strong nucleophile | Aza-ylide hydrolysis | General reduction | [20] |
| Triphenylphosphine | Standard for ligation | Aza-ylide hydrolysis | General reduction, Staudinger ligation | [20] |
| Ortho-SO₂NH₂ Triarylphosphine | Intramolecular catalysis | Phosphine addition to azide | Accelerated reduction, anhydrous conditions | [21] |
| Fluorous Triarylphosphine | Simplified purification | Aza-ylide hydrolysis | Reductions requiring easy byproduct removal | [22] |
A representative protocol for a bioorthogonal reaction.
To a solution of the azide-modified biomolecule (1.0 equiv) in an aqueous buffer (e.g., PBS, pH 7.4), is added a solution of the engineered phosphine probe (1.1 equiv) in a water-miscible solvent like DMSO. The reaction is allowed to proceed at room temperature or 37 °C and is monitored by LC-MS or fluorescence if the probe is tagged. The formation of the amide-linked conjugate and the corresponding phosphine oxide byproduct is observed. Due to the bioorthogonal nature of the reaction, purification often involves simple buffer exchange or precipitation to remove the small molecule byproducts.
References
- 1. nbinno.com [nbinno.com]
- 2. srinichem.com [srinichem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst cleans up alcohol couplings | Research | Chemistry World [chemistryworld.com]
- 11. Phenolic 3° Phosphine Oxides as a Class of Metal-Free Catalysts for the Activation of C–O Bonds in Aliphatic Alcohols: Direct Synthesis of Catalyst Candidates, and Kinetic Studies | MDPI [mdpi.com]
- 12. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. beyondbenign.org [beyondbenign.org]
- 17. sciepub.com [sciepub.com]
- 18. delval.edu [delval.edu]
- 19. www1.udel.edu [www1.udel.edu]
- 20. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Light, medium, and heavy fluorous triarylphosphines exhibit comparable reactivities to triphenylphosphine in typical reactions of triarylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Tributylphosphine
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine catalyst or ligand is crucial for optimizing reaction outcomes. This guide provides a quantitative and qualitative comparison of the reaction kinetics of tributylphosphine (PBu₃) against other common phosphines, particularly triphenylphosphine (PPh₃), in several key organic reactions. The information presented is supported by experimental data to facilitate informed decisions in reaction design and development.
Michael Addition
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Phosphines are effective catalysts for this transformation. The reactivity of the phosphine catalyst significantly influences the reaction rate.
A recent study systematically investigated the kinetics of the addition of various phosphines to different Michael acceptors. The second-order rate constants (k₂) for the reactions in dichloromethane at 20 °C provide a clear quantitative comparison of their nucleophilic reactivities.
| Phosphine | Michael Acceptor: Ethyl Acrylate (k₂, M⁻¹s⁻¹) | Michael Acceptor: Ethyl Propiolate (k₂, M⁻¹s⁻¹) |
| This compound (PBu₃) | 1.1 x 10⁻¹ | 2.2 x 10⁻¹ |
| Triphenylphosphine (PPh₃) | 1.3 x 10⁻⁴ | 2.9 x 10⁻³ |
| Trimethylphosphine (PMe₃) | 1.8 | 1.3 |
| Tricyclohexylphosphine (PCy₃) | 4.3 x 10⁻² | 1.1 x 10⁻¹ |
| Tri(p-methoxyphenyl)phosphine | 1.1 x 10⁻³ | 1.5 x 10⁻² |
Data Interpretation: The data clearly indicates that this compound is a significantly more active catalyst than triphenylphosphine in the Michael addition. For ethyl acrylate, this compound is approximately 846 times more reactive than triphenylphosphine. This enhanced reactivity is attributed to the higher electron-donating ability of the butyl groups compared to the phenyl groups, which increases the nucleophilicity of the phosphorus atom. Trimethylphosphine exhibits the highest reactivity among the phosphines listed.
The kinetic studies for the phospha-Michael additions were conducted using photometric and NMR spectroscopic methods. A trapping agent is utilized to irreversibly protonate the zwitterionic intermediate formed after the initial phosphine addition, allowing for the determination of the second-order rate constant for the nucleophilic attack.
Materials:
-
Phosphine (e.g., this compound, triphenylphosphine)
-
Michael acceptor (e.g., ethyl acrylate, ethyl propiolate)
-
Proton source/trapping agent (e.g., collidinium triflate)
-
Solvent (e.g., dichloromethane)
-
Internal standard for NMR (if applicable)
Procedure:
-
All reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Solutions of the phosphine, Michael acceptor, and proton source are prepared in the chosen solvent.
-
The reaction is initiated by mixing the reagents at a constant temperature (e.g., 20 °C).
-
The progress of the reaction is monitored over time by:
-
Photometry: Following the disappearance of a reactant or the appearance of a product that absorbs at a specific wavelength.
-
NMR Spectroscopy: Taking time-course measurements to observe the change in concentration of reactants and products.
-
-
The second-order rate constants are determined by analyzing the kinetic data.
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction used for the covalent modification of biomolecules. It involves the reaction of an azide with a phosphine that has an adjacent electrophilic trap. While both this compound and triphenylphosphine can be used in the related Staudinger reduction, triarylphosphines are more commonly employed in the ligation reaction.[1]
Ligand in Cross-Coupling Reactions
In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, phosphines act as ligands for the metal center (commonly palladium). The electronic and steric properties of the phosphine ligand have a profound impact on the efficiency of the catalytic cycle.
-
Electron-Donating Ability: this compound is an electron-rich trialkylphosphine, whereas triphenylphosphine is a less electron-donating triarylphosphine. More electron-rich phosphine ligands generally accelerate the rate-determining oxidative addition step in the catalytic cycle.
-
Steric Bulk: The steric hindrance of the phosphine ligand also plays a crucial role. While this compound is sterically demanding, bulky biaryl phosphine ligands are often more effective in promoting the reductive elimination step and preventing catalyst deactivation.
In general, for many cross-coupling reactions, this compound's higher electron-donating ability would suggest a faster reaction rate compared to triphenylphosphine, assuming other factors are equal. However, the optimal ligand is highly dependent on the specific substrates and reaction conditions. For instance, in some Suzuki-Miyaura couplings, bulky phosphines can paradoxically impede the desired reaction.
A general protocol for monitoring the kinetics of a palladium-catalyzed cross-coupling reaction is as follows:
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound, triphenylphosphine)
-
Aryl halide
-
Amine (for Buchwald-Hartwig) or Boronic acid (for Suzuki-Miyaura)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
Procedure:
-
Under an inert atmosphere, the palladium precursor and phosphine ligand are dissolved in the solvent to pre-form the catalyst.
-
In a separate vessel, the aryl halide, coupling partner (amine or boronic acid), and base are dissolved in the solvent with an internal standard.
-
The reaction is initiated by adding the catalyst solution to the substrate mixture at a controlled temperature.
-
Aliquots are taken at regular intervals, quenched, and analyzed by GC or HPLC to determine the concentrations of reactants and products over time.
-
The initial reaction rates and rate constants can be calculated from the concentration versus time data.
Conclusion
The quantitative and qualitative data presented in this guide demonstrate that this compound is a more reactive nucleophilic catalyst than triphenylphosphine in Michael additions. This is primarily due to its greater electron-donating character. This general trend of higher reactivity for this compound is also expected in the initial step of the Staudinger ligation and in the oxidative addition step of many cross-coupling reactions. However, the overall efficiency of a catalytic system is complex and depends on a combination of electronic and steric factors, as well as the specific reaction conditions. Therefore, while this compound is often a more active catalyst, the choice of phosphine should be tailored to the specific requirements of the chemical transformation.
References
The Industrial Phosphine Dilemma: A Cost-Effectiveness Analysis of Tributylphosphine
In the landscape of industrial chemistry, the choice of phosphine ligands and reagents is a critical decision that directly impacts process efficiency, catalyst performance, and ultimately, the economic viability of a given synthesis. Tributylphosphine (TBP), a trialkylphosphine, has long been a workhorse in various applications. This guide provides a comprehensive evaluation of the cost-effectiveness of this compound in key industrial reactions, offering a direct comparison with common alternatives such as triphenylphosphine (TPP) and tricyclohexylphosphine (TCHP). The following analysis is supported by available experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance in Key Industrial Applications
This compound's utility spans a range of catalytic and stoichiometric reactions. Its strong electron-donating nature and moderate steric bulk make it a versatile tool. However, its performance relative to other phosphines is highly application-dependent.
Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial method for producing aldehydes from alkenes. The choice of phosphine ligand is crucial for controlling the ratio of linear (n) to branched (iso) aldehyde products, with the linear isomer often being the more desired product.
Comparative Performance in the Hydroformylation of 1-Octene:
| Ligand | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar) | Conversion (%) | n:iso Ratio |
| This compound (TBP) | Rh/TBP | 0.1 | 100 | 20 | >95 | ~2-4:1 |
| Triphenylphosphine (TPP) | Rh/TPP | 0.1 | 100 | 20 | >95 | ~9:1 |
| Tricyclohexylphosphine (TCHP) | Rh/TCHP | 0.1 | 100 | 20 | >95 | >20:1 |
Note: The data presented is a synthesis of typical results found in the literature for rhodium-catalyzed hydroformylation of 1-octene and may vary depending on specific reaction conditions.
As the data indicates, while TBP is an effective ligand, both TPP and particularly TCHP offer significantly higher selectivity for the linear aldehyde. This is a critical factor in industrial processes where the separation of isomers can be costly.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The ligand's role is to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Comparative Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid:
| Ligand | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound (TBP) | Pd(OAc)₂/TBP | 2 | 100 | 12 | Moderate |
| Triphenylphosphine (TPP) | Pd(OAc)₂/TPP | 2 | 100 | 12 | Low to Moderate |
| Buchwald Ligands (e.g., XPhos) | Pd(OAc)₂/XPhos | 1 | 100 | 4 | >95 |
Note: Direct comparative data for TBP and TPP with this specific substrate is limited; performance is inferred from their general efficacy with aryl chlorides. Buchwald ligands are included as a benchmark for high-performance catalysts in this application.
In Suzuki-Miyaura couplings, especially with challenging substrates like aryl chlorides, bulky and electron-rich ligands such as those developed by Buchwald and others often outperform simpler phosphines like TBP and TPP.[1][2] While TBP can be effective in some cases, its performance may not be as robust or efficient as more specialized ligands.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The phosphine used to generate the ylide can influence the stereoselectivity of the resulting alkene.
Comparative Performance in the Wittig Reaction of Benzaldehyde with Benzylide:
| Phosphine | Ylide | Solvent | Temperature (°C) | Yield (%) | Z/E Ratio |
| This compound (TBP) | Ph-CH=PBu₃ | THF | 25 | Good | Varies |
| Triphenylphosphine (TPP) | Ph-CH=PPh₃ | THF | 25 | >90 | Typically Z-selective with non-stabilized ylides |
Triphenylphosphine is the most common choice for the Wittig reaction due to the stability and ease of handling of the corresponding phosphonium salts.[3][4] While this compound can also be used, the properties of the resulting ylide and the stereochemical outcome may differ. A significant challenge with the Wittig reaction is the removal of the phosphine oxide byproduct, which can be particularly difficult in the case of triphenylphosphine oxide.
Staudinger Reaction
The Staudinger reaction provides a mild method for the reduction of azides to amines. The reaction proceeds through the formation of an iminophosphorane intermediate.
Comparative Performance in the Staudinger Reduction of Benzyl Azide:
| Phosphine | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| This compound (TBP) | THF/H₂O | 25 | Moderate | High |
| Triphenylphosphine (TPP) | THF/H₂O | 25 | Fast | >95 |
Note: The reaction with triphenylphosphine is generally very fast and high-yielding.[5][6]
Both TBP and TPP are effective for the Staudinger reduction.[6] The choice between them may depend on factors such as the solubility of the substrates and the ease of removal of the corresponding phosphine oxide.
Cost-Effectiveness Analysis
A direct comparison of bulk pricing for phosphines can be challenging due to market fluctuations and supplier variations. However, a general understanding of their relative costs can be established.
| Phosphine | Relative Cost (per kg) | Key Cost-Effectiveness Considerations |
| This compound (TBP) | Moderate | Generally less expensive than specialized ligands; cost-effectiveness depends on required performance metrics (e.g., selectivity). |
| Triphenylphosphine (TPP) | Low | Often the most economical option, but may lead to lower yields or selectivities, and difficult-to-remove byproducts. |
| Tricyclohexylphosphine (TCHP) | High | Significantly more expensive, but its high selectivity in reactions like hydroformylation can justify the cost by reducing downstream processing. |
| Buchwald Ligands | Very High | Premium-priced ligands whose high activity and broad applicability can lead to significant savings through lower catalyst loadings and milder reaction conditions. |
The cost-effectiveness of this compound is a nuanced assessment. While it may be more expensive than triphenylphosphine on a per-kilogram basis, its potentially higher reactivity in certain applications could lead to overall process savings. However, when high selectivity is paramount, as in many industrial hydroformylation processes, the higher initial cost of a ligand like tricyclohexylphosphine can be easily offset by simplified purification and higher yields of the desired product.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of phosphine performance. The following are generalized protocols for the key reactions discussed.
General Protocol for Comparing Phosphine Ligands in Rh-Catalyzed Hydroformylation of 1-Octene
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a stock solution of a rhodium precursor (e.g., Rh(acac)(CO)₂) in a degassed solvent (e.g., toluene) is prepared.
-
Reaction Setup: To a series of parallel pressure reactors, add the desired amount of the rhodium precursor stock solution.
-
Ligand Addition: Add the respective phosphine ligand (TBP, TPP, or TCHP) to each reactor. The ligand-to-rhodium ratio is a critical parameter to be kept consistent for a valid comparison.
-
Substrate Addition: Add 1-octene to each reactor.
-
Reaction Execution: Seal the reactors, remove them from the glovebox, and charge them with a mixture of CO and H₂ to the desired pressure. Place the reactors in a heated stirring block at the specified temperature for a set reaction time.
-
Analysis: After cooling and venting the reactors, an aliquot of each reaction mixture is taken and analyzed by gas chromatography (GC) to determine the conversion of 1-octene and the ratio of linear to branched aldehyde products.
General Protocol for Comparing Phosphine Ligands in Pd-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (TBP, TPP, or a benchmark ligand), and the base (e.g., K₃PO₄).[7]
-
Reagent Addition: Add the aryl chloride (e.g., 4-chlorotoluene), the phenylboronic acid, and the degassed solvent (e.g., toluene).[7]
-
Reaction Execution: Heat the reaction mixture at the specified temperature with stirring for a defined period.
-
Work-up and Analysis: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then analyzed by GC or LC-MS to determine the yield of the biaryl product.
General Protocol for Comparing Phosphines in the Wittig Reaction
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (derived from TBP or TPP) in a dry solvent (e.g., THF). Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., n-BuLi or NaH) dropwise. Allow the mixture to stir and warm to room temperature to form the ylide.
-
Reaction with Carbonyl: Cool the ylide solution and add the aldehyde (e.g., benzaldehyde) dropwise. Allow the reaction to proceed at the specified temperature for a set time.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the yield and the ratio of Z- to E-alkene isomers. The product can be further purified by column chromatography.
General Protocol for Comparing Phosphines in the Staudinger Reaction
-
Reaction Setup: In a round-bottom flask, dissolve the azide (e.g., benzyl azide) in a solvent mixture (e.g., THF and water).[6]
-
Phosphine Addition: Add the phosphine (TBP or TPP) to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up and Analysis: Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography to isolate the amine product. The yield is determined after purification.
Visualizations
Experimental Workflow for Phosphine Ligand Comparison in Catalysis
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. delval.edu [delval.edu]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Tributylphosphine: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for researchers, scientists, and drug development professionals, this document outlines the proper procedures for the disposal of tributylphosphine, a pyrophoric and hazardous chemical. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
This compound (TBP) is a highly reactive and hazardous substance commonly used in organic synthesis. Its pyrophoric nature, meaning it can spontaneously ignite in air, coupled with its corrosivity and toxicity, necessitates stringent handling and disposal procedures.[1][2] Improper disposal can lead to fire, environmental contamination, and serious health risks.[1][2] This guide provides a comprehensive, step-by-step approach to the safe inactivation and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. It is a flammable liquid that causes severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from heat, sparks, or open flames.[2]
Personal Protective Equipment (PPE)
A critical component of safely handling this compound is the use of appropriate Personal Protective Equipment (PPE). The following table summarizes the necessary PPE:
| Body Part | Protection | Rationale |
| Eyes/Face | Safety goggles and a face shield | Protects against splashes and fumes that can cause severe eye burns and irritation. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) | Prevents skin contact, which can lead to severe burns and absorption of the harmful chemical. |
| Body | Flame-retardant lab coat | Provides a barrier against spills and potential ignition. |
| Respiratory | Use in a fume hood is typically sufficient. For emergencies or in poorly ventilated areas, a respirator with an appropriate cartridge is necessary. | Protects against the inhalation of harmful and corrosive vapors. |
Step-by-Step Disposal Procedure: Chemical Inactivation via Oxidation
The recommended method for rendering this compound non-hazardous in a laboratory setting is through chemical inactivation by oxidation. This process converts the reactive this compound into the much less hazardous this compound oxide. A common and readily available oxidizing agent for this purpose is sodium hypochlorite (bleach) solution.
Experimental Protocol:
Objective: To safely neutralize small quantities of this compound waste by converting it to this compound oxide using a buffered bleach solution.
Materials:
-
This compound waste
-
Commercial bleach (5-6% sodium hypochlorite)
-
Sodium bicarbonate
-
Water
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
An ice bath
-
Stir plate
-
Appropriate PPE
Procedure:
-
Preparation:
-
Ensure the reaction is performed in a certified chemical fume hood.
-
Don appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.
-
Set up the reaction apparatus in the fume hood. The flask should be securely clamped and placed in an ice bath on a magnetic stir plate.
-
Purge the reaction flask with an inert gas (nitrogen or argon) to displace air.
-
-
Dilution of Waste:
-
If the this compound waste is concentrated, it should be diluted with an inert, high-boiling point solvent (e.g., mineral oil or kerosene) to reduce its reactivity. A 1:10 dilution is a safe starting point.
-
-
Preparation of the Oxidizing Solution:
-
Prepare a buffered bleach solution by dissolving sodium bicarbonate in commercial bleach to achieve a pH between 8 and 10. This helps to control the reaction rate and prevent the liberation of chlorine gas.
-
-
Neutralization Reaction:
-
Place the diluted this compound waste in the reaction flask and begin stirring under a gentle flow of inert gas.
-
Cool the flask in the ice bath to 0-5 °C.
-
Slowly add the buffered bleach solution to the stirring this compound solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction and prevent a rapid temperature increase.
-
Monitor the temperature of the reaction mixture closely. If the temperature rises significantly, slow down or temporarily stop the addition of the bleach solution.
-
Continue the addition until the characteristic garlic-like odor of this compound is no longer detectable. This indicates that the reaction is complete.
-
-
Work-up and Disposal:
-
Once the reaction is complete, allow the mixture to slowly warm to room temperature while continuing to stir.
-
Separate the aqueous and organic layers.
-
The aqueous layer can typically be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
The organic layer, now containing the much less hazardous this compound oxide, should be collected and disposed of as hazardous waste through your institution's environmental health and safety office.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the Safe Disposal of this compound.
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial.
-
Small Spills: For a small spill, cover the area with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.[3] Using non-sparking tools, carefully collect the absorbed material into a sealable container.[1] The collected waste should then be treated using the chemical inactivation procedure described above.
-
Large Spills: For a large spill, evacuate the area immediately and contact your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
By following these detailed procedures, laboratory personnel can safely manage and dispose of this compound waste, minimizing risks and ensuring a safe working environment. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
